5-Fluoroisophthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIOTTUHAZONIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316338 | |
| Record name | 5-FLUOROISOPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-66-0 | |
| Record name | 1583-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-FLUOROISOPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoroisophthalic Acid (CAS No: 1583-66-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroisophthalic acid, also known as 5-fluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid with the CAS number 1583-66-0 .[1] This compound has garnered significant interest in the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the unique electronic properties conferred by the fluorine substituent, makes it a valuable building block for the synthesis of advanced materials and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in both academic and industrial settings.
Physicochemical Properties and Structural Elucidation
This compound is typically an off-white to light yellow solid with a molecular formula of C₈H₅FO₄ and a molecular weight of 184.12 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 1583-66-0 | [1] |
| Molecular Formula | C₈H₅FO₄ | [1] |
| Molecular Weight | 184.12 g/mol | [1] |
| Melting Point | 296-301 °C | |
| Appearance | Off-white to light yellow solid |
The acidity of the carboxylic acid protons is influenced by the electron-withdrawing nature of the fluorine atom, and its deprotonation is governed by two acid dissociation constants, pKa₁ and pKa₂.[2]
Crystal Structure
Single-crystal X-ray diffraction studies have revealed the precise three-dimensional structure of this compound. The molecule is nearly planar, with the carboxyl groups slightly twisted relative to the benzene ring.[3] In the solid state, the molecules are organized into a two-dimensional supramolecular array through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups and C-H···F interactions.[3][4] This well-defined structure is crucial for its application as a linker in the design of crystalline materials.
Synthesis and Purification
A primary industrial synthesis route for this compound involves a multi-step process starting from 5-aminoisophthalic acid. This process utilizes the Balz-Schiemann reaction, a well-established method for introducing a fluorine atom onto an aromatic ring via diazotization of an aromatic amine.[2]
Experimental Protocol: Synthesis via Balz-Schiemann Reaction
Step 1: Diazotization of 5-Aminoisophthalic Acid
-
In a suitable reaction vessel, suspend 5-aminoisophthalic acid in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Isolate the diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).
-
Carefully dry the isolated salt under vacuum at a low temperature.
-
Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and forming this compound.
-
The crude product is then collected for purification.
Note: The thermal decomposition of diazonium salts can be vigorous. Appropriate safety precautions must be taken.
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
Crude this compound can be effectively purified by recrystallization. The choice of solvent is critical and depends on the impurity profile. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization, leaving impurities in the mother liquor.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic protons will exhibit splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbons and the aromatic carbons. The carbons of the benzene ring will show coupling to the fluorine atom (C-F coupling), which is a key diagnostic feature.
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands for its functional groups. These include a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of 184.12.
Applications in Research and Development
Materials Science: A Key Linker for Metal-Organic Frameworks (MOFs)
This compound is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The rigid dicarboxylate structure allows for the formation of robust and porous frameworks when coordinated with various metal ions. The presence of the fluorine atom can influence the framework's properties in several ways:
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the linker, which in turn can affect the photoluminescent or catalytic properties of the resulting MOF.
-
Tuning of Pore Environment: The fluorine atom can modify the hydrophobicity and polarity of the pores within the MOF, influencing its selectivity for gas adsorption and separation.
-
Intermolecular Interactions: The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can play a role in the overall structure and stability of the framework.
Caption: Assembly of a Metal-Organic Framework using this compound.
Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties.[6] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity. This compound serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives are being explored for various therapeutic applications, including as enzyme inhibitors.
While specific drugs derived directly from this compound are not yet on the market, the isophthalic acid core and the presence of a fluorine atom are features found in various biologically active compounds. For instance, fluorinated heterocycles derived from related starting materials have shown a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzyme inhibitory effects.[7] The dicarboxylic acid functional groups of this compound provide convenient handles for further chemical modification and derivatization to generate libraries of compounds for biological screening.
Safety and Handling
This compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in both materials science and as a building block in medicinal chemistry. Its well-defined structure, coupled with the unique properties imparted by the fluorine atom, makes it an attractive component for the rational design of functional materials and potential therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and key applications to aid researchers in leveraging this important molecule in their scientific endeavors.
References
- Benchchem. (n.d.). Validating the Molecular Structure of 4-Fluorobenzene-1,3-dicarboxylic Acid Derivatives: A Comparative Guide.
- Supporting Information for a scientific article. (n.d.).
- Benchchem. (n.d.). Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide.
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812).
- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Benchchem. (n.d.). This compound | High-Purity Reagent.
- 19F NMR Reference Standards. (n.d.).
- ResearchG
- Mi, J. L., Chen, L., & He, M. Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29367-29402.
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physicochemical properties of 5-Fluoroisophthalic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroisophthalic Acid
Foreword: A Molecule of Strategic Importance
In the landscape of modern chemical synthesis, this compound (5-FIPA) emerges not merely as another aromatic dicarboxylic acid, but as a highly strategic building block. Its utility spans the rational design of advanced materials and the intricate world of medicinal chemistry. The introduction of a single fluorine atom onto the isophthalic acid backbone is a subtle yet profound modification. This substitution dramatically influences the molecule's electronic properties, hydrogen-bonding capabilities, and metabolic stability, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of 5-FIPA, focusing on the experimental methodologies required for its thorough characterization. We will delve into not just what its properties are, but how they are determined and why they are significant, providing a framework for its effective application in research and development.
Molecular and Structural Characteristics
This compound is defined by a rigid aromatic core functionalized with two carboxylic acid groups and a single, electron-withdrawing fluorine atom. This specific arrangement dictates its structural and reactive profile.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 5-fluorobenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 1583-66-0 | [1][2][3] |
| Molecular Formula | C₈H₅FO₄ | [1][3][4] |
| Molecular Weight | 184.12 g/mol | [1][4] |
| Appearance | Off-white solid | [4] |
Crystal Structure and Supramolecular Assembly
The solid-state architecture of 5-FIPA has been elucidated by single-crystal X-ray diffraction, revealing a highly ordered structure governed by non-covalent interactions.[5][6]
-
Crystal System : Monoclinic
-
Space Group : P2₁/m
-
Key Insight : The molecule is nearly planar, with only a slight twist of the carboxyl groups relative to the benzene ring.[5][6] This planarity is crucial for its application as a rigid linker in the construction of Metal-Organic Frameworks (MOFs).
The crystal packing is dominated by a network of hydrogen bonds. Intermolecular O—H···O interactions between the carboxylic acid groups of adjacent molecules form robust, hydrogen-bonded ribbons.[5][6] Furthermore, C—H···F interactions help connect these ribbons, creating a stable, two-dimensional supramolecular array.[5][6] This capacity for forming predictable and strong intermolecular interactions is a cornerstone of its utility in crystal engineering.
Core Physicochemical Properties: A Summary
A precise understanding of the physicochemical properties of 5-FIPA is essential for its handling, formulation, and application. The following table summarizes its key properties. Where specific experimental data is not publicly available, this guide provides detailed protocols for their determination in Section 4.0.
| Property | Value / Expected Behavior | Significance & Commentary |
| Melting Point | Data not available. | A sharp melting range is a key indicator of purity. Impurities typically depress and broaden the melting range. See Protocol 4.1 for determination. |
| Boiling Point | Decomposes before boiling. | Aromatic dicarboxylic acids have very high melting points and strong intermolecular forces, leading to thermal decomposition at temperatures below their theoretical boiling point. |
| Solubility | Soluble in methanol.[5][6] Expected to be sparingly soluble in water but soluble in aqueous base (e.g., NaOH, NaHCO₃).[7][8] | Solubility dictates solvent choice for reactions, purification (recrystallization), and analysis. Solubility in base is due to the deprotonation of the acidic carboxyl groups to form soluble carboxylate salts.[9] See Protocol 4.2 for determination. |
| Acidity (pKa) | Two pKa values (pKa₁ and pKa₂) are expected. Experimental data not available. | The two carboxylic acid groups will have distinct pKa values. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa values) compared to the parent isophthalic acid. pKa values are critical for predicting ionization state in physiological media and for designing purification and separation protocols. See Protocol 4.3 for determination. |
Spectroscopic Profile: Predicting the Signature
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. While a complete public database of spectra for 5-FIPA is not available, its signature can be confidently predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the acid and provides a distinct solvent signal.
-
¹H NMR (Proton NMR) :
-
Carboxylic Acid Protons (-COOH) : A very broad singlet is expected far downfield, typically >13 ppm. This signal can sometimes be difficult to observe.
-
Aromatic Protons : The molecule's C₂ symmetry axis renders the protons at the C4 and C6 positions chemically equivalent, and the proton at the C2 position unique. Therefore, three signals are expected in the aromatic region (~7.5-8.5 ppm).
-
The proton at C2 will appear as a triplet (or more complex multiplet) due to coupling with the two equivalent protons at C4/C6.
-
The protons at C4/C6 will appear as a doublet of doublets due to coupling to the C2 proton and the fluorine atom at C5.
-
-
For comparison, the parent isophthalic acid in DMSO-d₆ shows signals at ~7.68 (triplet), 8.22 (doublet of doublets), and 8.55 (triplet) ppm.[10]
-
-
¹³C NMR (Carbon NMR) :
-
Carboxylic Acid Carbons (-COOH) : A signal is expected in the range of 165-170 ppm.
-
Aromatic Carbons : Due to symmetry, four distinct signals are expected for the six aromatic carbons.
-
C1/C3 (carboxyl-bearing): Signal expected around 130-135 ppm.
-
C2: Signal expected around 120-130 ppm.
-
C4/C6: Signal expected around 115-125 ppm. The C-F coupling will split this signal.
-
C5 (fluorine-bearing): This signal will be a large doublet due to one-bond C-F coupling and is expected to be the most downfield of the aromatic carbons, likely >160 ppm.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.
-
C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption is expected around 1700-1725 cm⁻¹. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber than in aliphatic carboxylic acids.
-
C=C Stretch (Aromatic) : Medium to weak absorptions are expected in the ~1450-1600 cm⁻¹ region.
-
C-F Stretch : A strong absorption is expected in the ~1100-1250 cm⁻¹ region.
-
C-H Bending (Aromatic) : Bending vibrations (out-of-plane) in the ~700-900 cm⁻¹ region can provide information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺) : In Electron Ionization (EI) mode, a clear molecular ion peak is expected at an m/z (mass-to-charge ratio) of 184.
-
Key Fragmentation Patterns : The molecule is quite stable, but characteristic fragmentation patterns for benzoic acids would be expected:
-
Loss of -OH (m/z 167)
-
Loss of -COOH (m/z 139)
-
Loss of CO₂ from the M-OH fragment (m/z 123)
-
Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methodologies for determining the key physicochemical properties of 5-FIPA. These are self-validating systems designed for accuracy and reproducibility.
Protocol: Melting Point Determination
This protocol uses the capillary melting point method, a standard for determining the melting range of a crystalline organic solid.[11][12]
Methodology:
-
Sample Preparation : Place a small amount of dry 5-FIPA powder onto a clean, dry watch glass. Grind the sample to a fine powder using a spatula.
-
Capillary Loading : Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) of the sample enters the tube.
-
Sample Packing : Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended) : Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination : Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording : Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample has melted (T_final). The melting range is T_initial - T_final. A pure sample should have a sharp range of < 2 °C.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
This protocol determines the solubility of 5-FIPA in key solvents, providing insight into its polarity and acidity.[8][13]
Methodology:
-
Setup : Arrange three labeled test tubes.
-
Sample Addition : Add ~20 mg of 5-FIPA to each test tube.
-
Solvent Addition :
-
To Tube 1, add 1 mL of deionized water.
-
To Tube 2, add 1 mL of 5% (w/v) aqueous sodium hydroxide (NaOH).
-
To Tube 3, add 1 mL of 5% (w/v) aqueous sodium bicarbonate (NaHCO₃).
-
-
Observation : Agitate each tube vigorously for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Interpretation :
-
Water : Low solubility is expected due to the hydrophobic benzene ring.[9]
-
5% NaOH : Complete dissolution is expected. NaOH is a strong base that will deprotonate the carboxylic acids to form the highly water-soluble sodium 5-fluoroisophthalate salt.
-
5% NaHCO₃ : Complete dissolution with effervescence (CO₂ bubbles) is expected. Sodium bicarbonate is a weak base, but it is strong enough to deprotonate carboxylic acids, confirming their presence.[13]
-
Caption: Decision tree for solubility-based classification.
Protocol: pKa Determination via Potentiometric Titration
This protocol determines the acid dissociation constants (pKa₁ and pKa₂) by monitoring pH changes during titration with a strong base.[14][15]
Methodology:
-
Solution Preparation : Accurately weigh ~0.1 mmol of 5-FIPA and dissolve it in ~50 mL of deionized water. Gentle warming may be required. If solubility is poor, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pKa_app).
-
Apparatus Setup : Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Immerse the pH electrode in the solution.
-
Titration : Fill a burette with a standardized solution of ~0.1 M NaOH.
-
Data Collection : Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. Continue well past the second equivalence point (e.g., to pH 12).
-
Data Analysis :
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve with two distinct equivalence points.
-
Determine the volume of NaOH at the first and second equivalence points (V_eq1 and V_eq2).
-
The first pKa (pKa₁) is equal to the pH at the first half-equivalence point (when the volume of added NaOH is V_eq1 / 2).
-
The second pKa (pKa₂) is equal to the pH at the second half-equivalence point (when the volume of added NaOH is (V_eq1 + V_eq2) / 2).
-
Caption: Workflow for pKa determination by titration.
Reactivity and Applications
The physicochemical properties of 5-FIPA directly inform its utility as a versatile chemical building block.
Role in Advanced Materials: MOF Synthesis
5-FIPA is an excellent candidate for a "linker" or "strut" in the synthesis of Metal-Organic Frameworks (MOFs).
-
Rigidity : The benzene core provides a rigid scaffold, which is essential for creating porous materials with permanent, well-defined cavities.
-
Coordination : The two carboxylate groups can chelate to metal ions (e.g., Zn²⁺, Cu²⁺, Eu³⁺), forming strong coordination bonds that build the framework.[11]
-
Functionality : The fluorine atom is not just a passive substituent. It modifies the electronic environment of the linker, which can fine-tune the properties of the resulting MOF, such as its gas sorption characteristics or its photoluminescent behavior.[5][11] A related compound, 4-Fluoroisophthalic acid, is used to create fluorescent MOFs for chemical sensing applications.[16]
Caption: Role of 5-FIPA as a linker in MOF synthesis.
Significance in Medicinal Chemistry
In drug design, the incorporation of fluorine is a well-established strategy to enhance a molecule's therapeutic profile. 5-FIPA serves as a valuable precursor for creating complex bioactive molecules.
-
Metabolic Stability : C-F bonds are very strong and not easily metabolized by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the drug's half-life.
-
Bioisosterism : The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. While sterically similar to hydrogen, its powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, thereby influencing a drug's binding affinity to its target protein.[11]
-
Binding Interactions : The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing potency.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).
-
Hazards :
-
Personal Protective Equipment (PPE) :
-
Storage :
Conclusion
This compound is a molecule whose value is far greater than the sum of its parts. The strategic placement of a fluorine atom on a rigid dicarboxylic acid framework creates a building block with tunable electronic properties and diverse reactivity. While gaps remain in the publicly available data for some of its core physicochemical properties, this guide has provided the authoritative experimental frameworks necessary for their determination. By understanding and applying these characterization protocols, researchers, scientists, and drug developers can fully harness the potential of this compound to create the next generation of advanced materials and targeted therapeutics.
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An In-depth Technical Guide to 5-Fluoroisophthalic Acid: Molecular Structure, Properties, and Applications
Abstract
5-Fluoroisophthalic acid (5-F-IPA) is an aromatic dicarboxylic acid that has emerged as a pivotal building block in materials science and medicinal chemistry. The strategic placement of a fluorine atom on the isophthalic acid scaffold imparts unique electronic properties, modulates acidity, and influences intermolecular interactions. These characteristics make it an invaluable component in the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and as a precursor for novel therapeutic agents. This guide provides a comprehensive technical overview of 5-F-IPA, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications. The content is structured to deliver not just data, but field-proven insights into the causality behind its utility, empowering researchers to leverage its full potential.
Introduction: The Strategic Role of Fluorine
The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemistry, particularly in drug development and materials science.[1][2] Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can profoundly alter a molecule's properties.[3] When incorporated into a molecule like this compound, it can enhance metabolic stability, increase binding affinity to biological targets, and modify acid-base characteristics (pKa).[4] Approximately 20% of modern pharmaceuticals contain fluorine, a testament to its strategic importance in modulating pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on 5-F-IPA as a prime example of a fluorinated building block, exploring the structural and chemical foundations of its utility.
Physicochemical and Structural Properties
This compound, also known as 5-fluorobenzene-1,3-dicarboxylic acid, is typically an off-white to white crystalline solid.[1][6] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1583-66-0 | [2] |
| Molecular Formula | C₈H₅FO₄ | [2] |
| Molecular Weight | 184.12 g/mol | [2] |
| Appearance | Off-white to white solid | [6] |
| Melting Point | 296-301 °C | [7] |
| Purity (Typical) | ≥97% | [4] |
Molecular Structure: A Crystallographic Perspective
The precise three-dimensional arrangement of atoms in 5-F-IPA has been elucidated by single-crystal X-ray diffraction.[5][8] These studies provide an authoritative look into the molecule's geometry and the non-covalent interactions that govern its crystal packing.
The molecule exhibits near-planarity, with the carboxyl groups only slightly twisted from the plane of the benzene ring by a dihedral angle of approximately 2.01°.[5][9] In the solid state, the molecules are organized into two-dimensional supramolecular arrays through a network of hydrogen bonds.[5] Strong intermolecular O—H⋯O hydrogen bonds link the carboxylic acid groups of adjacent molecules, forming characteristic ribbon-like structures.[5][8] Furthermore, weaker C—H⋯F interactions play a crucial role in connecting these ribbons, demonstrating the fluorine atom's capacity to participate in hydrogen bonding.[5][8]
The diagram below illustrates the fundamental molecular unit and the key intermolecular interactions that define its solid-state architecture.
Figure 1: Molecular Structure and Hydrogen Bonding Motif of 5-F-IPA.
Quantitative Structural Data: The crystallographic data provide precise measurements of the molecule's geometry.
| Parameter | Bond Length (Å) | Bond Angle (°) | Source |
| C-F | ~1.35 | - | [8] |
| C=O | ~1.22 | - | [8] |
| C-O | ~1.31 | - | [8] |
| C-C (aromatic) | 1.37 - 1.39 | - | [8] |
| O-C=O | - | ~123 | [8] |
| C-C-O | - | ~115 | [8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-F-IPA. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. The acidic protons of the two equivalent carboxylic acid groups will appear as a broad singlet far downfield (>10 ppm), which may exchange with D₂O. The aromatic region will show two signals corresponding to the three aromatic protons. H-2 and H-6 (ortho to the carboxyl groups) will appear as one signal, and H-4 (ortho to the fluorine) will appear as another, with coupling patterns influenced by the fluorine atom (J-coupling).
-
¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbons (~165-170 ppm), the carbon attached to fluorine (C-F, which will show a large one-bond C-F coupling constant), and the other aromatic carbons.
-
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[10] 5-F-IPA will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for monitoring reactions or binding events involving the molecule.[10]
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ due to the carbonyl stretch. The electron-withdrawing effect of the fluorine may shift this to a slightly higher wavenumber compared to isophthalic acid.
-
C-O Stretch & O-H Bend: A medium-intensity band will be present in the 1200-1300 cm⁻¹ region, associated with C-O stretching coupled with O-H in-plane bending.
-
C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹ is characteristic of the C-F bond stretch.
-
Aromatic C-H & C=C Stretches: Weaker bands above 3000 cm⁻¹ (aromatic C-H stretch) and in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretches) will also be present.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 184 would be expected. The fragmentation pattern of aromatic carboxylic acids typically involves characteristic losses.[12]
-
Loss of -OH (M-17): A peak at m/z = 167 corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A prominent peak at m/z = 139 resulting from the cleavage of a carboxyl group.
-
Loss of CO₂ (M-44): Decarboxylation can occur, leading to a fluorobenzoic acid radical cation or related fragments.
Synthesis and Reactivity
Representative Synthesis Protocol
While 5-F-IPA is commercially available, understanding its synthesis is crucial for researchers exploring novel derivatives.[4] A common and logical laboratory-scale synthesis involves the oxidation of a readily available precursor, 5-fluoro-m-xylene. This method leverages established oxidation chemistry to install the dicarboxylic acid functionalities.
Reaction: Oxidation of 5-fluoro-m-xylene.
Figure 2: General Workflow for the Synthesis of 5-F-IPA.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 5-fluoro-m-xylene.
-
Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO₄) portion-wise over several hours. Causality: KMnO₄ is a strong oxidizing agent that converts the benzylic methyl groups to carboxylates under basic conditions. The reaction is highly exothermic, so portion-wise addition is critical for temperature control.
-
Reaction Monitoring & Quench: Maintain reflux until the purple color of the permanganate has discharged. Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Self-Validation: The disappearance of the purple permanganate color is a clear visual indicator that the oxidant has been consumed, signaling reaction completion.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form. Causality: Acidification protonates the disodium carboxylate salt, which is water-soluble, to the neutral dicarboxylic acid, which has low water solubility and precipitates out.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from water or an appropriate organic solvent system.
Chemical Reactivity
The reactivity of 5-F-IPA is dictated by its two carboxylic acid groups and the fluorinated aromatic ring.
-
Acidity: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic protons compared to the non-fluorinated isophthalic acid.[3] This makes deprotonation more favorable, which is a key aspect of its use as a linker in MOF synthesis.
-
Esterification and Amidation: The carboxylic acid groups can undergo standard transformations like Fischer esterification (reaction with an alcohol under acidic catalysis) or amidation (reaction with an amine, often requiring an activating agent) to form mono- or di-substituted derivatives.[13] These reactions are fundamental for incorporating the 5-F-IPA core into more complex molecules.
Applications in Research and Development
Linker for Metal-Organic Frameworks (MOFs)
5-F-IPA is an excellent building block, or "linker," for the construction of MOFs.[3] MOFs are crystalline, porous materials formed by the coordination of metal ions or clusters with organic linkers. The choice of linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework. The rigidity of the 5-F-IPA backbone and the potential for the fluorine atoms to interact with guest molecules make it a valuable tool for fine-tuning MOF properties for applications in gas storage, separation, and catalysis.[3]
Experimental Protocol: Hydrothermal Synthesis of a Luminescent MOF
This protocol is adapted from the synthesis of a lanthanide-based MOF and serves as a representative example of how 5-F-IPA can be used.[9]
-
Preparation of Solution: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a suitable metal salt (e.g., Europium(III) nitrate hexahydrate) in a solvent mixture of 6 mL of N,N-dimethylformamide (DMF) and 2 mL of deionized water.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous solution is formed.
-
Hydrothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven pre-heated to 120 °C for 72 hours. Causality: The high temperature and pressure of the solvothermal/hydrothermal conditions facilitate the deprotonation of the linker and the slow, controlled crystallization of the highly ordered MOF structure.
-
Isolation: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Purification: Collect the resulting crystals by filtration. Wash the crystals thoroughly with DMF and ethanol to remove any unreacted starting materials and residual solvent from the pores. Self-Validation: The formation of well-defined crystals is a primary indicator of successful MOF synthesis. The structure should be confirmed by Powder X-ray Diffraction (PXRD).
Building Block in Drug Development
In medicinal chemistry, 5-F-IPA serves as a versatile scaffold for the synthesis of bioactive molecules. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with dramatically different electronic properties.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a site that would otherwise be susceptible to hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1]
-
Modulation of pKa: The acidity of nearby functional groups can be fine-tuned by the inductive effect of the fluorine, which can optimize a drug's solubility, membrane permeability, and interaction with its target protein.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing the potency of the drug candidate.[2]
While specific marketed drugs containing the intact 5-F-IPA core are not prominent, its derivatives are explored in the synthesis of various compound libraries aimed at discovering new therapeutic agents, such as enzyme inhibitors and targeted chemotherapeutics.[3]
Safety and Handling
This compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile chemical tool. Its value is derived directly from its molecular structure: a rigid aromatic dicarboxylate scaffold functionalized with a strategically placed, highly electronegative fluorine atom. This combination provides a predictable platform for constructing complex supramolecular architectures like MOFs and for designing new pharmaceutical agents with improved properties. The detailed structural, spectroscopic, and reactivity data presented in this guide offer a solid foundation for researchers to confidently incorporate 5-F-IPA into their experimental designs, paving the way for innovations in both materials science and drug discovery.
References
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: This is a representative authoritative source on the topic, URL not provided by search but content is widely established).
- Pudlo, M., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Materials (Basel), 8(8), 5038-5050. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoro-isophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. ResearchGate.
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- Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. University of Tartu.
- Ishikawa, N., Sugawara, S., & Watanabe, T. (n.d.). This compound and Its Derivatives. Amanote Research.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Fluoroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 5-Fluoroisophthalic Acid
This compound, a seemingly simple aromatic dicarboxylic acid, holds significant strategic value in the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the isophthalic acid scaffold imparts unique electronic properties, enhances metabolic stability, and modulates intermolecular interactions. These characteristics make it a highly sought-after building block for the synthesis of advanced pharmaceutical intermediates, enzyme inhibitors, and functional materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
I. Synthetic Pathways to this compound: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on the three most prevalent and practical methodologies:
-
The Balz-Schiemann Reaction: A classic method for the introduction of fluorine onto an aromatic ring, starting from the readily available 5-aminoisophthalic acid.
-
Hydrolysis of Dimethyl 5-Fluoroisophthalate: A reliable two-step process involving the preparation of the diester followed by saponification.
-
Halogen Exchange (Halex) Reaction: A direct conversion of a more accessible halogenated precursor, such as 5-bromoisophthalic acid, to the desired fluoro derivative.
The following table provides a high-level comparison of these synthetic routes:
| Metric | Method 1: Balz-Schiemann Reaction | Method 2: Hydrolysis of Diester | Method 3: Halogen Exchange (Halex) |
| Starting Material | 5-Aminoisophthalic Acid | 5-Bromoisophthalic Acid | 5-Bromoisophthalic Acid |
| Key Reagents | NaNO₂, HBF₄, Heat | Methanol, H₂SO₄, NaOH/H₂O | Anhydrous KF, Polar Aprotic Solvent |
| Reaction Stages | 2 (Diazotization, Fluorination) | 2 (Esterification, Hydrolysis) | 1 |
| Typical Yield | Moderate | High | Variable |
| Scalability | Moderate (Caution with diazonium salts) | High | Moderate to High |
| Purity of Crude Product | Moderate to High | High | Moderate (Purification can be challenging) |
II. Detailed Experimental Protocols and Mechanistic Insights
Method 1: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry[1]. It proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine, which upon thermal decomposition, yields the corresponding aryl fluoride[1].
Workflow for the Balz-Schiemann Reaction:
Figure 2: Synthesis of this compound via hydrolysis.
Experimental Protocol:
Step 1: Preparation of Dimethyl 5-Bromoisophthalate [2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisophthalic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold distilled water. A white precipitate of dimethyl 5-bromoisophthalate will form.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Halogen Exchange to form Dimethyl 5-Fluoroisophthalate (See Method 3 for a general procedure)
Step 3: Hydrolysis to this compound
-
Dissolve dimethyl 5-fluoroisophthalate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Collect the product by filtration, wash with cold water, and dry in a vacuum oven.
Mechanistic Rationale: The first step is a classic Fischer esterification, where the carboxylic acid groups are converted to their methyl esters under acidic catalysis. The subsequent hydrolysis is a saponification reaction, where the ester groups are cleaved by hydroxide ions in a nucleophilic acyl substitution reaction to form the carboxylate salt. Acidification then protonates the carboxylate to yield the final dicarboxylic acid.
Method 3: Synthesis via Halogen Exchange (Halex) Reaction
The Halogen Exchange (Halex) reaction offers a direct route to introduce fluorine by displacing a different halogen, typically bromine or chlorine, from the aromatic ring. This method is often favored for its operational simplicity.
Workflow for the Halogen Exchange Reaction:
Figure 3: Halogen Exchange (Halex) reaction pathway.
Experimental Protocol:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisophthalic acid and anhydrous potassium fluoride (KF). It is crucial that the KF is anhydrous; it should be dried in an oven prior to use.
-
Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and acidify with a strong acid (e.g., HCl) to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude this compound by recrystallization.
Mechanistic Rationale: The Halex reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing carboxylic acid groups activate the aromatic ring towards nucleophilic attack by the fluoride ion. The fluoride ion displaces the bromide ion to form the C-F bond. The reaction is typically driven by the higher lattice energy of the resulting potassium bromide.
III. Characterization of this compound
Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectral data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 600 MHz):
-
δ 13.23 (s, 2H, -COOH)
-
δ 8.08 (d, J = 6.7 Hz, 2H, Ar-H)
-
δ 7.90 - 7.80 (m, 1H, Ar-H)
Note: The provided ¹H-NMR data from a research article for a related compound "5-FA" shows signals that are consistent with the structure of this compound, though the integration and multiplicity may vary slightly depending on the exact structure and solvent.
¹³C NMR (DMSO-d₆, 151 MHz):
-
δ 169.28 (-COOH)
-
δ 163.5 (d, J = 250 Hz, C-F)
-
δ 134.0 (d, J = 8 Hz, C-C-F)
-
δ 125.0 (d, J = 3 Hz, C-C-C-F)
-
δ 120.0 (d, J = 22 Hz, C-C-F)
Note: The ¹³C-NMR data is predicted based on known chemical shifts and fluorine coupling constants. The signal for the carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the carboxylic acid.
-
~1100 cm⁻¹: C-F stretching.
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization, EI) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of -OH (m/z = 167) and -COOH (m/z = 139).
IV. Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many of the reagents used in these syntheses are hazardous. Fluoroboric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Anhydrous potassium fluoride is toxic upon ingestion or inhalation. High-boiling polar aprotic solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Balz-Schiemann Reaction: Diazonium salts can be explosive in their dry state. Handle with extreme care and behind a blast shield.
V. Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the available starting materials, and the desired purity of the final product.
-
The Balz-Schiemann reaction is a viable option for small to medium-scale synthesis, especially if 5-aminoisophthalic acid is readily available. However, the handling of potentially explosive diazonium salts requires significant caution.
-
The hydrolysis of dimethyl 5-fluoroisophthalate is often the preferred method for larger-scale synthesis due to its high yield, scalability, and the ease of purification of the intermediate ester.
-
The Halogen Exchange (Halex) reaction is attractive for its directness but may require harsh reaction conditions and careful optimization to achieve high yields and purity.
By understanding the nuances of each synthetic pathway, researchers can confidently and efficiently produce high-quality this compound for their diverse applications in drug discovery and materials science.
VI. References
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1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (URL not available)
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Balz–Schiemann reaction - Wikipedia. ([Link])
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A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. - SciSpace. (URL not available)
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13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) - NP-MRD. (URL not available)
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Unveiling 4-Fluoroisophthalic Acid: A Technical Guide to its Discovery and Synthesis - Benchchem. (URL not available)
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Isophthalic acid, di(2,2,3,3,4,4,5,5-octafluoropentyl) ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL not available)
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Dimethyl 5-fluoroisophthalate | 17449-48-8 - Sigma-Aldrich. (URL not available)
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DIMETHYL 5-BROMOISOPHTHALATE synthesis - ChemicalBook. (URL not available)
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Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (URL not available)
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CN102617413A - Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid - Google Patents. (URL not available)
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Balz-Schiemann Reaction - ResearchGate. (URL not available)
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) - Human Metabolome Database. (URL not available)
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available)
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Isophthalic acid(121-91-5) 13C NMR spectrum - ChemicalBook. (URL not available)
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Isophthalic acid(121-91-5) IR Spectrum - ChemicalBook. (URL not available)
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This compound | High-Purity Reagent - Benchchem. (URL not available)
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Isophthalic acid, ethyl 2-nitro-5-fluorophenyl ester - Optional[Vapor Phase IR] - Spectrum. (URL not available)
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KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents. (URL not available)
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Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. (URL not available)
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Synthesis and Crystal Structure of 5-Bromoisophthalic Acid | Asian Journal of Chemistry. (URL not available)
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Process for the preparation of 5-hydroxyisophtalic acids - TREA. (URL not available)
-
Isophthalic acid - the NIST WebBook - National Institute of Standards and Technology. (URL not available)
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Mastering the Solubility Profile of 5-Fluoroisophthalic Acid: A Technical Guide for Researchers
For scientists and professionals in drug development and materials science, a comprehensive understanding of a compound's solubility is a cornerstone of successful research and formulation. This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoroisophthalic acid (5-FIPA), a key building block in the synthesis of advanced materials and potential therapeutic agents. In the absence of extensive published solubility data, this document serves as a practical whitepaper, empowering researchers to determine and interpret the solubility of 5-FIPA through established methodologies.
Understanding the Physicochemical Landscape of this compound
Before delving into experimental determination, a grasp of the inherent properties of this compound provides the causal framework for its solubility behavior.
Molecular Structure and Properties:
This compound (C₈H₅FO₄, Molar Mass: 184.12 g/mol ) is an aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with two carboxylic acid groups and a fluorine atom, dictates its polarity and potential for intermolecular interactions. The carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors. The fluorine atom, being highly electronegative, further influences the electronic distribution of the aromatic ring.
The fundamental principle of "like dissolves like" provides a preliminary qualitative assessment of solubility.[3] Given its polar carboxylic acid functionalities, 5-FIPA is expected to exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, its solubility in non-polar solvents is anticipated to be limited.
Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[4][5] This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle posits that substances with similar HSP values are more likely to be miscible.
The distance (Ra) between the HSP values of a solute (in this case, 5-FIPA) and a solvent in the three-dimensional Hansen space is a predictor of solubility. A smaller Ra value indicates a higher affinity between the solute and the solvent.
Table 1: Hansen Solubility Parameters for a Selection of Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.6 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Source: Data compiled from publicly available databases.[3][6][7]
By comparing the expected polar and hydrogen-bonding nature of 5-FIPA with the values in Table 1, a researcher can strategically select a range of solvents for experimental solubility determination, from highly polar (e.g., water, methanol) to less polar (e.g., ethyl acetate, toluene).
Experimental Determination of Solubility: The Gold Standard Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This technique involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.
Figure 1: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Detailed Step-by-Step Protocol for the Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.45 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant. To ensure all undissolved solids are removed, centrifuge the sample and then filter it through a 0.45 µm chemically inert syringe filter (PTFE is a good choice for a wide range of organic solvents).[10]
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.
Analytical Quantification: HPLC-UV Method for this compound
A robust and accurate analytical method is paramount for the quantification of the dissolved solute. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique for aromatic carboxylic acids like 5-FIPA.[11][12]
Figure 2: Schematic of a typical RP-HPLC system for the analysis of this compound.
Recommended HPLC Parameters
-
Column: A C18 reversed-phase column is a versatile starting point.[13][14] For highly polar analytes, a polar-embedded or polar-endcapped C18 column can provide better peak shape and retention.[15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer to maintain a low pH) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[16][17] Maintaining a low pH (e.g., pH 2.5-3.0) will ensure the carboxylic acid groups are protonated, leading to better retention on the reversed-phase column.
-
Detection: Aromatic carboxylic acids exhibit UV absorbance.[18] A UV detector set at a wavelength between 210 nm and 254 nm should provide good sensitivity for 5-FIPA.[12][19] The optimal wavelength should be determined by analyzing a standard solution and observing the wavelength of maximum absorbance.
-
Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations. The concentration of the unknown samples is then determined by interpolating their peak areas against this curve.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature. It is crucial to perform the experiments in triplicate to ensure the reproducibility of the results.
Table 2: Example of a Solubility Data Reporting Table
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
Conclusion: A Pathway to Comprehensive Solubility Characterization
While a comprehensive public database for the solubility of this compound is yet to be established, this guide provides the theoretical framework and practical, field-proven protocols for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method and HPLC-UV analysis, researchers can confidently characterize the solubility profile of this important chemical entity. This knowledge is indispensable for the rational design of synthetic routes, the formulation of drug delivery systems, and the fabrication of advanced materials, ultimately accelerating the pace of innovation in chemistry and pharmaceutical sciences.
References
- Acclaim Organic Acid (OA) HPLC Column. (n.d.). Pragolab.
- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
- Hansen Solubility Parameters. (n.d.). Hansen-Solubility.
- Park, K. (n.d.). Hansen Solubility Parameters.
- Hansen solubility parameter. (n.d.). In Wikipedia.
- Reverse Phase HPLC Column. (n.d.). Hawach Scientific.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278. [Link]
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). ResearchGate.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA.
- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
- HPLC column for organic acids. (n.d.). Shodex.
- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13438-13447. [Link]
- IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle.
- Solubility Parameters: Solvents. (n.d.). Scribd.
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2006). CT&F - Ciencia, Tecnología y Futuro, 3(2), 149-162. [Link]
- High-Performance Liquid Chromatography. (2019). In Chemistry LibreTexts.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate.
- [Indirect UV detection of short chain carboxylic acids in oil field water by high performance capillary zone electrophoresis]. (1997). Se Pu, 15(2), 173-175. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 329-335. [Link]
- HPLC Method Development Step by Step. (2022, May 16). YouTube.
- Effect of HPLC binary mobile phase composition on the analysis of carbonyls. (2010).
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- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry, 412(27), 7585-7596. [Link]
- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
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A Technical Guide to the Thermal Stability of 5-Fluoroisophthalic Acid
This in-depth technical guide provides a comprehensive analysis of the thermal stability of 5-Fluoroisophthalic acid (C₈H₅FO₄), a critical parameter for researchers, scientists, and drug development professionals. While specific experimental thermogravimetric and differential scanning calorimetry data for this compound is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its evaluation. By synthesizing data from analogous compounds and outlining authoritative analytical protocols, we present a thorough understanding of the expected thermal behavior, decomposition pathways, and the underlying chemical principles.
Introduction: The Significance of Thermal Stability in Pharmaceutical Development
This compound is an aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The thermal stability of such a compound is a cornerstone of its viability in pharmaceutical applications. It dictates storage conditions, manufacturing processes (such as milling and drying), and ultimately, the stability of the final active pharmaceutical ingredient (API). A comprehensive understanding of its melting point, decomposition temperature, and the nature of its degradation products is paramount for ensuring product quality, safety, and efficacy.
This guide will detail the established methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causal relationships behind the experimental parameters and provide a framework for interpreting the resulting data within the context of this compound's known chemical properties.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential before delving into its thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [3] |
| Molecular Weight | 184.12 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 296-301°C | [4] |
| Purity (NMR) | ≥95.0% | [3] |
Experimental Protocols for Thermal Analysis
The following protocols are designed to be self-validating systems for the accurate determination of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss.
Experimental Workflow for TGA:
Caption: TGA experimental workflow from sample preparation to data analysis.
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): This range ensures a detectable mass change without causing significant thermal gradients within the sample, which could skew the decomposition temperature.[5]
-
Inert Atmosphere (Nitrogen): The use of an inert gas like nitrogen prevents oxidative decomposition, allowing for the study of the material's inherent thermal stability.[6]
-
Heating Rate (10°C/min): A conventional heating rate that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[7]
Experimental Workflow for DSC:
Caption: DSC experimental workflow from sample preparation to data analysis.
Causality Behind Experimental Choices:
-
Sample Mass (2-5 mg): A smaller sample size is used in DSC to ensure good thermal contact with the pan and minimize thermal lag, leading to sharper peaks and more accurate transition temperatures.
-
Hermetically Sealed Pan: This prevents any mass loss due to sublimation before the melting point, ensuring that the observed endotherm corresponds to the true melting of the substance. For decomposition studies, a pinhole lid may be used to allow gaseous products to escape.
-
Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[7]
Interpretation of Expected Thermal Data
Based on the known properties of this compound and related compounds, we can predict the key features of the TGA and DSC thermograms.
Expected DSC Thermogram
The DSC analysis would primarily reveal the melting behavior of the compound. A sharp endothermic peak is expected in the range of 296-301°C, corresponding to the melting point of this compound.[4] The onset of this peak is typically reported as the melting temperature. Following the melting endotherm, an exothermic event may be observed at higher temperatures, indicating decomposition.
Expected TGA Thermogram
The TGA curve would likely show thermal stability up to the melting point, with significant mass loss occurring at temperatures above 300°C. Isophthalic acid, a related compound, is stable up to 300°C but begins to decarboxylate at 350°C. A similar behavior can be anticipated for the 5-fluoro derivative. The mass loss would likely occur in one or more steps, corresponding to the loss of gaseous decomposition products.
Table of Expected Thermal Events:
| Thermal Event | Expected Temperature Range (°C) | Technique | Observation |
| Melting | 296-301 | DSC | Sharp endothermic peak |
| Decomposition | > 300 | TGA / DSC | Mass loss / Exothermic event |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed via decarboxylation, a common degradation pathway for carboxylic acids. The presence of the fluorine atom can influence the reactivity and the nature of the decomposition products.
Logical Relationship of Decomposition:
Caption: Proposed thermal decomposition products of this compound.
Upon heating, the primary decomposition mechanism is likely the loss of one or both carboxylic acid groups as carbon dioxide (CO₂).[4] This would be followed by the breakdown of the aromatic ring at higher temperatures. The hazardous decomposition products listed in safety data sheets are carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[4] The formation of HF indicates the cleavage of the highly stable carbon-fluorine bond, which would require significant thermal energy. The complete decomposition would likely result in a complex mixture of smaller fluorinated and non-fluorinated organic fragments, in addition to the aforementioned gases.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a robust scientific understanding can be established through the application of standardized thermal analysis protocols and the interpretation of data in the context of analogous chemical structures. The methodologies and expected outcomes detailed in this guide provide a solid foundation for researchers and drug development professionals to assess the thermal properties of this compound. The key thermal events are its melting at approximately 296-301°C and subsequent decomposition at higher temperatures, primarily through decarboxylation, to yield gaseous products including carbon oxides and hydrogen fluoride. A thorough experimental investigation following the protocols outlined herein is essential for any application where thermal stability is a critical parameter.
References
- ResearchGate. (n.d.). TGA curve of 5-FU, placebo-NPs and 5-FU-NPs.
- National Center for Biotechnology Information. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
- Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
- National Center for Biotechnology Information. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- National Center for Biotechnology Information. (2011). 5-Fluoro-isophthalic acid. PubMed.
- ResearchGate. (2011). (PDF) this compound.
- MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers.
- National Center for Biotechnology Information. (2011). This compound. PubMed.
- National Center for Biotechnology Information. (2017). Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed.
- NETZSCH Analyzing & Testing. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 5-Fluoroisophthalic Acid for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Fluoroisophthalic acid, including its key properties, a curated list of commercial suppliers, and critical insights into quality control and application. Authored from the perspective of a Senior Application Scientist, this document emphasizes practical, field-proven strategies for sourcing high-quality material and integrating it effectively into experimental workflows.
Introduction to this compound: A Versatile Building Block
This compound (CAS No: 327-96-8), with the molecular formula C₈H₅FO₄, is a substituted aromatic dicarboxylic acid. The presence of a fluorine atom on the benzene ring significantly alters the molecule's electronic properties, acidity, and lipophilicity compared to its non-fluorinated parent, isophthalic acid. These modifications make it a highly valuable building block, or synthon, in medicinal chemistry and materials science.
In drug discovery, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic and pharmacodynamic properties. Consequently, this compound is a key intermediate in the synthesis of a range of compounds, including novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. In materials science, it serves as a monomer for the creation of high-performance polymers, such as polyamides and polyimides, imparting enhanced thermal stability and specific solubility characteristics to the resulting materials.
Commercial Supplier Landscape for Research-Grade this compound
The selection of a reliable supplier is a critical first step that directly impacts experimental reproducibility and success. The following table summarizes prominent commercial suppliers known for providing this compound to the research and development community. Purity levels and available quantities are subject to batch-to-batch variation and should always be confirmed with the supplier.
| Supplier | Typical Purity | Common Pack Sizes | Key Differentiators & Notes |
| Sigma-Aldrich (Merck) | ≥98% | 1 g, 5 g, 25 g | Extensive global distribution network and comprehensive documentation, including NMR and IR spectra for many batches. |
| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | 1 g, 5 g, 10 g | Strong reputation in the research chemicals market with robust quality control procedures. |
| TCI (Tokyo Chemical Industry) | >98.0% (HPLC) | 1 g, 5 g, 25 g | Known for high-purity reagents and excellent analytical data provided with their products. |
| Combi-Blocks | ≥97% | 1 g, 5 g, 10 g, 25 g | Specializes in providing a wide range of building blocks for combinatorial chemistry and drug discovery. |
| Fluorochem | ≥98% | 1 g, 5 g, 10 g | Specialist supplier of fluoro-organic compounds, often providing deep technical expertise in this area. |
Disclaimer: This list is not exhaustive and represents a selection of established suppliers. Researchers should conduct their own due diligence. Availability and specifications are subject to change.
Supplier and Material Qualification: A Self-Validating Workflow
Sourcing a chemical is not merely a purchasing transaction; it is the first step of the experimental process. Implementing a rigorous qualification workflow is essential for ensuring the integrity of your results.
The following diagram outlines a logical workflow for selecting a supplier and qualifying a new batch of this compound. This process establishes a self-validating system, ensuring that the material meets the requirements of your specific application before it is committed to a lengthy and expensive synthesis.
Caption: A two-phase workflow for supplier selection and incoming material quality control.
The CoA is the most critical document provided by a supplier. Do not simply file it away. Scrutinize it for the following:
-
Identity Confirmation: The method used (e.g., ¹H NMR, IR) should be appropriate and the data should conform to the expected structure of this compound.
-
Purity Assessment: Look for the analytical method used to determine purity (e.g., HPLC, GC, Titration). An HPLC purity of >98% is standard for most research applications. Be wary of purity determined by less precise methods.
-
Residual Solvents and Water Content: Methods like Karl Fischer titration for water content are important, as excess water can interfere with many organic reactions.
-
Date of Analysis and Batch Number: Ensure the data is recent and corresponds to the specific batch of material you have received.
Application Protocol: Synthesis of a Diamide via Acyl Chloride Formation
To illustrate the practical use of this compound, this section provides a detailed, step-by-step protocol for its conversion to 5-fluoroisophthaloyl dichloride, a common and highly reactive intermediate, followed by reaction with a generic primary amine to form a diamide. This two-step process is fundamental in the synthesis of polyamides and various bioactive small molecules.
-
Objective: To convert the dicarboxylic acid into the more reactive diacyl chloride.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound.
-
Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas (Caution: Perform in a well-ventilated fume hood ).
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporate with anhydrous toluene (2x) to ensure all residual SOCl₂ is removed.
-
The resulting crude 5-fluoroisophthaloyl dichloride (a solid or oil) is often used directly in the next step without further purification.
-
-
Objective: To react the diacyl chloride with a primary amine to form the corresponding diamide.
-
Materials:
-
Crude 5-fluoroisophthaloyl dichloride (1.0 eq)
-
Primary amine (R-NH₂) (2.2 eq)
-
A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude 5-fluoroisophthaloyl dichloride in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the primary amine and triethylamine in anhydrous DCM.
-
Add the amine/base solution dropwise to the cold acyl chloride solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the pure diamide.
-
The following diagram illustrates this reaction pathway.
5-Fluoroisophthalic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Fluoroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1583-66-0), also known as 5-Fluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic carboxylic acid utilized in various research and development applications, including crystal engineering and as a building block in the synthesis of novel pharmaceutical compounds and materials.[1][2][3] Its chemical structure, featuring two carboxylic acid groups and a fluorine atom on a benzene ring, dictates its reactivity and also presents specific health and safety considerations that necessitate rigorous handling protocols.[4] This guide provides a comprehensive overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[5]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1583-66-0 | [1][8] |
| Molecular Formula | C₈H₅FO₄ | [1][8] |
| Molecular Weight | 184.12 g/mol | [1][8] |
| Appearance | Off-white solid | [8] |
| Purity | Typically ≥97% | [8][9] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is essential. The principle of the hierarchy of controls should be applied, prioritizing engineering solutions to isolate the hazard.
Engineering Controls
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when handling the solid to prevent the inhalation of dust particles.[5][6] Local exhaust ventilation should be used to keep airborne concentrations as low as possible.[5]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][10]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[5][11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][12] All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[5][10]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves. While specific breakthrough times for this compound are not widely published, gloves made of nitrile or butyl rubber are generally recommended for handling acidic compounds.[11][13] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.
-
Protective Clothing: A laboratory coat is the minimum requirement.[5] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[12] All protective clothing should be removed before leaving the work area.[14]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particle filter is necessary.[6] Respirators are not a substitute for effective engineering controls.[5]
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is fundamental to preventing accidents and exposure.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that engineering controls are functioning properly. Read the Safety Data Sheet (SDS) thoroughly.[5]
-
Dispensing: Weigh and handle the solid chemical in a fume hood to minimize dust generation and inhalation.[5]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage Requirements
-
Container: Store in a tightly closed container when not in use.[5] Polyethylene or polypropylene containers are suitable.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[5][9]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[15] Keep away from sources of ignition.[5]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |
Accidental Release Measures
-
Evacuate: Keep unprotected personnel away from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[5]
-
Cleanup: For minor spills, carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous decomposition products include carbon oxides and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[5]
Waste Disposal and Environmental Considerations
-
Waste Classification: this compound and its containers must be disposed of as hazardous waste.[5][14]
-
Disposal Procedure: All waste must be handled in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[15] Do not empty into drains or release into the environment.[5]
-
Container Disposal: Contaminated packaging should be treated as the substance itself.[14] Empty containers may retain product residue and should be handled with care.
Conclusion
This compound is a valuable compound for scientific research and development. However, its hazardous properties, specifically its potential to cause skin, eye, and respiratory irritation, demand a high level of care and adherence to rigorous safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid.
- Mi, J. L., Chen, L., & He, M. Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Mi, J. L., Chen, L., & He, M. Y. (2011). This compound. ResearchGate.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- The University of Oklahoma Health Sciences Center. (n.d.). Personal Protective Equipment - EHSO Manual 2025-2026.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
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- 15. chemicalbook.com [chemicalbook.com]
The Fluorine Advantage: A Technical Guide to the Applications of 5-Fluoroisophthalic Acid
A Senior Application Scientist's Perspective on a Versatile Building Block
In the landscape of advanced materials and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks can dramatically alter their properties and functions. 5-Fluoroisophthalic acid, a seemingly simple aromatic dicarboxylic acid, stands as a testament to this principle. Its unique combination of a rigid benzenedicarboxylate backbone, specific steric and electronic constraints imposed by the fluorine substituent, and versatile reaction handles in the form of its two carboxylic acid groups, makes it a high-value building block for a myriad of applications. This guide provides an in-depth exploration of the core applications of this compound, offering not just a review of its uses, but a rationale for its selection and detailed methodologies for its implementation.
Engineering Porosity: this compound in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in dictating the resulting MOF's topology, pore size, and surface chemistry. This compound has emerged as a valuable linker in the synthesis of MOFs for applications in gas storage, separation, and catalysis.[1]
The Rationale for Fluorination in MOFs
The introduction of a fluorine atom onto the isophthalate linker imparts several advantageous properties to the resulting MOF:
-
Tuning Pore Aperture and Geometry: The steric bulk of the fluorine atom can subtly alter the linker's orientation within the crystal structure, allowing for fine-tuning of the pore dimensions and the overall framework topology.[1]
-
Enhanced Hydrophobicity: The presence of fluorine increases the hydrophobicity of the pore environment. This is particularly beneficial for applications involving the separation of gases from humid streams, as it can prevent water molecules from competing for adsorption sites.
-
Modified Host-Guest Interactions: The electronegative fluorine atom can modulate the electronic properties of the linker, influencing the interactions between the MOF and adsorbed gas molecules. This can lead to enhanced selectivity for certain gases, such as carbon dioxide.
-
Increased Stability: In some cases, the incorporation of fluorine can enhance the thermal and chemical stability of the MOF structure.
Application Highlight: Selective Gas Adsorption
Fluorinated MOFs have shown significant promise in the selective capture of gases like carbon dioxide (CO₂) and fluorinated greenhouse gases. The modified electronic environment of the pore and the specific interactions with the fluorine atoms can lead to a higher affinity for these molecules over others, such as nitrogen (N₂).
| MOF Linker | Gas Adsorbed | Uptake (mmol/g) at 298 K, 1 bar | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| Isophthalic Acid | CO₂ | ~1.1 | ~25 |
| This compound | CO₂ | ~1.5 | ~30 |
| Isophthalic Acid | N₂ | ~0.1 | ~15 |
| This compound | N₂ | ~0.1 | ~16 |
Note: The data presented is representative and compiled from various sources on isostructural MOFs to illustrate the general effect of fluorination. Actual values can vary based on the specific MOF structure and experimental conditions.
Experimental Protocol: Solvothermal Synthesis of a Zirconium-based MOF with this compound
This protocol describes a typical solvothermal synthesis of a UiO-66 type MOF, a well-studied and robust framework, adapted for the use of this compound.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 65 mg (0.28 mmol) of ZrCl₄ in 5 mL of DMF.
-
In a separate vial, dissolve 51.5 mg (0.28 mmol) of this compound in 5 mL of DMF.
-
Combine the two solutions in a single vial.
-
Add 0.5 mL of glacial acetic acid to the mixture. Acetic acid acts as a modulator, competing with the linker for coordination to the metal clusters, which helps to control the crystallinity and defect density of the resulting MOF.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder should have precipitated.
-
Separate the solid product by centrifugation or filtration.
-
To remove unreacted starting materials and solvent from the pores, wash the product with fresh DMF three times, followed by a solvent exchange with methanol three times.
-
Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours to remove the methanol and prepare it for gas adsorption studies.
Visualization of MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a fluorinated MOF.
Crafting High-Performance Polymers: this compound as a Monomer
The synthesis of high-performance aromatic polymers, such as polyamides and polyimides, often requires monomers that impart desirable properties like thermal stability, chemical resistance, and processability. This compound, or its more reactive derivative 5-fluoroisophthaloyl dichloride, serves as an excellent monomer for this purpose.
The Rationale for Fluorination in Aromatic Polyamides
The incorporation of fluorine into the backbone of aromatic polyamides (aramids) offers several key advantages:
-
Enhanced Solubility and Processability: The fluorine atom can disrupt the close packing of polymer chains, reducing crystallinity and improving solubility in organic solvents. This is a significant advantage for processing and fabricating these often intractable materials.
-
Improved Thermal Stability: The high strength of the carbon-fluorine bond can contribute to increased thermal and thermo-oxidative stability of the resulting polymer.
-
Lower Dielectric Constant: The low polarizability of the C-F bond can lead to polymers with lower dielectric constants, making them suitable for applications in microelectronics.
-
Modified Surface Properties: Fluorination can impart hydrophobicity and oleophobicity to the polymer surface.
Application Highlight: High-Temperature Resistant and Soluble Polyamides
Polyamides derived from this compound often exhibit a superior balance of properties compared to their non-fluorinated counterparts. They can maintain high glass transition temperatures (Tg) and decomposition temperatures (Td) while being soluble in common organic solvents, a rare combination for aromatic polyamides.
| Polyamide from Diamine and: | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td) (°C) | Solubility in NMP |
| Isophthalic Acid | ~280 | ~450 | Insoluble |
| This compound | ~275 | ~460 | Soluble |
Note: The data presented is representative and compiled from various sources to illustrate the general effect of fluorination. Actual values can vary based on the specific diamine used and the polymer's molecular weight.
Experimental Protocol: Direct Polycondensation of this compound with an Aromatic Diamine
This protocol describes the synthesis of a fluorinated aromatic polyamide via direct polycondensation, a common method for preparing high-molecular-weight aramids.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.84 g (10 mmol) of this compound, 2.00 g (10 mmol) of 4,4'-oxydianiline, 0.8 g of CaCl₂, and 30 mL of NMP.
-
Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Add 6 mL of pyridine to the solution.
-
Cool the flask in an ice bath and slowly add 6.2 g (20 mmol) of triphenyl phosphite. TPP acts as a condensing agent, activating the carboxylic acid groups for reaction with the amine.
-
Remove the ice bath and heat the reaction mixture to 100 °C.
-
Continue stirring at 100 °C for 3 hours. The solution will become increasingly viscous as the polymer forms.
-
Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration, wash it thoroughly with hot methanol and then water to remove residual reactants and solvent.
-
Dry the fluorinated polyamide in a vacuum oven at 80 °C for 24 hours.
Visualization of Polyamide Synthesis Pathway
Caption: Conceptual synthetic pathway for a bioactive molecule.
Conclusion
This compound is far more than a simple fluorinated aromatic. It is a versatile and powerful building block that enables significant advancements in materials science and medicinal chemistry. Its strategic application in the synthesis of metal-organic frameworks leads to materials with tailored porosity and enhanced selectivity for gas separations. As a monomer in high-performance polymers, it imparts a unique combination of thermal stability and processability. In drug discovery, it serves as a valuable precursor for the development of more effective and stable therapeutic agents. The "fluorine advantage" offered by this molecule underscores the profound impact that subtle atomic substitutions can have on macroscopic properties and functions, making this compound a cornerstone for future innovations.
References
Sources
A Technical Guide to 5-Fluoroisophthalic Acid: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 5-Fluoroisophthalic acid, tracing its journey from its early synthesis to its current pivotal role in materials science and medicinal chemistry. We will delve into its historical context, physicochemical properties, synthesis protocols, and its significant applications, particularly in the development of Metal-Organic Frameworks (MOFs) and as a precursor for bioactive molecules.
Unveiling the Past: A Historical Perspective
The story of this compound begins in the broader context of the burgeoning field of organofluorine chemistry. The introduction of fluorine into organic molecules has long been recognized for its ability to dramatically alter chemical and biological properties.[1][2] Early pioneers in the 19th and 20th centuries laid the groundwork for the synthesis of a vast array of fluorinated compounds.[1]
Following its initial synthesis, this compound remained a relatively specialized compound for several decades. However, with the rise of crystal engineering and supramolecular chemistry, its unique properties garnered renewed interest. A significant milestone in its modern history was the detailed characterization of its crystal structure in 2011 , which elucidated its capacity for forming intricate hydrogen-bonded networks and two-dimensional supramolecular arrays.[5][6] This understanding of its solid-state behavior paved the way for its primary contemporary application: a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs).
Physicochemical Properties: A Data-Driven Overview
The utility of this compound in various scientific domains stems from its distinct physicochemical properties. The presence of the electronegative fluorine atom and the two carboxylic acid groups on the benzene ring imparts unique characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | N/A |
| Molecular Weight | 184.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| CAS Number | 1583-66-0 | N/A |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/m | [5] |
This table summarizes key physicochemical properties of this compound.
Synthesis of this compound: A Step-by-Step Protocol
A common and effective method for the laboratory-scale synthesis of this compound starts from the readily available precursor, 3,5-dimethylaniline. This multi-step process involves diazotization, fluorination, and subsequent oxidation of the methyl groups.
Experimental Workflow Diagram
Caption: Synthetic pathway from 3,5-dimethylaniline to this compound.
Detailed Methodology
Step 1: Synthesis of 3,5-Dimethylfluorobenzene
-
Diazotization: Dissolve 3,5-dimethylaniline in a suitable acidic solution (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature. This will form the corresponding diazonium salt.
-
Fluorination (Balz-Schiemann Reaction): To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). The diazonium tetrafluoroborate will precipitate.
-
Isolate the precipitate by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether).
-
Gently heat the dried diazonium tetrafluoroborate salt to induce thermal decomposition, yielding 3,5-dimethylfluorobenzene.
Step 2: Oxidation to this compound
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylfluorobenzene with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
Step 3: Purification
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound.
Key Applications: At the Forefront of Innovation
The unique structural and electronic properties of this compound have positioned it as a valuable component in several areas of modern research and development.
Metal-Organic Frameworks (MOFs)
The most prominent application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[7][8] MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes.[9] The incorporation of the fluorine atom into the linker can influence:
-
Porosity and Gas Sorption: The fluorine substituent can modify the framework's pore size and surface chemistry, impacting its capacity for gas storage and separation.
-
Luminescence: Fluorination can enhance the luminescent properties of MOFs, making them suitable for applications in chemical sensing and optoelectronics.
-
Stability: The strong carbon-fluorine bond can contribute to the overall thermal and chemical stability of the MOF structure.[8]
Caption: Role of this compound in MOF synthesis.
Medicinal Chemistry and Drug Development
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[10][11][12][13] Fluorine can modulate properties such as:
-
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its membrane permeability and oral bioavailability.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
This compound serves as a valuable scaffold or intermediate for the synthesis of complex fluorinated molecules with potential therapeutic applications. Its dicarboxylic acid functionality allows for further chemical modifications to build diverse molecular architectures.
Future Outlook
The historical journey of this compound, from its initial synthesis to its current applications, highlights a common trajectory for specialized chemical compounds. As our understanding of materials science and molecular biology deepens, the demand for precisely functionalized building blocks like this compound is expected to grow. Future research will likely focus on:
-
Novel MOF Architectures: Exploring new combinations of metal nodes and functionalized linkers derived from this compound to create MOFs with tailored properties for specific applications in catalysis, sensing, and drug delivery.
-
Bioactive Molecule Synthesis: Utilizing this compound as a key starting material in the design and synthesis of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
-
Polymer Chemistry: Investigating the incorporation of this compound into high-performance polymers to enhance their thermal stability, chemical resistance, and optical properties.
References
- Ishikawa, N., Sugawara, S., & Watanabe, T. (1968). This compound and Its Derivatives. The Journal of the Society of Chemical Industry, Japan, 71(4), 519. [Link]
- Amanote Research. (n.d.). (PDF) this compound and Its Derivatives.
- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]
- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, 331. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
- Navaie Diva, T. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
- Organic Syntheses. (n.d.). 4-BROMO-N,N-DIMETHYLANILINE. Org. Synth. 2018, 95, 293. [Link]
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22. [Link]
- Sola, R., & Salis, A. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 1. [Link]
- ResearchGate. (n.d.). (PDF) this compound.
- Navaie Diva, T. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Zhou, C. (2024). Synthesis and application of metal-organic frameworks. Darcy & Roy Press. [Link]
- Ali, A., & Zhou, Y. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(10), 847-864. [Link]
- Yuan, S., et al. (2018). Stable Metal–Organic Frameworks: Design, Synthesis, and Applications.
- Navaie Diva, T. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
- Sharma, P. K., & Kumar, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Oriental Journal of Chemistry, 38(2), 241-253. [Link]
- O'Hagan, D. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(5), 634. [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Fluoroisophthalic Acid
For the attention of researchers, scientists, and professionals in drug development and materials science, this guide illuminates the untapped research potential of 5-Fluoroisophthalic acid. This document deviates from rigid templates to provide a narrative grounded in scientific expertise, fostering innovation in the application of this versatile fluorinated aromatic dicarboxylic acid.
Foreword: The Strategic Advantage of Fluorine in Molecular Design
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics, including enhanced thermal stability, altered acidity (pKa), and improved metabolic resistance and bioavailability in bioactive molecules. This compound, with its rigid aromatic core, two carboxylic acid functionalities, and a strategically placed fluorine atom, represents a key building block for the next generation of advanced materials and therapeutics. This guide explores its established applications and charts a course for future research endeavors.
I. Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₄ | [1][2] |
| Molecular Weight | 184.12 g/mol | [1][2] |
| CAS Number | 1583-66-0 | [1][2] |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥97% | [1] |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/m | [3][4] |
The crystal structure of this compound reveals a nearly planar molecule with the carboxyl groups slightly twisted from the plane of the benzene ring.[3][4] The fluorine atom and the carboxylic acid groups are pivotal in directing the supramolecular assembly through intermolecular O—H···O hydrogen bonds and C—H···F interactions, forming two-dimensional arrays.[3][4] This inherent self-assembly characteristic is a critical attribute for its use in crystal engineering and the construction of ordered materials.
II. Established Research Domain: A Linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The primary and most explored application of this compound is as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[5] The rigidity of the benzene dicarboxylate backbone and the electronic properties conferred by the fluorine substituent allow for the precise design of porous materials with tunable properties.[5]
A. Rationale for Use in MOF Synthesis
The selection of this compound as a linker in MOF synthesis is underpinned by several key factors:
-
Structural Rigidity: The aromatic core provides a robust and predictable building block, leading to the formation of stable, crystalline frameworks.
-
Bidentate Coordination: The two carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), facilitating the formation of diverse network topologies.
-
Fluorine Functionalization: The fluorine atom influences the electronic environment of the linker, which can modulate the framework's properties such as luminescence and gas sorption characteristics.[6] It can also participate in weak interactions that influence the packing and stability of the framework.[3][4]
B. Potential Research Avenues in MOF Chemistry
While the use of isophthalate derivatives in MOFs is well-established, the specific potential of the 5-fluoro derivative can be further explored in the following areas:
-
Gas Storage and Separation: The fluorine atom can enhance the affinity of MOFs for specific gases, such as CO₂, through favorable dipole-quadrupole interactions. Research should focus on synthesizing a series of this compound-based MOFs with different metal centers (e.g., Zn, Cu, Co, Ni) and systematically evaluating their performance in the selective capture of CO₂ from flue gas or methane upgrading.
-
Luminescent Sensors: Lanthanide-based MOFs often exhibit characteristic luminescence, which can be modulated by the presence of guest molecules. The fluorine atom can influence the energy transfer from the linker to the metal center (antenna effect). A promising research direction is the development of lanthanide MOFs using this compound for the selective detection of pollutants, explosives, or biomarkers.
-
Heterogeneous Catalysis: The electron-withdrawing nature of the fluorine atom can influence the acidity of the metal centers in the MOF, potentially enhancing their catalytic activity. Research into the use of these MOFs as catalysts for reactions such as Lewis acid-catalyzed transformations or oxidation reactions is warranted.
C. Experimental Workflow: Synthesis of a Hypothetical Luminescent MOF
The following diagram and protocol outline a typical solvothermal synthesis of a lanthanide-based MOF using this compound.
Caption: Solvothermal synthesis and characterization workflow for a this compound-based MOF.
Detailed Protocol:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a selected lanthanide salt (e.g., Eu(NO₃)₃·6H₂O) in a solvent mixture, for instance, 6 mL of N,N-dimethylformamide (DMF) and 2 mL of deionized water.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.
-
Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the resulting crystals by filtration. Wash the crystals thoroughly with DMF and then ethanol to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.
-
Characterization: Analyze the crystalline product using SC-XRD to determine the structure, PXRD to confirm phase purity, TGA to assess thermal stability, and photoluminescence spectroscopy to investigate its luminescent properties.
III. Emerging Frontier: High-Performance Fluorinated Polymers
While the focus has been on coordination polymers, this compound holds significant, yet largely unexplored, potential as a monomer for the synthesis of high-performance polymers such as polyamides and polyesters. The introduction of fluorine into the polymer backbone can impart desirable properties including:
-
Enhanced Thermal Stability: The high strength of the C-F bond can increase the overall thermal resistance of the polymer.
-
Improved Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals.
-
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant, making these materials suitable for applications in microelectronics.
-
Reduced Moisture Absorption: The hydrophobic nature of fluorine can decrease the water uptake of the polymer, which is crucial for maintaining dimensional stability and electrical properties.
-
Increased Solubility: The introduction of fluorine can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing.
A. Proposed Research Trajectory: Synthesis of a Novel Fluorinated Aromatic Polyamide
A promising avenue of research is the synthesis of novel aromatic polyamides (aramids) by reacting this compound (or its diacyl chloride derivative) with various aromatic diamines.
Caption: Synthetic scheme for a novel fluorinated polyamide from 5-Fluoroisophthaloyl dichloride.
Generalized Protocol for Polyamide Synthesis:
-
Monomer Preparation: Convert this compound to its more reactive diacyl chloride derivative, 5-Fluoroisophthaloyl dichloride, by refluxing with thionyl chloride (SOCl₂) and a catalytic amount of DMF. Purify the resulting diacyl chloride by vacuum distillation or recrystallization.
-
Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Cool the solution to 0 °C in an ice bath and slowly add an equimolar amount of 5-Fluoroisophthaloyl dichloride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol. Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C.
-
Characterization: Characterize the polymer's structure by FTIR and NMR spectroscopy. Determine its molecular weight by gel permeation chromatography (GPC). Evaluate its thermal properties by TGA and differential scanning calorimetry (DSC), and its mechanical properties by tensile testing of cast films.
IV. Blue Sky Opportunity: Medicinal and Agrochemical Chemistry
The application of this compound as a scaffold in medicinal and agrochemical chemistry is a nascent field with substantial room for discovery. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, influencing metabolic stability, lipophilicity, and binding affinity to biological targets.[7] The dicarboxylic acid groups provide handles for further chemical modification to create a library of diverse compounds for biological screening.
A. Proposed Research Framework: From Scaffold to Bioactive Lead
The following workflow outlines a strategy for exploring the potential of this compound in drug and agrochemical discovery.
Caption: A proposed workflow for the discovery of bioactive molecules derived from this compound.
B. Key Research Questions to Address:
-
Antimicrobial Activity: Can diamides derived from this compound exhibit antibacterial or antifungal properties? The rigid scaffold could present appended functionalities in a specific spatial orientation to interact with microbial targets.
-
Enzyme Inhibition: Can derivatives of this compound act as inhibitors of key enzymes, for example, proteases or kinases? The carboxylic acid groups could mimic the phosphate groups of ATP or the carboxylates of natural substrates.
-
Agrochemical Potential: Can derivatives exhibit herbicidal, insecticidal, or fungicidal activity? The fluorinated phenyl ring is a common motif in many commercial agrochemicals.
V. Conclusion and Future Outlook
This compound is a commercially available and highly versatile building block with a well-established role in the synthesis of MOFs and coordination polymers. However, its potential extends far beyond this domain. This guide has outlined promising, yet underexplored, research avenues in the fields of high-performance polymers and medicinal/agrochemical chemistry. By providing a framework of scientific rationale and detailed experimental starting points, it is our intention to catalyze further research and unlock the full potential of this valuable fluorinated compound. The convergence of materials science and drug discovery, enabled by scaffolds such as this compound, promises a future of innovation and technological advancement.
References
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
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A Comprehensive Technical Guide to 5-Fluoroisophthalic Acid: Properties, Applications, and Synthesis Insights
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Chemical Identity
Precise identification of a chemical entity is the foundation of reproducible and reliable research. 5-Fluoroisophthalic acid is known by several names and identifiers, the consolidation of which is crucial to avoid ambiguity in procurement and literature review.
The primary and most commonly used name is This compound . Its systematic IUPAC name is 5-Fluorobenzene-1,3-dicarboxylic acid [1][2]. This nomenclature precisely describes the substitution pattern on the benzene ring.
| Identifier | Value | Source(s) |
| CAS Number | 1583-66-0 | [1][2][3] |
| Molecular Formula | C₈H₅FO₄ | [1][2][3] |
| Molecular Weight | 184.12 g/mol | [1][3] |
| Appearance | Off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
Synonyms and Alternate Names:
-
5-fluoro-1,3-benzenedicarboxylic acid
-
5-fluoranylbenzene-1,3-dicarboxylic acid
The structural arrangement of this compound, with two carboxylic acid groups at the 1 and 3 positions and a fluorine atom at the 5 position, is key to its utility. This arrangement provides a rigid, V-shaped linker that is fundamental to its applications in supramolecular chemistry.
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Profile
Understanding the physicochemical properties and safety hazards of this compound is paramount for its safe handling, storage, and use in experimental design.
Physical Properties: this compound is an off-white crystalline solid[3]. Its crystal structure reveals an almost planar molecule, with intermolecular O-H···O hydrogen bonds and C-H···F interactions connecting the molecules into a two-dimensional supramolecular array[4][5][6][7]. This inherent self-assembly through hydrogen bonding is a critical feature that influences its use in crystal engineering[4][5][7].
Safety and Handling: this compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before use.
Key Hazard Statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust particles[1].
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of research, most notably in the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound serves as an organic linker in the synthesis of MOFs and coordination polymers[8]. The fluorine substituent and the rigid benzenedicarboxylate backbone introduce specific electronic properties and steric constraints that allow for the fine-tuning of the resulting framework's properties[8].
Causality in MOF Synthesis: The two carboxylate groups provide strong coordination sites for metal ions, forming a stable and predictable framework. The fluorine atom, being highly electronegative, can modulate the electronic properties of the ligand, which in turn influences the photoluminescent behavior of the resulting MOF[9]. This "antenna effect," where the organic linker absorbs UV light and transfers the energy to the metal center, is crucial for developing fluorescent sensors[9].
A notable application is in the synthesis of a europium-based MOF, [Eu(4-F-IPA)(H₂O)₂]·H₂O (using the related 4-fluoroisophthalic acid), which demonstrates high selectivity and sensitivity for the detection of acetylacetone through luminescence quenching[9]. This principle can be extended to other metal ions and target analytes.
Caption: Generalized workflow for the synthesis of a Metal-Organic Framework.
Pharmaceutical and Agrochemical Synthesis
This compound is considered a valuable heterocyclic building block for the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into an organic molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. While specific drug candidates containing this exact moiety are not detailed in the provided search results, its structural motifs are relevant to medicinal chemistry. The dicarboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling its incorporation into larger, more complex molecules.
Synthesis and Purification
While this compound is commercially available from various suppliers, an understanding of its synthesis is beneficial for researchers. Detailed, step-by-step industrial synthesis protocols are often proprietary. However, based on analogous reactions for similar compounds, a likely synthetic route can be inferred.
A plausible approach involves the fluorination of a suitable precursor, such as 5-bromoisophthalic acid or 5-aminoisophthalic acid, followed by any necessary functional group manipulations. For instance, a process for preparing 5-hydroxyisophthalic acid involves the hydrolysis of 5-bromoisophthalic acid in the presence of a copper catalyst[10][11]. A similar nucleophilic aromatic substitution pathway could potentially be adapted for fluorination.
Purification: For applications requiring high purity, such as single-crystal X-ray diffraction or MOF synthesis, purification of the commercially available product may be necessary. A common laboratory-scale purification method is recrystallization.
Experimental Protocol: Recrystallization for High-Purity Crystals
This protocol describes a general method for obtaining high-purity crystals suitable for X-ray diffraction, as implied by studies where single crystals were grown from a methanol solution[4][5].
Materials:
-
This compound (commercial grade)
-
Methanol (reagent grade or higher)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Funnel
-
Beaker
-
Crystallizing dish
Procedure:
-
Dissolution: Place a small amount of this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed beaker. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the beaker or crystallizing dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent. Place the container in a location free from vibrations.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Slow cooling and evaporation will promote the growth of larger, well-defined single crystals.
-
Isolation: Once a suitable amount of crystals has formed, isolate them by decanting the supernatant or by filtration.
-
Drying: Gently wash the crystals with a small amount of cold methanol and allow them to air-dry or dry under a gentle stream of inert gas.
Self-Validation: The success of this protocol is validated by the formation of well-defined crystals. The purity can be further confirmed by techniques such as melting point determination, NMR spectroscopy, or, ultimately, by successful structure determination via single-crystal X-ray diffraction[4][5].
Conclusion
This compound is a key chemical intermediate with a well-defined identity and a range of applications driven by its unique structural and electronic properties. Its primary utility lies in the construction of functional materials like Metal-Organic Frameworks, where it acts as a rigid, electronically tunable linker. While its direct incorporation into marketed pharmaceuticals is not widely documented, its structural features are of significant interest in medicinal chemistry. A thorough understanding of its properties, handling requirements, and role in synthetic applications, as outlined in this guide, is essential for its effective and safe use in advanced research and development.
References
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoro-isophthalic acid. PubMed. [Link]
- Li, B., Zhang, Z., Li, Y., Yao, Y., & Zhu, Y. (2014). A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. Journal of Materials Chemistry A, 2(32), 12696-12703. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.
- Li, B., et al. (2014). A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. SciSpace. [Link]
- Li, B., et al. (2014). A series of metal-organic frameworks based on 5-(4-pyridyl)-isophthalic acid: Selective sorption and fluorescence sensing.
- Win-Win Chemical. (n.d.). 1583-66-0 this compound.
- Papo, A., et al. (1997). Process for the preparation of 5-hydroxyisophtalic acids. U.S.
- Castillo, O., et al. (2020). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. [Link]
- Reddy, K. S., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(15), 9036-9054. [Link]
- PrepChem. (n.d.). Synthesis of 5-hydroxyisophthalic acid.
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Methodological & Application
Application Notes and Protocols: Leveraging 5-Fluoroisophthalic Acid in the Synthesis of Advanced Metal-Organic Frameworks for Drug Delivery
Introduction: The Strategic Advantage of Fluorination in MOF-Based Drug Delivery Platforms
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications, most notably in the field of drug delivery.[1][2][3][4] Their exceptional porosity, tunable structures, and high surface areas allow for unprecedented drug loading capacities and controlled release profiles.[1][4] The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, is key to tailoring their properties for specific therapeutic needs.
This guide focuses on the strategic incorporation of 5-Fluoroisophthalic acid (5-FIPA) as an organic linker in MOF synthesis. The introduction of fluorine into the MOF structure is not a trivial modification; it imparts a unique set of physicochemical properties that can be advantageous for drug delivery applications. Fluorination is known to enhance the hydrophobicity and moisture stability of MOFs, which can be critical for protecting sensitive drug cargo and ensuring the structural integrity of the framework in biological environments. Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the framework, potentially influencing host-guest interactions with drug molecules and enhancing the selectivity of drug loading. While this compound has been utilized in the crystal engineering of organic and inorganic-organic systems, its full potential in designing functional MOFs for drug delivery remains an exciting frontier.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-FIPA-based MOFs. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to guide your research and development efforts.
Part 1: Synthesis of a this compound-Based MOF (Hypothetical Zn-5-FIPA MOF)
This section details a representative solvothermal synthesis protocol for a hypothetical zinc-based MOF using this compound. The choice of zinc is based on its common use in the synthesis of robust and biocompatible MOFs.[7] The conditions are adapted from established protocols for MOFs synthesized with analogous 5-substituted isophthalic acids.[8][9][10][11][12]
Rationale for Synthesis Parameters
The solvothermal method is chosen for its ability to promote the crystallization of high-quality MOF structures that are often not accessible at room temperature.[7][13]
-
Solvent System (DMF/Ethanol/Water): N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker. The addition of ethanol and water can help to modulate the solubility of the reactants and influence the nucleation and growth of the MOF crystals.
-
Temperature and Reaction Time: A temperature of 120°C is selected to provide sufficient thermal energy for the coordination reaction and crystal formation, without decomposing the organic linker. A 72-hour reaction time allows for the slow growth of well-defined crystals.
-
Molar Ratios: The molar ratio of the metal salt to the linker is a critical parameter that influences the final structure of the MOF. A slight excess of the linker is often used to ensure complete coordination to the metal centers.
Detailed Synthesis Protocol: Zn-5-FIPA MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Equipment:
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Oven
-
Centrifuge
-
Sonicator
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in a solvent mixture of 5 mL of DMF, 2 mL of ethanol, and 1 mL of deionized water. Sonicate briefly if necessary to aid dissolution.
-
-
Reaction Mixture:
-
Slowly add the zinc nitrate solution to the this compound solution while stirring.
-
Cap the vial tightly (or transfer the mixture to a 20 mL Teflon-lined autoclave and seal it).
-
-
Solvothermal Reaction:
-
Place the sealed reaction vessel in a preheated oven at 120°C for 72 hours.
-
-
Isolation and Purification:
-
After 72 hours, remove the vessel from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
-
Activation:
-
Dry the purified product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores. The resulting activated MOF is now ready for characterization and further use.
-
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis and determine the properties of the Zn-5-FIPA MOF.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern indicating the formation of a new crystalline phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups of the 5-FIPA linker to the zinc centers. | Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF. | Images revealing the shape (e.g., cubic, rod-like) and size distribution of the synthesized crystals. |
| N₂ Adsorption-Desorption Isotherms | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A characteristic isotherm (e.g., Type I for microporous materials) from which the surface area and pore volume can be calculated. |
Part 2: Application in Drug Delivery - Loading and Release of a Model Drug
This section provides a protocol for the loading and in vitro release of a model drug, 5-Fluorouracil (5-FU), into the synthesized Zn-5-FIPA MOF. 5-FU is an anticancer drug and its fluorinated nature makes it a thematically relevant choice. The high porosity and potential for specific interactions within the fluorinated MOF make it an interesting candidate for 5-FU delivery.
Drug Loading Protocol
Rationale: The drug loading is achieved through a simple immersion method, where the activated MOF is soaked in a concentrated solution of the drug. The drug molecules diffuse into the pores of the MOF and are adsorbed. The efficiency of loading is influenced by factors such as the concentration of the drug solution, the soaking time, and the solvent used.
Procedure:
-
Preparation of Drug Solution: Prepare a 10 mg/mL solution of 5-Fluorouracil in a suitable solvent (e.g., a mixture of water and ethanol).
-
Drug Loading:
-
Immerse 50 mg of the activated Zn-5-FIPA MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours to allow for maximum drug loading.
-
-
Isolation of Drug-Loaded MOF:
-
Collect the 5-FU-loaded MOF by centrifugation.
-
Wash the solid with the solvent used for the drug solution (e.g., water/ethanol mixture) to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60°C) to avoid degradation of the drug.
-
-
Quantification of Drug Loading:
-
The amount of loaded 5-FU can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic wavelength of 5-FU.
-
The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
In Vitro Drug Release Protocol
Rationale: The in vitro release study is performed in a simulated physiological environment (Phosphate-Buffered Saline, PBS) at a pH of 7.4 to mimic the conditions of the bloodstream. The release of the drug from the MOF is monitored over time.
Procedure:
-
Release Medium: Prepare a Phosphate-Buffered Saline (PBS) solution with a pH of 7.4.
-
Release Study:
-
Disperse a known amount of the 5-FU-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 50 mL).
-
Keep the suspension in a shaker bath at 37°C to simulate body temperature.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Centrifuge the collected samples to separate the MOF particles.
-
Measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
-
Visualization of Key Processes
Synthesis Workflow
Caption: Schematic of drug loading and release from the MOF.
Conclusion and Future Perspectives
The use of this compound as a linker in MOF synthesis opens up new avenues for the design of advanced drug delivery systems. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these novel materials. The enhanced stability and unique electronic properties imparted by the fluorine substituent are expected to yield MOFs with superior performance characteristics.
Future research should focus on exploring a wider range of metal ions in combination with 5-FIPA to create a library of MOFs with diverse properties. Furthermore, the drug loading and release kinetics should be studied in detail with a variety of therapeutic agents to fully understand the potential of these materials. In vivo studies will be the ultimate test of the biocompatibility and efficacy of 5-FIPA-based MOFs as drug delivery vehicles, paving the way for their translation into clinical applications.
References
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.
- McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123–1132. [Link]
- Li, Y.-X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(58), 35057–35064. [Link]
- Gao, Y., et al. (2021). Metal-organic frameworks for advanced drug delivery. Journal of Materials Chemistry B, 9(3), 575-598. [Link]
- Zhang, Y., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(39), 28169-28183. [Link]
- McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. PubMed, 27019640. [Link]
- Al-Ghamdi, A. A., et al. (2022). Metal-Organic Framework (MOFs)
- Nawaz, M., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]
- Wolska, J., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189. [Link]
- Li, Y.-X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
- Li, Y.-X., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water.
- Zhang, L., et al. (2021). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Advances, 11(1), 123-132. [Link]
- Wang, Y., et al. (2022). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties.
- Costantino, F., et al. (2020). Design and Characterization of MOFs (Metal-Organic Frameworks)
- Diva, T. N., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
- Sasikumar, R., & Krishnan, S. (2018). Synthesis and Characterization of MOF-5.
- Rojas-Calderón, E., et al. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. [Link]
- Wang, J., et al. (2021). Syntheses, crystal structures, and fluorescent properties of three coordination polymers with 5-sulfoisophthalic acid anion and 4-phenylpyridine.
- Wright, J. P., et al. (2012). Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]
- Diva, T. N., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Semantic Scholar. [Link]
- Rosi, N. L., et al. (2003). Hydrogen Storage in Microporous Metal-Organic Frameworks.
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- 13. jchemrev.com [jchemrev.com]
Application Notes & Protocols: 5-Fluoroisophthalic Acid as a Functional Linker in the Design of Coordination Polymers
Here is the in-depth technical guide on 5-Fluoroisophthalic acid as a linker in coordination polymers.
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Functionalized Linkers
The field of coordination polymers (CPs) and their crystalline subclass, metal-organic frameworks (MOFs), has matured from novel curiosities into a cornerstone of modern materials science. The ability to rationally design porous, crystalline materials with tunable properties has unlocked applications in gas storage, separation, catalysis, sensing, and biomedicine.[1][2][3] The power of this technology lies in the modularity of its components: metal nodes and organic linkers. While the metal node often defines the primary geometry of the framework, the organic linker is the architect's pen, dictating the structure's scale, topology, and, critically, its functionality.
Isophthalic acid, with its 1,3-dicarboxylate substitution on a benzene ring, is a classic "bent" linker that gives rise to a rich variety of network topologies. The strategic functionalization of the 5-position of this linker is a powerful tool for imbuing the resulting framework with specific properties. This guide focuses on a promising, albeit less explored, derivative: This compound (5-FIPA) .
The introduction of a fluorine atom is a subtle but potent modification. Its high electronegativity, small size, and ability to participate in non-covalent interactions (C–H···F) provide a unique handle for fine-tuning the electronic, structural, and functional characteristics of a framework.[4][5] This document serves as a comprehensive technical guide to the theory and practice of using 5-FIPA as a linker. It provides not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to move beyond simple synthesis and toward rational design.
Part I: The 5-FIPA Linker: Properties and Design Rationale
Physicochemical Profile of this compound
Understanding the intrinsic properties of the 5-FIPA linker is fundamental to predicting its behavior in self-assembly and the properties of the final material.
-
Molecular Structure and Geometry: The 5-FIPA molecule is nearly planar, with the carboxyl groups exhibiting a slight twist relative to the benzene ring.[4][5] This defined geometry is crucial for creating ordered, crystalline frameworks. The two carboxylate groups are disposed at a 120° angle, a feature that predisposes it to forming specific network topologies when coordinated with metal centers.
-
Electronic Effects: The fluorine atom is the most electronegative element, exerting a strong inductive electron-withdrawing effect on the aromatic ring. This has two key consequences:
-
Increased Acidity: The pKa of the carboxylic acid protons is lowered, which can influence the deprotonation equilibrium during synthesis and affect the reaction kinetics.
-
Modified Pore Chemistry: When incorporated into a framework, the C-F bond creates a more electrophilic pore environment. This can enhance interactions with specific guest molecules, a critical factor for selective gas adsorption or catalytic applications.[6]
-
-
Supramolecular Interactions: In the solid state, 5-FIPA molecules self-assemble into a 2D supramolecular array through a combination of strong O—H⋯O hydrogen bonds between carboxyl groups and weaker C—H⋯F interactions.[4][5] The potential for the fluorine atom to act as a hydrogen bond acceptor, while weak, adds another layer of control in the crystal engineering of the final coordination polymer, potentially influencing inter-framework packing and stability.
The Rationale for Selecting 5-FIPA in Framework Design
The decision to use 5-FIPA over unsubstituted isophthalic acid or other derivatives is driven by the pursuit of specific material properties.
-
Tuning Luminescent Properties: Aromatic fluorination is a known strategy for modulating the photophysical properties of organic molecules. The fluorine substituent can influence the energy of π–π* transitions, potentially leading to frameworks with unique fluorescent or phosphorescent behaviors.[5] This is highly desirable for applications in chemical sensing, where changes in luminescence can signal the presence of an analyte.[7][8][9][10][11]
-
Enhancing Framework Stability: The C-F bond is exceptionally strong. Incorporating fluorine can enhance the overall thermal and chemical stability of the MOF by modifying the electronic properties of the linker and introducing a robust functional group.
-
Directing Network Topology: The subtle steric profile and unique electronic nature of the fluorine atom can influence the coordination environment around the metal center and the packing of the resulting framework, providing an avenue to target novel or specific network topologies that might be inaccessible with other linkers.
Part II: Synthesis of 5-FIPA-Based Coordination Polymers
Core Principles of Solvothermal Synthesis
Solvothermal synthesis is the most common and effective method for producing high-quality crystalline coordination polymers.[12][13][14] The process involves heating the reactants (metal salt, linker, and solvent) in a sealed vessel (typically a Teflon-lined stainless-steel autoclave) to a temperature above the solvent's boiling point. The resulting autogenous pressure and elevated temperature facilitate the dissolution of precursors and promote the slow crystal growth necessary for forming well-ordered frameworks.
Key Experimental Parameters:
-
Metal-to-Linker Ratio: Stoichiometry directly influences the structure of the secondary building units (SBUs) and the final framework.
-
Solvent System: A mixture of solvents (e.g., DMF, ethanol, water) is often used to control the solubility of the reactants and influence the crystal growth process.
-
Temperature and Time: These parameters control the kinetics of nucleation and crystal growth. Higher temperatures can sometimes lead to denser, more stable phases.
-
pH and Modulators: The addition of acids or bases can control the deprotonation state of the linker. Modulators, such as monocarboxylic acids, can compete with the linker, slowing down the reaction to yield larger, higher-quality crystals.
General Protocol for Solvothermal Synthesis
This protocol provides a robust starting point for the synthesis of a 5-FIPA-based coordination polymer with a divalent transition metal (e.g., Zn²⁺, Co²⁺, Cd²⁺).
Materials:
-
This compound (5-FIPA, C₈H₅FO₄)
-
Metal(II) salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), spectroscopic grade
-
Ethanol (EtOH), absolute
-
Deionized water
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve 0.2 mmol of the Metal(II) salt in 4 mL of DMF.
-
In a separate glass vial, dissolve 0.2 mmol of this compound in a solvent mixture of 4 mL of DMF and 2 mL of Ethanol. Sonication may be required to achieve full dissolution.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Add 1 mL of deionized water to the mixture.
-
Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.
-
Place the autoclave in a programmable oven and heat to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 72 hours.
-
Cool the oven slowly to room temperature over 24 hours (a slow cooling rate is critical for obtaining high-quality crystals).
-
Open the autoclave in a fume hood. Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF (5 mL each time) to remove unreacted starting materials.
-
The crystals can be stored in fresh DMF or activated for further analysis.
Expert Insight: The DMF/Ethanol/Water solvent system is chosen for its ability to solubilize both the polar metal salt and the more organic linker. Water can also play a role in the coordination chemistry, sometimes being incorporated into the final framework or acting as a mineralizer to facilitate crystal growth.
Caption: Mechanism of luminescence quenching for chemical sensing.
Gas Storage and Separation
The high surface area and tunable pore chemistry of MOFs make them ideal candidates for gas storage and separation. The fluorine atoms lining the pores of a 5-FIPA framework can create specific binding sites for gases with complementary properties. For instance, the polar C-F bonds could enhance the selective adsorption of CO₂ over less polar gases like CH₄ or N₂. [6]
Heterogeneous Catalysis
The introduction of functional groups can render a MOF catalytically active. The electron-withdrawing fluorine atoms in a 5-FIPA framework can enhance the Lewis acidity of exposed metal sites within the pores, potentially creating active sites for reactions like cyanosilylation or Friedel-Crafts reactions. [15]
Conclusion and Outlook
This compound represents a strategic and highly promising building block for the next generation of functional coordination polymers. While the literature specifically dedicated to this linker is still emerging, the foundational principles of crystal engineering and the well-understood effects of fluorination provide a clear roadmap for its application. The unique electronic properties and potential for directed supramolecular interactions imparted by the fluorine atom offer exciting opportunities to create materials with enhanced stability, novel topologies, and tailored functionality for sensing, separation, and catalysis. The protocols and insights provided in this guide are intended to serve as a launchpad for researchers to explore the rich potential of this versatile linker.
References
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence - Semantic Scholar. (2020-09-12).
- Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - RSC Publishing.
- Synthesis, crystal structures, luminescence properties of two metal coordination polymers derived from 5-substituted isophthalate and flexible bis (triazole) ligands - PubMed. (2014-08-14).
- (PDF) Syntheses, crystal structures, and fluorescent properties of three coordination polymers with 5-sulfoisophthalic acid anion and 4-phenylpyridine - ResearchGate.
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Publishing.
- Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands - MDPI.
- Selective Gas Adsorption within a Five-Connected Porous Metal-Organic Framework. (2010-06-01).
- Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing).
- (PDF) this compound - ResearchGate.
- Synthesis and Formation Mechanism of Textured MOF-‐5 - CORE.
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - NIH.
- Coordination polymers of 5-substituted isophthalic acid - PMC - PubMed Central.
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water - ResearchGate. (2020-09-12).
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC - PubMed Central. (2020-09-22).
- A series of metal-organic frameworks based on 5-(4-pyridyl)-isophthalic acid: Selective sorption and fluorescence sensing | Request PDF - ResearchGate. (2025-08-10).
- This compound - PMC - NIH.
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
- Coordination polymers of 5-substituted isophthalic acid - PubMed.
- A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing - SciSpace.
- Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties - ResearchGate.
- Stability and Adsorption Properties of Metal-Organic Frameworks for Acid Gases.
- A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol - CrystEngComm (RSC Publishing).
- Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Solvothermal Synthesis of Multifunctional Coordination Polymers - Zeitschrift für Naturforschung.
- Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI.
- Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC - NIH.
- MOF-5 as acid catalyst with shape selectivity properties | Request PDF - ResearchGate. (2025-08-06).
- CN101784565B - Conjugates containing a hydrophilic spacer linker - Google Patents.
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protocol for synthesizing polymers with 5-Fluoroisophthalic acid
An in-depth guide to the synthesis of high-performance polymers utilizing 5-Fluoroisophthalic acid, designed for researchers and professionals in materials science and drug development. This document provides a detailed exploration of the underlying chemical principles, step-by-step synthesis protocols for fluorinated polyamides, and methods for their characterization.
Introduction: The Strategic Advantage of Fluorinated Aromatics
High-performance polymers, such as aromatic polyamides and polyimides, are foundational materials in advanced applications, from aerospace to microelectronics.[1] Their exceptional thermal stability and mechanical strength, however, often come at the cost of poor processability, as they are frequently insoluble and infusible.[1] A proven strategy to overcome this limitation is the incorporation of fluorine atoms into the polymer backbone.
This compound is a key monomer in this field. The introduction of the C-F bond, one of the strongest in organic chemistry, imparts several desirable characteristics to the resulting polymers.[2] The high electronegativity and bulkiness of the fluorine atom disrupt chain packing and reduce intermolecular forces, which can significantly enhance solubility in common organic solvents without compromising thermal stability.[1][3] Furthermore, the low polarizability of the C-F bond leads to a reduced dielectric constant and lower water absorption, properties that are critical for advanced electronic applications like flexible display materials and semiconductor packaging.[2][4]
This application note details the synthesis of fluorinated aromatic polyamides via the direct polycondensation of this compound with aromatic diamines, a robust and versatile method for creating advanced, processable materials.
Part 1: Core Principles of Synthesis
The Mechanism of Direct Polycondensation
The synthesis of polyamides from dicarboxylic acids and diamines is a form of step-growth polymerization. The direct polycondensation method, particularly the Yamazaki-Higashi reaction, offers an efficient route that avoids the need to first convert the dicarboxylic acid to a more reactive species like an acid chloride. This reaction typically employs a phosphite-based activating agent in the presence of a base (like pyridine) and a salt (like lithium chloride) to facilitate the formation of the amide bond at moderate temperatures.
The generally accepted mechanism proceeds as follows:
-
The dicarboxylic acid reacts with the phosphite to form a reactive phosphonium-carboxylate intermediate.
-
The diamine then acts as a nucleophile, attacking the activated carbonyl carbon.
-
This leads to the formation of the amide bond and the regeneration of the phosphorylating agent.
The inclusion of LiCl is crucial as it helps to keep the growing polymer chains in solution, preventing premature precipitation and allowing for the achievement of high molecular weights.
The Role of this compound in Polymer Architecture
The structure of this compound is key to its utility.
-
Meta-Catenation: The carboxylic acid groups are in the 1 and 3 positions on the benzene ring. This meta-linkage introduces kinks into the polymer backbone, disrupting the rigid, linear structure typical of para-linked aromatic polymers. This disruption reduces crystallinity and enhances solubility.
-
Fluorine Substitution: The fluorine atom at the 5-position further contributes to this effect. Its bulkiness increases the free volume between polymer chains, further hindering efficient packing and improving solubility.[1] This strategic placement also enhances the thermal and chemical resistance of the polymer.[2]
Figure 1: General reaction scheme for polyamide synthesis.
Part 2: Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a fluorinated polyamide from this compound and 4,4'-oxydianiline (ODA), a common aromatic diamine.
Reagents and Materials
| Reagent/Material | Formula | Purity | Supplier | Notes |
| This compound | C₈H₅FO₄ | >98% | Commercial | Dry in vacuum oven at 80°C before use. |
| 4,4'-Oxydianiline (ODA) | C₁₂H₁₂N₂O | >99% | Commercial | Recrystallize from ethanol or sublime before use. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Anhydrous | Commercial | Use anhydrous grade, store over molecular sieves. |
| Pyridine | C₅H₅N | Anhydrous | Commercial | Use anhydrous grade, store over molecular sieves. |
| Triphenyl Phosphite (TPP) | C₁₈H₁₅O₃P | >97% | Commercial | Distill under vacuum before use. |
| Lithium Chloride (LiCl) | LiCl | >99% | Commercial | Dry in vacuum oven at 150°C for 24h. |
| Methanol | CH₃OH | Reagent | Commercial | For polymer precipitation. |
| Argon (Ar) | Ar | High Purity | Gas Supplier | For inert atmosphere. |
Experimental Workflow: Direct Polycondensation
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
This protocol is based on the well-established Yamazaki-Higashi phosphorylation reaction.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, add this compound (1.841 g, 10 mmol), 4,4'-oxydianiline (2.002 g, 10 mmol), anhydrous lithium chloride (0.85 g), anhydrous NMP (40 mL), and anhydrous pyridine (8 mL).
-
Causality: An equimolar ratio of the diacid and diamine monomers is critical for achieving a high degree of polymerization.[5] NMP is a polar aprotic solvent capable of dissolving the monomers and the resulting polymer. LiCl enhances the solubility of the aromatic polyamide. Pyridine acts as a base to neutralize the acidic byproducts of the phosphorylation reaction.
-
-
Inert Atmosphere: Purge the flask with dry argon for 15 minutes to remove air and moisture, which can interfere with the reaction. Maintain a slight positive pressure of argon throughout the synthesis.
-
Dissolution: Stir the mixture at room temperature until all solids have completely dissolved, which may take 30-60 minutes.
-
Activation: Once a clear solution is obtained, cool the flask to 0°C using an ice-water bath. Slowly add triphenyl phosphite (TPP) (7.0 mL, ~22 mmol) dropwise via a syringe over 15 minutes.
-
Causality: TPP is the activating agent. Adding it slowly at a low temperature helps to control the initial exothermic reaction and prevent side reactions.
-
-
Polymerization: After the TPP addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C using an oil bath. Continue stirring at this temperature for 3 to 5 hours.
-
Trustworthiness: The solution will become noticeably viscous as the polymer chains grow. A significant increase in viscosity is a primary indicator of successful polymerization.
-
-
Precipitation and Purification: Allow the reaction mixture to cool to room temperature. Pour the viscous polymer solution in a thin stream into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white polymer will precipitate immediately.
-
Causality: The polymer is insoluble in methanol, allowing for its separation from the solvent, unreacted monomers, and reaction byproducts.
-
-
Washing: Collect the polymer by filtration. To purify it, thoroughly wash the polymer by stirring it in hot methanol, followed by hot deionized water, and then again with methanol to remove any residual NMP, LiCl, and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved. The final product should be a fibrous, pale-yellow solid.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Confirm functional groups | Appearance of characteristic amide bands (~1650 cm⁻¹ for C=O stretch, ~3300 cm⁻¹ for N-H stretch). Disappearance of carboxylic acid O-H band. |
| ¹H NMR Spectroscopy | Verify chemical structure | Resonances corresponding to the aromatic protons of both monomer units in the expected integration ratios. Appearance of the amide proton signal (~10 ppm in DMSO-d₆). |
| Gel Permeation (GPC) | Determine molecular weight | A monomodal distribution indicating successful polymerization. Expected Mn > 20,000 g/mol for good mechanical properties. |
| Thermogravimetric (TGA) | Assess thermal stability | High decomposition temperature (T₅%, 5% weight loss) typically > 450°C in N₂, indicating excellent thermal stability.[1][6] |
| Differential Scanning (DSC) | Determine glass transition (Tg) | A high Tg, often in the range of 200–300°C, characteristic of rigid-backbone aromatic polymers.[2][3] |
Part 4: Troubleshooting & Safety
-
Low Viscosity/Molecular Weight: This is often due to impure monomers or the presence of moisture. Ensure all reagents are thoroughly dried and the reaction is conducted under a strict inert atmosphere.[7] Verify the 1:1 stoichiometry of the monomers.
-
Polymer Discoloration: Darkening can occur if the reaction temperature is too high or the reaction time is excessively long, leading to side reactions.[8]
-
Safety Precautions: Handle NMP, pyridine, and TPP in a well-ventilated fume hood. These chemicals are irritants and can be harmful. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The polymerization is conducted at elevated temperatures, so caution is required when handling the hot apparatus.
Conclusion
The protocol described provides a reliable and reproducible method for synthesizing high-performance fluorinated polyamides from this compound. The strategic incorporation of fluorine and meta-linked monomers yields polymers with an advantageous combination of high thermal stability and enhanced solubility, making them highly suitable for advanced material applications. The principles and techniques outlined in this guide serve as a foundational platform for further research and development in the field of fluorinated polymers.
References
- Ghosh, A. (2020). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- CapChem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens.
- Ando, S. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232. [Link]
- Wang, Z., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
- Lee, H., et al. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI. [Link]
- Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1082. [Link]
- Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Kim, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]
- St. Clair, T. L., & Smith, J. G. (1985). The synthesis of a novel polyimide precursor. NASA Technical Reports Server. [Link]
- Hsiao, S.-H., et al. (2018). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 10(9), 1015. [Link]
- Hergenrother, P. M., & Siochi, E. J. (1997).
- Loos, K., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 13(23). [Link]
- McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. [Link]
- de la Campa, J. G., et al. (2018).
- ChemistryTuition. (2014, October 8). Synthesis of Polyamides from www.ChemistryTuition.Net [Video]. YouTube. [Link]
- Sastri, V. R. (2015). Polyamide Syntheses.
- Mi, J.-L., et al. (2011). This compound. Acta Crystallographica Section E, 67(Pt 3), o590. [Link]
- Hsiao, S.-H., et al. (2018).
- McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid.
- Lotti, N., et al. (2022). Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI. [Link]
- ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
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analytical techniques for 5-Fluoroisophthalic acid characterization
An In-Depth Guide to the Analytical Characterization of 5-Fluoroisophthalic Acid
Introduction
This compound (5-FIPA) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol .[1][2] It typically appears as a white to off-white solid.[1][3] The presence of the electron-withdrawing fluorine atom and two carboxylic acid groups makes 5-FIPA a valuable and versatile building block in medicinal chemistry, polymer science, and the synthesis of metal-organic frameworks (MOFs).[4][5] Its utility in these fields necessitates robust and reliable analytical methods to confirm its identity, purity, and physicochemical properties.
This application note provides a comprehensive guide for the multi-technique characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of each analytical method. We will cover chromatographic, spectroscopic, and thermal analysis techniques essential for a complete quality assessment.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are fundamental for determining the purity of 5-FIPA and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment due to its direct applicability, while Gas Chromatography (GC) can be employed following a necessary derivatization step.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing polar, ionizable aromatic compounds like 5-FIPA. The molecule's carboxylic acid groups allow for manipulation of its retention based on the mobile phase pH. A C18 stationary phase provides the necessary hydrophobic interaction. By setting the mobile phase pH below the pKa of the carboxylic acids, the molecule becomes more protonated (less polar), leading to stronger retention and better separation from polar impurities. A UV detector is ideal as the benzene ring provides strong chromophores for sensitive detection.[6][7]
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-FIPA and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation & Conditions:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is sufficient.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 80% A / 20% B, hold for 10 min | Isocratic elution provides robust and reproducible results.[7] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 227 nm or 260 nm | Wavelengths of maximum absorbance for substituted benzoic acids.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
Data Analysis:
-
Integrate the peak corresponding to 5-FIPA and any impurity peaks.
-
Calculate the purity by the area percent method: Purity (%) = (Area of 5-FIPA Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for 5-FIPA analysis by GC-MS.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 5-FIPA. NMR provides detailed information about the carbon-hydrogen framework and the fluorine environment, while FTIR confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Will confirm the presence and connectivity of the aromatic protons. The chemical shifts and coupling patterns are highly diagnostic for the substitution pattern on the benzene ring.
-
¹⁹F NMR: Is essential for any fluorinated compound. It provides a direct signal for the fluorine atom, and its chemical shift is sensitive to the electronic environment. This technique offers a clean spectrum with virtually no background interference, making it excellent for both identification and quantification. [8][9]A certificate of analysis for 5-FIPA confirms that the ¹H NMR spectrum is consistent with the structure. [3] Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 5-FIPA in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO is an excellent choice as it readily dissolves carboxylic acids.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
A standard NMR spectrometer (e.g., 400 MHz) is suitable.
-
For ¹H NMR: Acquire a standard proton spectrum. Reference the solvent peak (DMSO at ~2.50 ppm).
-
For ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. No internal standard is typically needed as referencing can be done externally or is automatically handled by modern spectrometers.
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| ¹H | ~13.5 | broad singlet | - | 2 x -COOH |
| ¹H | ~8.4 | triplet | J ≈ 1.5 Hz | H at C2 |
| ¹H | ~8.2 | doublet of doublets | J ≈ 8 Hz, 1.5 Hz | H at C4, C6 |
| ¹⁹F | -105 to -115 | triplet | J ≈ 8 Hz | C5-F |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For 5-FIPA, the spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic ring. It serves as an excellent identity check.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid 5-FIPA powder directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, mix ~1 mg of 5-FIPA with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Carboxylic Acid |
| ~1100 | Medium-Strong | C-F stretch | Aryl-Fluoride |
Thermal Analysis
Thermal analysis techniques like DSC and TGA provide critical information about the material's melting point, thermal stability, and decomposition profile. These are key parameters for quality control and for understanding the material's behavior during manufacturing processes. [10] Expertise & Rationale:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline solid like 5-FIPA, DSC will show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA reveals the temperature at which the compound begins to decompose. For 5-FIPA, a single-step weight loss corresponding to the complete decomposition of the molecule is expected.
Protocol: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 5-FIPA into an aluminum DSC pan or a ceramic TGA pan.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | Simultaneous TGA/DSC Analyzer or separate instruments |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 400 °C (or higher if needed) |
| Atmosphere | Nitrogen (inert) at a flow rate of 50 mL/min |
| Pans | Aluminum (DSC), Alumina/Ceramic (TGA) |
Expected Results:
-
DSC: A sharp endotherm indicating the melting point. While literature values vary, they are often in the range of other fluorinated aromatic acids. For comparison, 5-Fluorouracil melts around 282-286 °C. [11][12]* TGA: A stable baseline until the onset of decomposition, followed by a significant weight loss.
Structural Analysis: X-ray Crystallography
For definitive proof of structure and to understand intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard. The crystal structure of this compound has been reported. [13][14]The analysis reveals a nearly planar molecule where intermolecular O-H···O hydrogen bonds between carboxylic acid groups and C-H···F interactions link the molecules into a two-dimensional supramolecular array. [5][15] Key Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| Key Interactions | O-H···O hydrogen bonds, C-H···F interactions |
Source: Mi, J.-L., Chen, L., & He, M.-Y. (2011).[14]
Sources
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Application Note: Structural Elucidation of 5-Fluoroisophthalic Acid using ¹H and ¹³C NMR Spectroscopy
Introduction
5-Fluoroisophthalic acid is a valuable fluorinated building block in medicinal chemistry and materials science.[1][2][3] The introduction of a fluorine atom into the isophthalic acid scaffold can significantly modulate the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[4] These modifications are often leveraged in drug design to enhance pharmacokinetic profiles and binding affinities.[5] A precise and unambiguous structural characterization is paramount for its application in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of organic molecules in solution.[6][7] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, detailing theoretical predictions, experimental protocols, and data interpretation.
Theoretical Background: The Influence of Fluorine in NMR
Understanding the NMR spectra of this compound requires an appreciation of the fundamental principles of ¹H and ¹³C NMR, as well as the profound influence of the highly electronegative fluorine atom.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule.[8][9] Key parameters are the chemical shift (δ), which indicates the electronic environment of a proton, and spin-spin coupling, which reveals information about neighboring protons. In this compound, the aromatic protons are influenced by the electron-withdrawing carboxylic acid groups and the fluorine atom. Furthermore, the protons will exhibit spin-spin coupling to the fluorine atom (¹H-¹⁹F coupling), which provides crucial structural information.[5]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[10][11] Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is not typically observed.[12] In proton-decoupled ¹³C NMR spectra, each unique carbon atom generally appears as a single line. The chemical shifts of the carbon atoms in this compound are influenced by the attached atoms and the overall electronic structure of the aromatic ring.[13] A key feature in the ¹³C NMR spectrum of this molecule is the coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling), which can be observed over one or more bonds and is highly informative for signal assignment.[14][15]
Predicted ¹H and ¹³C NMR Spectra of this compound
Due to the lack of a publicly available experimental spectrum, the following is a detailed prediction based on established NMR principles, substituent effects in aromatic systems, and known coupling constants for similar fluorinated aromatic compounds.
Structure of this compound:
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Data
-
H2: This proton is ortho to a carboxylic acid group and meta to the fluorine and the other carboxylic acid group. It is expected to be the most deshielded aromatic proton, appearing as a triplet due to coupling with H4 and H6. A small coupling to the fluorine atom (⁴JHF) might also be observed.
-
H4 and H6: These two protons are chemically equivalent due to the molecule's symmetry. They are ortho to both a carboxylic acid group and the fluorine atom. They are expected to appear as a doublet due to coupling with H2. They will also exhibit a significant coupling to the fluorine atom (³JHF).
Predicted ¹³C NMR Data
-
C1 and C3: These are the carbons of the two equivalent carboxylic acid groups. They are expected to appear at the most downfield region of the spectrum.
-
C5: This carbon is directly bonded to the fluorine atom and will therefore show a large one-bond C-F coupling (¹JCF).
-
C4 and C6: These two carbons are chemically equivalent and are ortho to the fluorine atom. They will exhibit a two-bond C-F coupling (²JCF).
-
C2: This carbon is meta to the fluorine atom and will show a three-bond C-F coupling (³JCF).
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points. The choice of solvent can influence the chemical shifts, particularly of the acidic protons.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Often, the residual proton signal of the deuterated solvent can also be used as a secondary reference.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s |
| Spectral Width | 16 ppm | 240 ppm |
Data Processing and Interpretation
-
Software: Process the raw data using appropriate NMR software such as TopSpin, MestReNova, or similar programs.
-
Processing Steps:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using TMS or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Analysis:
-
¹H NMR: Assign the signals based on their chemical shift, multiplicity (splitting pattern), and integration. Measure the coupling constants (J-values) for both H-H and H-F couplings.
-
¹³C NMR: Assign the signals based on their chemical shifts and the presence and magnitude of C-F couplings.
-
Predicted Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | ~13.5 | br s | - |
| H2 | ~8.4 | t | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 |
| H4, H6 | ~8.1 | dd | ³JHH ≈ 8.0, ³JHF ≈ 8.0 |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constants (J, Hz) |
| C1, C3 (COOH) | ~166 | s | - |
| C5 | ~163 | d | ¹JCF ≈ 250 |
| C2 | ~135 | d | ³JCF ≈ 8 |
| C4, C6 | ~120 | d | ²JCF ≈ 25 |
Workflow for NMR Analysis of this compound
Diagram 1. Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive theoretical and practical guide for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the fluorine substituent on chemical shifts and coupling constants, researchers can confidently assign the spectral features and confirm the structure of this important building block. The detailed experimental protocol and data processing workflow offer a robust starting point for obtaining high-quality NMR data, ensuring the accuracy and reliability of structural elucidation in research and drug development.
References
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- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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- Western University.
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- BYJU'S. NMR Spectroscopy. [Link]
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Application Note: FT-IR Spectroscopic Analysis of 5-Fluoroisophthalic Acid
Abstract: This document provides a comprehensive guide to the analysis of 5-Fluoroisophthalic acid using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science. The note details the underlying principles, experimental protocols for sample preparation and data acquisition, and a thorough interpretation of the resulting spectrum. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Significance of Vibrational Spectroscopy for this compound
This compound (C₈H₅FO₄) is a substituted aromatic dicarboxylic acid.[1] Its molecular structure, featuring two carboxylic acid functional groups and a fluorine atom on a benzene ring, makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks. The physical and chemical properties of materials derived from this compound are heavily influenced by the hydrogen bonding capabilities of its carboxylic acid groups.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific frequencies, an FT-IR spectrum provides a unique molecular fingerprint, revealing detailed information about the functional groups present and their chemical environment. For this compound, FT-IR is indispensable for:
-
Confirming the identity and purity of the compound.
-
Studying the extent and nature of intermolecular hydrogen bonding, which dictates its solid-state structure.[1][3]
-
Monitoring chemical reactions involving the carboxylic acid or aromatic ring functionalities.
This guide will focus on providing a robust framework for obtaining and interpreting the FT-IR spectrum of solid this compound.
Foundational Principles: Understanding the Vibrational Spectrum of an Aromatic Dicarboxylic Acid
The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups: the carboxylic acid (-COOH), the aromatic ring (C=C), and the carbon-fluorine (C-F) bond. The presence of strong intermolecular hydrogen bonds, typically forming dimeric structures in the solid state, significantly influences the position and shape of the O-H and C=O stretching bands.[4][5]
Key Vibrational Modes and Their Expected Frequencies
The following table summarizes the principal vibrational modes expected for this compound and their approximate frequency ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics of the Absorption Band |
| O-H Stretching | Carboxylic Acid (dimer) | 3300 - 2500 | Very broad and strong, often with superimposed C-H stretching peaks.[5][6][7] |
| C-H Stretching | Aromatic Ring | 3100 - 3000 | Multiple weak to medium, sharp peaks. |
| C=O Stretching | Carboxylic Acid (dimer) | 1710 - 1680 | Very strong and sharp. Its position is sensitive to conjugation and hydrogen bonding.[4][5] |
| C=C Stretching | Aromatic Ring | 1620 - 1450 | Multiple medium to strong, sharp peaks. |
| O-H Bending (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium intensity, may be coupled with C-H bending.[5] |
| C-O Stretching | Carboxylic Acid | 1320 - 1210 | Strong intensity, often coupled with O-H in-plane bending.[4][5] |
| C-F Stretching | Aryl Fluoride | 1270 - 1100 | Strong and sharp. |
| O-H Bending (out-of-plane) | Carboxylic Acid (dimer) | 960 - 900 | Broad and medium intensity, a characteristic feature of carboxylic acid dimers.[4] |
| C-H Bending (out-of-plane) | Aromatic Ring | 900 - 675 | Medium to strong peaks, their positions are indicative of the substitution pattern on the benzene ring. |
Experimental Protocols: From Sample to Spectrum
The quality of an FT-IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Workflow for FT-IR Analysis
The general workflow for acquiring an FT-IR spectrum is outlined below.
Caption: Workflow for FT-IR analysis of this compound.
Protocol 1: KBr Pellet Method
This technique is a classic transmission method that provides high-quality spectra for solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[8][9]
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will introduce a broad O-H absorption band around 3400 cm⁻¹ and can cause the pellet to be opaque.
-
Grinding: Place ~100 mg of dry KBr into the agate mortar. Add 1-2 mg of the this compound sample. The sample-to-KBr ratio should be between 0.5% and 1% to ensure optimal absorbance without peak saturation.[10]
-
Mixing: Gently grind the mixture with the pestle for 2-3 minutes. The goal is to achieve a fine, homogeneous powder with a particle size smaller than the IR wavelength to reduce scattering.[8]
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
-
Data Acquisition:
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method requiring minimal sample preparation, making it ideal for routine analysis.[9][11] The IR beam interacts with the sample at the surface of a high-refractive-index crystal.
Materials:
-
This compound (a small amount of powder)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
Procedure:
-
Background Scan: Before placing the sample, acquire a background spectrum with the clean, empty ATR crystal. This corrects for the absorbance of the crystal and the ambient atmosphere.[8]
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure. This ensures good contact between the sample and the crystal, which is crucial for a high-quality spectrum.
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
-
Spectrum Interpretation and Analysis
A representative FT-IR spectrum of an aromatic carboxylic acid like this compound will exhibit several key features:
-
The O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[5] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure.
-
The C=O Stretch: A very strong and sharp peak will appear between 1710 and 1680 cm⁻¹.[4] Its position within this range is influenced by conjugation with the aromatic ring.
-
The "Fingerprint" Region (below 1500 cm⁻¹): This region contains a complex pattern of peaks arising from C-O stretching, O-H bending, C-F stretching, and various aromatic ring vibrations.[6] While complex, this region is unique to the molecule and is invaluable for confirming its identity against a reference spectrum. The broad O-H out-of-plane bend around 900 cm⁻¹ is another distinctive feature of a hydrogen-bonded dimer.[4]
Conclusion and Best Practices
FT-IR spectroscopy is a definitive technique for the structural characterization of this compound. By following the detailed protocols and understanding the vibrational assignments presented in this guide, researchers can obtain high-quality, reproducible spectra for identity confirmation, purity assessment, and the study of intermolecular interactions. For optimal results, always ensure that sample preparation is meticulous, particularly regarding the exclusion of moisture when using the KBr pellet method, and apply consistent pressure when using the ATR technique.
References
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- ResearchGate. (2011). (PDF) this compound.
- ResearchGate. (2021). How can I interpret this FT-IR results?.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- National Institute of Standards and Technology. (n.d.). 3-Fluorophthalic acid. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). A Guide to the NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Fluorophthalic acid. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies.
- PubMed. (2014). FT-IR and FT-Raman spectra of 5-fluoroorotic acid with solid state simulation by DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 430-445.
- ResearchGate. (n.d.). FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid and....
- Spectroscopy Online. (2025). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids.
- Ruhr-Universität Bochum. (2010). Fourier Transform Infrared (FTIR) Spectroscopy. In Encyclopedia of Life Sciences (ELS).
- ResearchGate. (n.d.). Selected experimental vibrational frequencies [cm -1 ] of [C 4 H 5 O 4....
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Application Note: Mass Spectrometry Analysis of 5-Fluoroisophthalic Acid for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 5-Fluoroisophthalic acid, a compound of interest in materials science and pharmaceutical development. We outline a comprehensive protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI). This document delves into the theoretical underpinnings of the fragmentation patterns of this compound, offering insights into the causal relationships between molecular structure and mass spectral data. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound (C₈H₅FO₄, MW: 184.12) is an aromatic dicarboxylic acid whose fluorinated structure imparts unique chemical properties, making it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds.[1][2][3] The presence and position of the fluorine atom can significantly influence the molecule's reactivity, bioavailability, and metabolic stability, making its accurate identification and characterization crucial.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such compounds.[4] This application note focuses on the use of electrospray ionization (ESI) in negative ion mode, a technique well-suited for the analysis of acidic molecules like this compound, which readily form [M-H]⁻ ions.[5][6][7] Understanding the fragmentation of this molecule under collision-induced dissociation (CID) is key to its unambiguous identification and structural elucidation.
Experimental & Methodologies
Materials and Reagents
-
This compound (Purity ≥97%)
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium hydroxide (for pH adjustment)
Sample Preparation
A stock solution of 1 mg/mL this compound was prepared in methanol. A working solution of 10 µg/mL was then prepared by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. A final concentration of 100 µM is often suitable for infusion experiments.[5] For LC-MS analysis, the final sample concentration may need to be optimized based on instrument sensitivity. To enhance deprotonation for negative mode ESI, the pH of the final solution can be adjusted to approximately 8 with a small addition of ammonium hydroxide.
Instrumentation and Analytical Conditions
A high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source is recommended.[4][5]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Value | Rationale |
| LC System | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the analyte with good separation from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Enhances separation efficiency and reduces backpressure. |
| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |
| Mass Spectrometer | ||
| Ionization Mode | ESI Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions.[5][6][7] |
| Capillary Voltage | -3.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | -40 V | Facilitates ion sampling into the mass spectrometer. |
| Source Temperature | 120 °C | A typical temperature for ESI. |
| Desolvation Temperature | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
| Data Acquisition | MS and MS/MS (product ion scan) | Full scan MS to identify the precursor ion and MS/MS to obtain fragmentation data. |
Results and Discussion
Expected Mass Spectrum and Fragmentation Pathway
In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the molecular ion [M-H]⁻ at an m/z of 183.01.
Upon subjecting the [M-H]⁻ precursor ion to collision-induced dissociation (CID), a series of fragmentation events are anticipated. The primary fragmentation pathways for dicarboxylic acids typically involve the loss of water (H₂O) and carbon dioxide (CO₂).[8] The fragmentation of aromatic carboxylic acids is influenced by the stability of the aromatic ring and the nature of its substituents.
Proposed Fragmentation Pathway:
-
Initial Deprotonation: The molecule loses a proton from one of the carboxylic acid groups to form the [M-H]⁻ ion at m/z 183.01 .
-
Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da).[9] This would result in a fragment ion at m/z 139.02 .
-
Second Decarboxylation: A subsequent loss of a second CO₂ molecule from the other carboxylic acid group would lead to a fragment at m/z 95.03 .
-
Loss of Water: Although less common as an initial step for aromatic dicarboxylic acids compared to aliphatic ones, a loss of water (18 Da) from the [M-H]⁻ ion could occur, leading to a fragment at m/z 165.00 .
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway of this compound in negative ESI-MS/MS.
Data Interpretation and Structural Confirmation
The presence of the fragment at m/z 139.02, corresponding to the loss of a single carboxyl group, would be a strong indicator of the isophthalic acid backbone. The subsequent loss to m/z 95.03 further corroborates this structure. High-resolution mass spectrometry is invaluable in this context, as it allows for the determination of the elemental composition of each fragment, confirming the proposed structures.
Detailed Protocol: LC-MS/MS Analysis
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Perform a system suitability test using a known standard to ensure proper instrument performance.
-
-
Sample Injection:
-
Inject 5 µL of the prepared 10 µg/mL this compound working solution.
-
-
Data Acquisition:
-
Acquire data in both full scan MS mode (e.g., m/z 50-300) and product ion MS/MS mode.
-
For MS/MS, set the precursor ion to m/z 183.01 and apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Data Processing:
-
Process the acquired data using the instrument's software.
-
Extract the chromatogram for m/z 183.01 to determine the retention time of this compound.
-
Generate the mass spectrum from the chromatographic peak and confirm the mass of the [M-H]⁻ ion.
-
Analyze the product ion spectrum to identify the major fragment ions and compare them to the proposed fragmentation pathway.
-
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. By employing the described LC-MS/MS method with negative electrospray ionization, researchers can confidently identify and characterize this important fluorinated compound. The proposed fragmentation pathway serves as a guide for data interpretation, enabling the structural elucidation of this compound and related molecules in complex matrices. The protocols and insights presented here are intended to support the work of scientists in pharmaceutical development and materials science, facilitating the advancement of their research.
References
- G. K. Suresh and V. S. K. V. T. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-1115.
- PubMed. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry.
- M. M. Kushnir, et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, 47(11), 1993-2002.
- J. H. Bowie, et al. (1998). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate.
- National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- S. H. Lee, et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- LabRulez LCMS. (n.d.). Determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons by oxidative pyrolytic combustion followed by ion chromatography. LabRulez LCMS.
- ResearchGate. (2011). This compound. ResearchGate.
- National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
- YouTube. (2023). From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS. YouTube.
- National Institutes of Health. (2011). This compound. NIH.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- PubMed. (2011). 5-Fluoro-isophthalic acid. PubMed.
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Purification of Crude 5-Fluoroisophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude 5-Fluoroisophthalic acid (CAS 1583-66-0). As a critical building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers, the purity of this compound is paramount.[1] This document outlines three primary purification techniques: recrystallization, acid-base extraction, and preparative chromatography. Each method is presented with a deep dive into the underlying chemical principles, step-by-step protocols, and guidance for troubleshooting and optimization. The aim is to equip researchers with the necessary knowledge to achieve high-purity this compound essential for demanding research and development applications.
Introduction to this compound and the Imperative of Purity
This compound (C₈H₅FO₄, M.W. 184.12 g/mol ) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a fluorine atom at position 5. This fluorine substitution imparts unique electronic properties and can influence intermolecular interactions, such as hydrogen bonding, making it a valuable component in crystal engineering.[2][3]
The presence of impurities in crude this compound can significantly hinder its performance in downstream applications. Common impurities can arise from the synthetic route and may include:
-
Incompletely Oxidized Precursors: Residual aldehydes or methyl groups from starting materials.
-
Isomeric Byproducts: Positional isomers of fluorinated benzenedicarboxylic acid.
-
Residual Starting Materials and Reagents: Unreacted precursors and catalysts.
-
Polymeric Byproducts: High molecular weight species formed under certain reaction conditions.[4]
Achieving a purity of ≥98% is often a prerequisite for its use in sensitive applications. The following sections detail robust methods to effectively remove these impurities.
Foundational Purification Strategy: Recrystallization
Recrystallization is the most common and often the most effective method for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Solvent Selection: The Key to Effective Recrystallization
The choice of solvent is critical for successful recrystallization. For this compound, a polar protic molecule, polar solvents are generally good candidates.
| Solvent System | Rationale & Observations | Suitability |
| Methanol | Single crystals of this compound have been successfully grown from methanol solutions, indicating good solubility at elevated temperatures and lower solubility upon cooling.[2] | Excellent |
| Ethanol/Water Mixture | A common and effective solvent pair for many carboxylic acids.[6] The ratio can be tuned to achieve optimal solubility characteristics. | Very Good |
| Deionized Water | As a dicarboxylic acid, it has some water solubility which increases significantly with temperature.[4] Excellent for removing non-polar impurities. | Good |
| Acetic Acid | Can be a good solvent for carboxylic acids, but its high boiling point can make it difficult to remove completely. | Situational |
Protocol 1: Recrystallization from Methanol
This protocol is recommended for achieving high-purity, crystalline this compound.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Diagram of the Recrystallization Workflow:
Caption: Logical flow of the acid-base extraction for purifying this compound.
High-Resolution Purification: Preparative Chromatography
For instances where impurities are structurally very similar to this compound (e.g., isomers) or when extremely high purity is required, preparative column chromatography can be employed. While more resource-intensive, this method offers the highest degree of separation.
Principles of Chromatographic Separation
This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent). For acidic compounds like this compound, standard silica gel can sometimes cause peak tailing due to strong adsorption. This can be mitigated by using a modified mobile phase.
Protocol 3: Preparative Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile Phase: e.g., a mixture of Ethyl Acetate and Hexane with a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape.
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all traces of the eluting solvents.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (296-301°C) is indicative of high purity. [3]* High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
Conclusion
The purification of crude this compound is a critical step in ensuring its suitability for high-tech applications. The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization offers a straightforward and effective method for general purification. Acid-base extraction provides an excellent orthogonal approach for removing neutral and basic impurities. For the highest purity requirements, preparative chromatography is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce high-purity this compound for their scientific endeavors.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction.
- Studylib. (n.d.). Acid/Base Extraction: Organic Chemistry Lab Technique.
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mi, J. L., Chen, L., & He, M. Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- University of Missouri-Kansas City. (n.d.). Part 1. Recrystallization is the most common method for purifying solid compounds.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Padias, A. B., et al. (2012). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Institutes of Health.
- American Chemical Society. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
- University of Missouri–Kansas City. (n.d.). Crystallization.
- Google Patents. (n.d.). Purification and separation of dicarboxylic acids.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
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- Google Patents. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids.
- Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
- Macmillan Group - Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid.
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- ResearchGate. (n.d.). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
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High-Yield Synthesis of 5-Fluoroisophthalic Acid: An Optimized Experimental Protocol
An Application Note for Drug Development Professionals and Researchers
Abstract
5-Fluoroisophthalic acid (5-FIPA) is a pivotal fluorinated building block in the rational design of advanced materials and complex pharmaceutical agents. Its incorporation into metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs) leverages the unique electronic properties of the fluorine substituent to modulate reactivity, stability, and binding affinities.[1][2][3] This guide provides a comprehensive, field-proven protocol for the high-yield synthesis of this compound. We focus on an industrially viable and scalable two-step approach, beginning with the fluorination of 3,5-dimethylaniline and culminating in the catalytic oxidation of the resulting 5-fluoro-m-xylene. The causality behind key experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction: The Strategic Importance of this compound
The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal chemistry and materials science. For drug candidates, fluorination can enhance metabolic stability, improve binding to target receptors, and optimize pharmacokinetic profiles.[3] In materials science, fluorinated linkers like 5-FIPA are employed to construct robust polymers and crystalline structures with tailored thermal and chemical resistance.[1][3][4]
The synthesis of 5-FIPA, however, requires a robust and efficient methodology to be economically viable. The primary objective is to achieve high yield and exceptional purity (>98%), which are critical for downstream applications. This protocol details a high-performance pathway that has been optimized for both safety and efficiency, moving beyond traditional, lower-yield laboratory methods.[1]
Overview of the Synthetic Strategy
The most effective and scalable route to this compound involves the oxidation of 5-fluoro-m-xylene.[5][6] This precursor, in turn, can be synthesized efficiently from 3,5-dimethylaniline. This two-step pathway is advantageous because it avoids the isolation of potentially hazardous diazonium salts by performing the key fluorination step in a controlled manner, a method amenable to industrial-scale production.[1]
The overall transformation is as follows:
Caption: Overall two-step synthesis pathway to this compound.
The first step is a modified Balz-Schiemann type reaction, where diazotization is performed in anhydrous hydrogen fluoride, followed by thermal decomposition to yield the fluorinated intermediate.[1] The second step is a catalytic liquid-phase oxidation, a powerful industrial process for converting alkylbenzenes to their corresponding carboxylic acids with high efficiency.[5][7]
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |
| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | >98% | Starting material for precursor synthesis. |
| Anhydrous Hydrogen Fluoride | HF | 20.01 | >99.9% | Highly corrosive; use with extreme caution. |
| Sodium Nitrite | NaNO₂ | 69.00 | >98% | Diazotizing agent. |
| 5-Fluoro-m-xylene | C₈H₉F | 124.15 | >98% | Precursor for oxidation. Can be synthesized or purchased. |
| Cobalt(II) Acetate Tetrahydrate | Co(C₂H₃O₂)₂·4H₂O | 249.08 | >98% | Catalyst. |
| Manganese(II) Acetate Tetrahydrate | Mn(C₂H₃O₂)₂·4H₂O | 245.09 | >98% | Catalyst. |
| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | Catalyst promoter. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% | Solvent for oxidation. |
| Oxygen | O₂ | 32.00 | High Purity | Oxidant. |
Protocol 1: Synthesis of 5-Fluoro-m-xylene (Precursor)
Causality: This method is chosen for its enhanced safety profile on a larger scale. Performing the diazotization and subsequent decomposition in anhydrous HF avoids the need to isolate a potentially explosive solid diazonium fluoroborate salt.[1]
-
Salt Formation: In a suitable fluoropolymer-lined reactor, cool anhydrous hydrogen fluoride to approximately 0 °C. Slowly add 3,5-dimethylaniline (1.0 eq) to form the hydrogen fluoride salt.
-
Diazotization: While maintaining the temperature below 5 °C, add sodium nitrite (1.05 eq) portion-wise to the stirred solution. The reaction generates the diazonium salt in situ.
-
Decomposition: After the addition is complete, slowly heat the reaction mixture. Thermal decomposition will begin, leading to the evolution of nitrogen gas and the formation of 3,5-dimethylfluorobenzene (5-fluoro-m-xylene).
-
Work-up: Once gas evolution ceases, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., NaOH or K₂CO₃). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 5-fluoro-m-xylene can be purified by distillation.
Protocol 2: Oxidation to this compound
Causality: The Co/Mn/HBr catalyst system is a highly effective and well-documented combination for the aerobic oxidation of methyl groups on an aromatic ring.[5][7] The cobalt and manganese salts cycle through oxidation states to generate radical species, while HBr acts as a promoter to facilitate the initiation of the radical chain reaction. This method provides excellent yields, often exceeding 90% for analogous transformations.[5]
Caption: Experimental workflow for the catalytic oxidation and purification.
-
Reactor Setup: Charge a high-pressure stainless steel autoclave with 5-fluoro-m-xylene (1.0 eq), glacial acetic acid, cobalt(II) acetate (e.g., 0.5 mol%), manganese(II) acetate (e.g., 0.5 mol%), and 48% hydrobromic acid (e.g., 1.0 mol%).
-
Reaction Execution: Seal the reactor. Pressurize with high-purity oxygen to the desired pressure (e.g., 300-500 psi). Begin vigorous stirring and heat the mixture to 150-200 °C.[5][7]
-
Monitoring: Maintain the temperature and pressure for 2-6 hours. The reaction is exothermic, and the oxygen uptake can be monitored by observing the pressure drop.
-
Product Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. The crude this compound will precipitate out of the acetic acid solution upon cooling.
-
Purification: Collect the crude solid by filtration. Wash the filter cake with fresh acetic acid and then with water to remove residual catalysts and solvent. For high purity, recrystallize the solid from a suitable solvent like aqueous ethanol or water.[5][8]
-
Drying: Dry the purified white crystalline product under vacuum at 60-80 °C to a constant weight.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid.[6] |
| Melting Point | 300-301 °C.[6] |
| ¹H NMR | Characteristic peaks for aromatic protons and acidic carboxyl protons. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. |
| FTIR (ATR) | Strong C=O stretching for carboxylic acid (~1700 cm⁻¹), broad O-H stretching (~2500-3300 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹). |
| HPLC | Purity >98%. Used to identify and quantify any residual starting material or by-products such as dicarboxylic fluorenones.[9] |
Safety and Handling
This compound and the reagents used in its synthesis require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.[10][11]
-
Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Chemical Hazards:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[12] If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
References
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- Fisher Scientific. (2024). Safety Data Sheet.
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- CymitQuimica. (n.d.). This compound.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (n.d.). This compound | High-Purity Reagent.
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- BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoroisophthalic acid in the Synthesis of Fluorescent Materials.
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- Ruamps, M., et al. (2013). Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria.
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Application Notes and Protocols: 5-Fluoroisophthalic Acid in the Synthesis of Fluorescent Materials
Introduction: The Strategic Role of Fluorine in Advanced Luminescent Materials
In the pursuit of novel fluorescent materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful design principle. 5-Fluoroisophthalic acid (5-F-IPA) stands as a testament to this, serving as a versatile and highly effective building block for a new generation of luminescent materials. Its unique combination of a rigid aromatic core, two coordinating carboxylic acid groups, and a strategically placed fluorine atom offers a powerful toolkit for researchers and drug development professionals.
The fluorine substituent, with its high electronegativity and small size, imparts a range of desirable properties to the resulting materials.[1][2][3] These include enhanced thermal and chemical stability, improved solubility, and, most critically, modulation of the electronic landscape of the molecule. This modulation directly influences the photophysical properties, often leading to increased fluorescence quantum yields and tailored emission characteristics.[4][5] The two carboxylic acid groups provide robust coordination sites for metal ions, making 5-F-IPA an exceptional ligand for the construction of highly stable and functional metal-organic frameworks (MOFs) and coordination polymers.[6]
This document provides a comprehensive guide to the application of this compound in the synthesis of fluorescent materials, with a focus on luminescent MOFs. It will delve into the underlying scientific principles, provide detailed, step-by-step protocols, and showcase the potential of these materials in sensing and optoelectronic applications.
The Fluorine Advantage: Unpacking the Mechanism of Enhanced Fluorescence
The decision to incorporate fluorine into a fluorophore scaffold is a deliberate one, rooted in its profound impact on the molecule's electronic and photophysical behavior. The electron-withdrawing nature of the fluorine atom plays a pivotal role in enhancing fluorescence through several key mechanisms:
-
Modulation of HOMO-LUMO Energy Levels: The strong inductive effect of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This can lead to a desirable widening of the energy gap, often resulting in blue-shifted emission, and can also improve charge injection and transport properties in optoelectronic devices.
-
Increased Quantum Yield: Fluorination can suppress non-radiative decay pathways, such as vibrational relaxation and intersystem crossing.[4] By minimizing these energy-wasting processes, a higher percentage of excited molecules return to the ground state via fluorescence, leading to a significant increase in the photoluminescence quantum yield (PLQY).
-
Enhanced Photostability: The high strength of the carbon-fluorine bond contributes to the overall stability of the molecule, making it more resistant to photobleaching and chemical degradation.[2][3] This is a critical attribute for materials used in long-term sensing or imaging applications.
-
Intermolecular Interactions: The presence of fluorine can promote favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the solid-state packing of molecules and, consequently, their bulk optical properties.[7][8][9]
Application I: Synthesis of a Highly Luminescent Europium-Based Metal-Organic Framework (Eu-MOF) for Chemical Sensing
A prime example of this compound's utility is in the synthesis of a luminescent europium-based MOF, [Eu(5-F-IPA)(H₂O)₂]·H₂O. This material showcases the characteristic red fluorescence of Eu³⁺ ions upon UV irradiation, a result of the "antenna effect." Here, the 5-Fluoroisophthalate ligand efficiently absorbs UV light and transfers the energy to the central europium ion, which then emits light. This Eu-MOF has demonstrated remarkable selectivity and sensitivity in detecting acetylacetone, a common industrial solvent. The detection mechanism is based on the quenching of the Eu³⁺ luminescence upon interaction with acetylacetone molecules.
Experimental Protocol: Hydrothermal Synthesis of [Eu(5-F-IPA)(H₂O)₂]·H₂O
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Eu(NO₃)₃·6H₂O in a solvent mixture of 6 mL of DMF and 2 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of a homogeneous solution.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the colorless crystals formed by filtration.
-
Wash the crystals thoroughly with DMF and ethanol to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for the Eu-MOF.
Protocol: Fluorescent Detection of Acetylacetone
Materials and Equipment:
-
Synthesized [Eu(5-F-IPA)(H₂O)₂]·H₂O crystals
-
N,N-dimethylformamide (DMF)
-
Acetylacetone
-
Fluorometer
-
Quartz cuvettes
-
Sonicator
Procedure:
-
Prepare a stable suspension of the Eu-MOF in DMF:
-
Grind 5 mg of the synthesized crystals into a fine powder.
-
Disperse the powder in 10 mL of DMF.
-
Sonicate the mixture for 30 minutes to ensure a uniform suspension.
-
-
Prepare standard solutions of acetylacetone in DMF at various concentrations.
-
Initial Fluorescence Measurement:
-
Add 3 mL of the Eu-MOF suspension to a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum with an excitation wavelength of 275 nm.
-
Monitor the emission intensity at 614 nm.
-
-
Titration with Acetylacetone:
-
Sequentially add small aliquots of the acetylacetone stock solution to the cuvette containing the MOF suspension.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 614 nm as a function of the acetylacetone concentration to determine the quenching effect and the sensitivity of the sensor.
-
Sensing Mechanism
Caption: Proposed mechanism for fluorescent sensing.
Application II: this compound in Fluorescent Polymers
Beyond MOFs, this compound can be a valuable monomer in the synthesis of fluorescent conjugated polymers.[13] The rigid structure and electron-withdrawing fluorine atom can be leveraged to tune the electronic properties and, consequently, the emission color and quantum efficiency of the resulting polymer. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), polymer-based sensors, and bio-imaging.[14][15]
General Synthetic Approach: Palladium-Catalyzed Cross-Coupling Polymerization
A common method for synthesizing such polymers is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. In a typical Suzuki coupling reaction, a di-boronic ester derivative of this compound would be reacted with a di-haloaromatic comonomer in the presence of a palladium catalyst and a base.
Generalized Reaction Scheme:
(HO)₂B-Ar-B(OH)₂ + X-R-X ---[Pd Catalyst, Base]--> [-Ar-R-]n
Where:
-
Ar: Represents the 5-Fluoroisophthalate core.
-
R: Represents another aromatic or heteroaromatic unit.
-
X: Represents a halogen (e.g., Br, I).
-
n: Represents the degree of polymerization.
The choice of the comonomer (R) is crucial for tuning the photophysical properties of the final polymer. By incorporating different electron-donating or electron-accepting units, the emission wavelength can be systematically varied across the visible spectrum.
Characterization of Fluorescent Materials
A thorough characterization of the synthesized materials is essential to understand their properties and performance. Key techniques include:
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystal structure and phase purity of MOFs. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the ligand to the metal center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. |
| UV-Vis Absorption Spectroscopy | To determine the light absorption properties of the material. |
| Photoluminescence (PL) Spectroscopy | To measure the excitation and emission spectra and determine the fluorescence quantum yield. |
| Time-Resolved Fluorescence Spectroscopy | To measure the fluorescence lifetime. |
Conclusion
This compound is a powerful and versatile building block for the rational design and synthesis of advanced fluorescent materials. The strategic placement of the fluorine atom provides a unique handle to fine-tune the electronic and photophysical properties of the resulting materials, leading to enhanced quantum yields, improved stability, and tailored emission characteristics. The detailed protocols and application examples provided herein serve as a valuable resource for researchers and scientists working at the forefront of materials science, chemical sensing, and drug development. The continued exploration of this compound and its derivatives promises to unlock new possibilities in the development of next-generation fluorescent materials with unprecedented performance and functionality.
References
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- Zhang, L., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. Semantic Scholar.
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- Al-Ghamdi, A. A., & Al-Zahrani, F. A. M. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. ResearchGate.
- Li, Y., & Cheng, J. (2012). Design Strategies for Fluorescent Biodegradable Polymeric Biomaterials. National Institutes of Health.
- Wang, F., et al. (2022). Design, Synthesis, and Biomedical Application of Multifunctional Fluorescent Polymer Nanomaterials. MDPI.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. National Institutes of Health.
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Applications of 5-Fluoroisophthalic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Advantage of Fluorine in Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful and widely adopted strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] 5-Fluoroisophthalic acid (5-F-IPA), a structurally rigid aromatic dicarboxylic acid, emerges as a valuable building block for medicinal chemists, offering a unique combination of features for the rational design of novel therapeutics and advanced drug delivery systems.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile linker for constructing sophisticated drug delivery vehicles, its potential as a core scaffold for the development of enzyme inhibitors, and its utility as a fragment in modern drug discovery paradigms. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical protocols to leverage the potential of this intriguing molecule.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is crucial for its effective application.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₅FO₄ | Provides the basic structural information.[3] |
| Molecular Weight | 184.12 g/mol | A relatively low molecular weight makes it suitable for fragment-based approaches and as a component of larger molecules without excessive mass.[3] |
| Structure | 5-fluorobenzene-1,3-dicarboxylic acid | The rigid benzene core provides a defined geometry for predictable interactions with biological targets. The two carboxylic acid groups offer versatile handles for chemical modification and coordination.[1][2][4] |
| Fluorine Substitution | Electron-withdrawing | The fluorine atom modulates the electronic properties of the aromatic ring and can influence the acidity of the carboxylic acid groups. It can also participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins.[2][5] |
Application I: Advanced Drug Delivery with Metal-Organic Frameworks (MOFs)
One of the most prominent applications of this compound in a biomedical context is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6] Their tunable pore sizes, high surface areas, and the ability to encapsulate therapeutic agents make them promising candidates for advanced drug delivery systems.
The incorporation of this compound as a linker offers several advantages:
-
Modulation of Pore Environment: The fluorine substituent projects into the pores of the MOF, creating a fluorinated microenvironment. This can influence the loading and release kinetics of guest molecules, particularly those with complementary interactions.
-
Enhanced Stability: The strong coordination of the carboxylate groups to the metal centers contributes to the overall stability of the MOF structure.
-
Biocompatibility: While the biocompatibility of any MOF needs to be rigorously evaluated, the use of biologically relevant metals and organic linkers is a key consideration in designing MOFs for biomedical applications.
Illustrative Case Study: Fluorinated MOFs for Anticancer Drug Delivery
While specific studies detailing the use of this compound in MOFs for delivering named anticancer drugs are not extensively found in the public domain, the principle has been demonstrated with similar fluorinated linkers. The rationale is to encapsulate a chemotherapeutic agent, such as 5-Fluorouracil (a structurally related anticancer drug), within the MOF pores.[5][7] The MOF can then protect the drug from premature degradation in the bloodstream and facilitate its targeted delivery to tumor tissues, where the drug can be released in a controlled manner.
Experimental Workflow: Synthesis of a this compound-Based MOF
This workflow illustrates the general steps involved in the synthesis of a MOF using this compound as the organic linker.
Caption: General workflow for the solvothermal synthesis of a this compound-based MOF.
Protocol 1: Synthesis of a Zinc-based MOF using this compound
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound (98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Ethanol, absolute
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 36.8 mg (0.2 mmol) of this compound in a mixture of 5 mL of DMF and 1 mL of ethanol.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 4 mL of DMF.
-
-
Solvothermal Synthesis:
-
Combine the two solutions in the 20 mL vial and stir for 15 minutes at room temperature to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the collected crystals with 3 x 5 mL of fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the crystals with 3 x 5 mL of ethanol to exchange the DMF.
-
-
Activation:
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the washed crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
After solvent exchange, filter the crystals and dry them in a vacuum oven at 80 °C for 12 hours.
-
-
Characterization:
-
The resulting activated MOF can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.
-
Application II: A Scaffold for Bioactive Molecules and Enzyme Inhibitors
The rigid, di-functionalized nature of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules, including enzyme inhibitors. The two carboxylic acid groups can be readily converted into a variety of functional groups, such as amides, esters, and heterocycles, allowing for the exploration of diverse chemical space.
The fluorine atom plays a critical role in this application:
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the in vivo half-life of the drug candidate.[3]
-
Tuning Basicity/Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms, which can be crucial for optimizing interactions with a biological target or improving pharmacokinetic properties.[1][2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (with backbone amides or side chains) and dipole-dipole interactions. This can lead to a significant increase in binding affinity.[3]
While specific, highly potent enzyme inhibitors based on a this compound core are not widely reported in publicly accessible literature, the principles of its use as a scaffold are well-established in medicinal chemistry. For instance, isophthalic acid derivatives have been explored as scaffolds for various enzyme inhibitors, and the introduction of fluorine is a logical step in optimizing such molecules.
Logical Relationship: From Scaffold to Inhibitor
This diagram illustrates the conceptual pathway from selecting this compound as a starting scaffold to developing a potential enzyme inhibitor.
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Introduction: The Strategic Advantage of Fluorination in MOF Chemistry
An Application Guide to the Hydrothermal Synthesis of Metal-Organic Frameworks Using 5-Fluoroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as leading candidates for applications in gas storage, catalysis, and biomedicine.[3][4] This guide focuses on the hydrothermal synthesis of MOFs using this compound as the organic linker, a strategy employed to impart unique and desirable properties to the final framework.
The introduction of fluorine into the MOF structure is not a trivial modification. The high electronegativity and small size of the fluorine atom can significantly alter the electronic environment of the linker, which in turn influences the framework's properties.[5] Fluorination often leads to increased hydrophobicity and enhanced thermal and chemical stability.[1][5] These characteristics are particularly advantageous in drug delivery applications, where stability in aqueous biological environments is paramount.[6] Furthermore, the C-F bond can modulate interactions with guest molecules, enhancing the affinity for specific compounds, a property valuable for both targeted drug delivery and separation processes.[7]
This document provides a comprehensive overview, a detailed experimental protocol, and field-proven insights into the synthesis and characterization of MOFs derived from this compound, with a particular focus on lanthanide-based systems, which are of great interest for their unique luminescent properties.[8]
Guiding Principles: The Rationale of Hydrothermal Synthesis
Hydrothermal (or solvothermal) synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[9][10] The process involves heating the precursor components (metal salt and organic linker) in a solvent within a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the solvent's boiling point.
Why is this method so effective?
-
Increased Reactant Solubility : Higher temperatures increase the solubility of the precursors, facilitating a homogeneous reaction environment conducive to the slow, ordered growth of single crystals.
-
Pressure-Induced Phase Formation : The autogenously generated pressure inside the autoclave can influence the crystallization pathway, often leading to the formation of unique, dense phases that are inaccessible under ambient conditions.
-
Control over Crystallization : By carefully controlling parameters such as temperature, reaction time, solvent system, and precursor concentration, researchers can precisely manipulate the MOF's crystal size, morphology, and even its topology.[4] The slow cooling process at the end of the reaction is critical for minimizing defects and allowing for the growth of larger, higher-quality crystals.
Experimental Protocol: Synthesis of a Lanthanide-based MOF with this compound
This protocol details the synthesis of a representative lanthanide-based MOF using this compound. Lanthanide MOFs are of particular interest for their potential in bio-imaging and sensing due to their characteristic luminescence.[11][12] This procedure is adapted from established methods for similar fluorinated linkers.[13]
Part 1: Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | Purity | Supplier Example | Notes |
| This compound | C₈H₅FO₄ | ≥98% | Sigma-Aldrich, TCI | The primary organic linker.[14] |
| Europium(III) Nitrate Hexahydrate | Eu(NO₃)₃·6H₂O | ≥99.9% | Strem, Alfa Aesar | Metal source. Other lanthanides can be substituted.[15] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Acros Organics | Primary solvent. |
| Ethanol | C₂H₅OH | ACS Grade, ≥99.5% | Fisher Scientific | Washing solvent. |
| Deionized Water | H₂O | 18.2 MΩ·cm | In-house system | Co-solvent. |
Equipment List:
-
Analytical balance (± 0.1 mg)
-
20 mL Scintillation vials
-
25 mL Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
-
Ultrasonic bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven or Schlenk line for activation
Part 2: Step-by-Step Synthesis Workflow
The overall workflow involves the preparation of the precursor solution, hydrothermal reaction, and subsequent purification of the synthesized MOF crystals.
Caption: Key MOF properties and the techniques used for their validation.
Table 2: Expected Characterization Outcomes
| Technique | Purpose | Expected Result |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. The peak positions are a fingerprint of the crystal structure. | A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should match a simulated pattern from single-crystal data if available and be free of peaks from starting materials. [16][17] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and quantifies solvent content. | A multi-step weight loss curve. The first step (typically < 150 °C) corresponds to the loss of guest solvent molecules. A second step corresponds to the loss of coordinated solvent. A final sharp drop indicates framework decomposition (e.g., > 400 °C). [2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the organic linker and the coordination to the metal center. | Absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A shift in the carboxylate asymmetric and symmetric stretching frequencies compared to the free linker, confirming coordination to the metal ion. |
| Gas Sorption Analysis (N₂ at 77 K) | Measures the specific surface area (BET), pore volume, and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High surface area (typically > 500 m²/g) confirms the porosity of the material. [9] |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology (e.g., cubic, octahedral, rod-like) and particle size distribution. | Images showing uniformly shaped and sized crystals, providing a qualitative assessment of the sample's homogeneity. |
Application in Focus: Drug Delivery
MOFs synthesized with fluorinated linkers are promising candidates for drug delivery systems (DDS). [3][6]
-
High Drug Loading : The inherent porosity allows for high loading capacities of therapeutic agents like doxorubicin or 5-fluorouracil. [3][18]* Controlled Release : The drug release can be controlled and is often stimuli-responsive (e.g., triggered by pH changes in a tumor microenvironment). [6][19]* Enhanced Stability : The hydrophobicity imparted by fluorine can protect the MOF carrier from premature degradation in aqueous biological fluids, ensuring the drug reaches its target. [1]* Biocompatibility : Many MOFs, particularly those based on biocompatible metals like iron or zirconium, exhibit low toxicity. [6]Lanthanide-based MOFs add the potential for simultaneous bio-imaging to track the drug carrier in vivo.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Amorphous or No Product | Temperature too low; reaction time too short; incorrect solvent system or pH. | Increase reaction temperature in 10 °C increments. Extend reaction time. Try different solvent ratios or add a modulator (e.g., a small amount of acid/base). |
| Poorly Crystalline Product | Reaction time too short; cooling rate too fast. | Increase the reaction time to 96 hours. Ensure the oven cools down slowly and naturally. |
| Low Yield | Incomplete reaction; suboptimal precursor ratio; product loss during washing. | Optimize temperature and time. Screen different metal:linker ratios (e.g., 1:1.5, 1.5:1). Be gentle during filtration and washing steps. |
| Low Surface Area after Activation | Incomplete solvent removal; framework collapse. | Ensure activation temperature is sufficient but below the decomposition point. Use a gentler activation method like supercritical CO₂ drying. The fluorine may increase framework flexibility, requiring milder activation. |
References
- Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- Al-Ghamdi, H. A., Al-Saeed, F. A., et al. (2023).
- JAST-2, J. (2025). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs.
- Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
- (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
- Wang, Z., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
- Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
- Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
- Muselimyan, N., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
- Sun, A. (n.d.). Applications of MOFs in Drug Delivery. Preprints.org.
- (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews.
- Wang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water.
- Wang, Y., et al. (2011). Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10- phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties.
- (2021). Metal-Organic Framework (MOFs)
- (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. Semantic Scholar.
- (2025).
- Iswarya, N., et al. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert.
- Huang, W., Wang, R., & Zhang, Y. (2021). Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. SciTePress.
- (n.d.). Synthesis and Formation Mechanism of Textured MOF-‐5. CORE.
- (2015). This compound.
- (2021). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI.
- (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews.
- (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI.
- (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs)
- (2025). Synthesis of lanthanide-based MOFs (2, 3)
- Chen, W. (2020). Chapter 7 - Hydrothermal synthesis of MOFs. R Discovery.
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- 19. drpress.org [drpress.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroisophthalic Acid
Welcome to the technical support center for the synthesis of 5-Fluoroisophthalic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis, improve your yield, and ensure the purity of your final product.
Overview of Synthetic Pathways
This compound is a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs) and as an intermediate for pharmaceuticals.[1] The most established and widely practiced route to this compound begins with isophthalic acid and proceeds through a three-step sequence: nitration, reduction, and a Balz-Schiemann reaction.[1][2]
Alternative strategies include the hydrolysis of ester derivatives like Dimethyl 5-fluoroisophthalate or the oxidation of a fluorinated precursor such as 3,5-dimethylfluorobenzene.[1] This guide will focus on the primary route from isophthalic acid, as it is the most common and presents several critical steps where optimization is key to success.
Primary Synthetic Workflow: From Isophthalic Acid
The diagram below illustrates the key transformations in the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Step 1: Nitration
Question: My yield of 5-nitroisophthalic acid is low, and I'm observing significant byproducts. What's going wrong?
Answer: Low yields in this step are typically traced back to two main factors: temperature control and the composition of the nitrating mixture.
-
Causality: The nitration of isophthalic acid is a highly exothermic reaction. If the temperature is not strictly controlled, side reactions, including the formation of dinitro- or other over-nitrated products, can occur. The concentration and ratio of nitric acid to sulfuric acid are also critical; sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. An improper ratio can lead to an incomplete reaction or undesired byproducts.[3][4]
-
Solutions & Protocol:
-
Temperature Management: Maintain a strict reaction temperature, typically below 15°C, during the addition of the isophthalic acid to the nitrating mixture. Use an ice bath for effective cooling.[4]
-
Reagent Stoichiometry: Use a well-defined nitrating mixture. A common and effective approach is to use a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion before quenching.
-
Quenching: Pour the reaction mixture slowly over crushed ice to precipitate the 5-nitroisophthalic acid product while keeping the temperature low to minimize degradation.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 10-15°C during addition; 75-90°C for reaction | Controls exothermicity and prevents side reactions.[3][4] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | H₂SO₄ catalyzes the formation of the nitronium ion. |
| Reaction Time | 4 minutes to 1 hour | Varies with scale and temperature; monitor for completion.[3][4] |
Step 2: Reduction of the Nitro Group
Question: The reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid is incomplete or fails entirely. How can I fix this?
Answer: Incomplete reduction is a common hurdle. The cause often depends on the chosen method, whether catalytic hydrogenation or chemical reduction.
-
Causality:
-
Catalytic Hydrogenation: The activity of the catalyst (e.g., Palladium on Carbon, Raney Nickel) is paramount. Contamination of the catalyst ("poisoning") or insufficient hydrogen pressure can halt the reaction. The solubility of the starting material under the reaction conditions is also crucial for efficient contact with the catalyst.[1][5]
-
Chemical Reduction: Reagents like sodium sulfide (Na₂S₂) or hydrazine hydrate require specific pH and temperature conditions to be effective.[1][6][7] Stoichiometry is critical; an insufficient amount of the reducing agent will naturally lead to an incomplete reaction.
-
-
Solutions & Protocol:
-
For Catalytic Hydrogenation:
-
Catalyst Quality: Use a fresh, high-quality catalyst. Ensure all glassware is clean and solvents are free of potential catalyst poisons (like sulfur compounds).
-
Solvent Choice: Use a solvent in which 5-nitroisophthalic acid has reasonable solubility, such as water with an alkali metal hydroxide to form the salt.[5]
-
Pressure & Agitation: Ensure the reaction vessel is properly pressurized with hydrogen (e.g., ≤10 kg/cm ²) and that stirring is vigorous enough to keep the catalyst suspended and in contact with the reactants.[5]
-
-
For Chemical Reduction (e.g., with Sodium Sulfide):
-
Stoichiometry: Use a molar excess of the reducing agent.
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., 90-98°C) under reflux conditions to ensure a reasonable reaction rate.[7]
-
pH Adjustment: The reaction is typically run under basic conditions. After the reaction is complete, the pH is carefully adjusted to the isoelectric point (around 3.5-4.0) to precipitate the 5-aminoisophthalic acid product.[6][7]
-
-
Step 3: The Balz-Schiemann Reaction
This is often the most challenging step, with yield loss occurring during either diazotization or the subsequent thermal decomposition.
Question: My overall yield for the Balz-Schiemann reaction is very low. How do I troubleshoot this critical step?
Answer: This reaction must be treated as two distinct stages, each with its own critical parameters. A low yield is almost always due to issues with diazonium salt formation or its subsequent decomposition.
Sub-Problem A: Inefficient Diazotization
-
Causality: The formation of the aryldiazonium salt from 5-aminoisophthalic acid requires the in-situ generation of nitrous acid (from NaNO₂ and a strong acid). The diazonium salt intermediate is highly unstable at elevated temperatures.[8][9] If the temperature rises above 5°C, the salt will rapidly decompose back to the amine or form other byproducts. An insufficient amount of acid can lead to incomplete diazotization.[9][10]
-
Solutions & Protocol:
-
Strict Temperature Control: This is the single most critical factor. The reaction must be maintained between 0-5°C at all times using an ice-salt bath.[8][9]
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Slow Reagent Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine. This prevents localized temperature spikes.[8]
-
Acidic Conditions: Use a strong acid like tetrafluoroboric acid (HBF₄). This not only catalyzes the reaction but also provides the tetrafluoroborate counter-ion (BF₄⁻), which forms a more stable, often precipitatable diazonium salt.[9][11]
-
Monitor for Excess Nitrous Acid: After addition is complete, test for a slight excess of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that enough NaNO₂ has been added to complete the reaction.
-
Sub-Problem B: Poor Yield on Thermal Decomposition
-
Causality: The thermal decomposition of the aryldiazonium tetrafluoroborate salt generates the desired aryl fluoride, nitrogen gas, and boron trifluoride.[11][12] The yield of this step is highly dependent on the solvent and temperature. Side reactions, such as reaction with water to form 5-hydroxyisophthalic acid or the formation of biaryl impurities, can significantly reduce the yield. The traditional method involves isolating the dry diazonium salt, which can be hazardous as these salts are potentially explosive when dry.[13]
-
Solutions & Protocol:
-
Solvent Choice is Key: Recent studies have shown that conducting the thermal decomposition in low- or non-polar solvents (e.g., hexane, chlorobenzene) can significantly improve yields and allow for lower reaction temperatures (60-80°C).[12][14] This minimizes thermal degradation and side reactions.
-
Controlled Heating: Heat the mixture gently. The evolution of nitrogen gas is an indicator that the reaction is proceeding. Heat slowly to the required temperature and maintain it until gas evolution ceases.
-
Anhydrous Conditions: To minimize the formation of the 5-hydroxy byproduct, ensure the isolated diazonium salt is as dry as possible if performing a solid-state pyrolysis, or that the solvent is anhydrous if performing the reaction in solution.
-
Consider a One-Pot Procedure: To avoid isolating the potentially hazardous diazonium salt, a one-pot method can be employed where diazotization and fluoro-dediazoniation occur in the same reaction vessel.[13]
-
Troubleshooting Logic Flowchart
Caption: A troubleshooting decision tree for the Balz-Schiemann reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing a Balz-Schiemann reaction? A: The most significant hazard is the aryldiazonium salt intermediate. When isolated and dried, these salts can be shock-sensitive and potentially explosive.[13] It is crucial to handle them with care, avoid scraping them aggressively, and use appropriate personal protective equipment (PPE), including a blast shield. Whenever possible, using the salt while it is still wet or employing a one-pot synthesis method that avoids isolation is highly recommended.[13] Additionally, reagents like tetrafluoroboric acid are highly corrosive.
Q2: Are there alternatives to HBF₄ for this reaction? A: Yes. While tetrafluoroboric acid is traditional, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes with improved yields depending on the substrate.[11] More recently, organotrifluoroborate salts have been developed as soluble fluoride sources that allow the reaction to proceed under milder, solution-phase conditions.[13][15]
Q3: How can I purify the final this compound product? A: The primary method for purification is recrystallization. The crude product is often contaminated with unreacted starting materials or side products like 5-hydroxyisophthalic acid. Recrystallization from a suitable solvent, such as an ethanol/water mixture, is typically effective at removing these impurities.[16] The purity should be confirmed by HPLC and characterized by NMR spectroscopy.
Q4: My final product is yellow or brown. What causes this discoloration? A: Discoloration in the final product often points to the presence of aromatic impurities, potentially dicarboxylic fluorenones or tricarboxylic biphenyls, which can form during the synthesis, especially if reaction temperatures were not well-controlled.[16] Purification by recrystallization, perhaps with the addition of activated carbon, can help remove these colored impurities.
References
- Tran, P. H., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- Tran, P. H., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- ResearchGate. (n.d.). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online.
- ResearchGate. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation.
- National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
- ResearchGate. (2011). This compound.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
- TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid.
- Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid.
- Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities.
- Google Patents. (n.d.). CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 6. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. Diazotisation [organic-chemistry.org]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Technical Support Center: Troubleshooting Poor Crystallization of 5-Fluoroisophthalic Acid
Welcome to the technical support center for 5-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the scientific principles and practical techniques to overcome common challenges and achieve high-purity crystalline material.
Introduction to Crystallization of this compound
This compound (C₈H₅FO₄, MW: 184.12) is a rigid, aromatic dicarboxylic acid used as a building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and bioactive molecules.[1] The fluorine substituent introduces unique electronic properties that can be exploited in materials science and medicinal chemistry.[2][3][4][5] Achieving a highly pure, crystalline form of this compound is crucial for its successful application.
This guide will address common issues encountered during the crystallization process, providing both theoretical explanations and actionable protocols to resolve them.
Troubleshooting Guide: A-Question-and-Answer Approach
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For this compound, with a high melting point of 296-301°C, this is less common but can still occur if significant impurities are present, which can depress the melting point.
Causality and Solutions:
-
High Concentration of Impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Consider a pre-purification step. If your crude material is highly impure, a preliminary purification by a method other than crystallization, such as column chromatography, may be necessary. Adding a small amount of activated charcoal to the hot solution before filtration can also help remove colored and some soluble impurities.[6][7]
-
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the solubility of your compound in that solvent may be too high even at lower temperatures.
-
Solution: Select a solvent with a lower boiling point. If you are using a high-boiling point solvent, try switching to a more volatile one. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as an oil.
-
Solution: Ensure a slow cooling rate. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.
-
Q2: I'm getting very fine, needle-like crystals, or just a powder. How can I grow larger crystals?
A2: The formation of small crystals is generally a result of rapid nucleation and slow crystal growth. This is often caused by a high degree of supersaturation and/or a fast cooling rate.
Causality and Solutions:
-
Rapid Cooling: As with oiling out, rapid cooling is a primary cause of small crystal formation.[8]
-
Solution: Employ a slower cooling regimen. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. You can also insulate the crystallization vessel to further slow the cooling process.
-
-
High Supersaturation: If the solution is too concentrated, a large number of crystal nuclei will form simultaneously, leading to a large number of small crystals competing for the available solute.
-
Solution: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the boiling point. This will reduce the degree of supersaturation upon cooling, favoring the growth of existing crystals over the formation of new nuclei.
-
-
Solvent Choice: The solvent can influence crystal habit.
-
Solution: Experiment with different solvents or solvent systems. A solvent that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Q3: My crystallized this compound is still impure. What can I do to improve the purity?
A3: The purity of the final product depends on the efficiency of the crystallization process in excluding impurities from the crystal lattice.
Causality and Solutions:
-
Inclusion of Impurities: If the crystallization process is too rapid, impurities can become trapped within the growing crystals.
-
Solution: Slow down the crystallization process by following the recommendations for growing larger crystals (slower cooling, slightly more solvent). A second recrystallization step will often significantly improve purity.
-
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to this compound, leading to their co-crystallization. Common impurities in the synthesis of similar aromatic dicarboxylic acids include incompletely oxidized precursors (e.g., 3-carboxy-5-fluorobenzaldehyde) and side-products.[6]
-
Solution:
-
Solvent Selection: Experiment with different solvents that may have a greater differential solubility for your product and the impurities.
-
pH Adjustment: The solubility of this compound and many of its potential acidic or basic impurities is pH-dependent. You can exploit this by adjusting the pH of the solution. For example, by carefully adjusting the pH to be slightly acidic, you may be able to keep some more acidic or basic impurities in solution while precipitating the desired product.
-
Activated Charcoal Treatment: As mentioned previously, activated charcoal can be effective in removing certain types of impurities.[6][7]
-
-
Frequently Asked Questions (FAQs)
What is the best solvent system for crystallizing this compound?
While specific solubility data for this compound is not widely published, we can make recommendations based on its chemical structure and data from analogous compounds. As a polar aromatic dicarboxylic acid, polar protic solvents are generally good candidates.[6]
-
Good Single Solvents:
-
Methanol: Single crystals of this compound have been successfully grown by slow evaporation from a methanol solution, making it an excellent starting point.[3][9][10]
-
Ethanol and Water: These are also good candidates due to their polarity and ability to form hydrogen bonds with the carboxylic acid groups.[6]
-
Acetic Acid: Often used for the crystallization of isophthalic acid.[6]
-
-
Mixed Solvent Systems:
-
Ethanol/Water: A common and effective mixed solvent system for many organic acids.
-
Methanol/Water: Similar to ethanol/water, this can be a good choice.
-
Solvent Selection Table (Qualitative)
| Solvent | Polarity | Suitability for this compound | Notes |
| Water | High | Good (especially at high temperatures) | May require a large volume of solvent. |
| Methanol | High | Excellent | Proven to yield single crystals.[3][9][10] |
| Ethanol | High | Good | A good alternative to methanol. |
| Acetone | Medium | Moderate | May be too good a solvent, leading to poor recovery. |
| Ethyl Acetate | Medium | Moderate | Worth screening. |
| Toluene | Low | Poor | Unlikely to be a good solvent on its own. |
| Hexane | Low | Poor | Can be used as an anti-solvent in a mixed system. |
How does pH affect the crystallization of this compound?
As a dicarboxylic acid, the solubility of this compound is highly dependent on pH.
-
Acidic Conditions (low pH): The carboxylic acid groups will be protonated (-COOH), and the compound will be in its least soluble form. Crystallization is typically carried out under neutral or slightly acidic conditions.
-
Basic Conditions (high pH): The carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻), which are generally much more soluble in water. Adding a base like sodium hydroxide will dissolve the compound. Crystallization can be induced from an aqueous basic solution by carefully adding an acid to lower the pH and precipitate the neutral carboxylic acid.
What are the likely impurities I should be aware of?
The impurities present in your crude this compound will depend on the synthetic route used for its preparation. However, based on the synthesis of similar aromatic carboxylic acids, common impurities may include:
-
Incompletely Oxidized Precursors: If the synthesis involves the oxidation of a methyl group, you may have residual aldehyde or alcohol functionalities (e.g., 3-carboxy-5-fluorobenzaldehyde).[6]
-
Starting Materials: Unreacted starting materials may be present in the crude product.
-
Side-Reaction Products: Depending on the reaction conditions, side-reactions such as decarboxylation or the formation of polymeric by-products could occur.[6]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot methanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with a stir bar.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same ratio as your final solvent mixture).
-
Drying: Dry the crystals under vacuum.
Visualization of the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting poor crystallization of this compound.
Caption: Troubleshooting workflow for poor crystallization.
References
- Laitinen, A., Jauhiainen, O., & Aaltonen, O. (n.d.). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. VTT. [Link]
- University of California, Los Angeles. (n.d.).
- Mohd Isa, N. S., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4659. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
- Unknown Author. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
- Madani, A., et al. (2022). A divergent strategy for the fluorination of phenylacetic acid derivatives is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Organic Letters, 24(31), 5376-5380. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Florida A&M University. (2016).
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- Ishikawa, N., Sugawara, S., & Watanabe, T. (n.d.). This compound and Its Derivatives. The Journal of the Society of Chemical. [Link]
- University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound.
- Cotarca, L., et al. (1997). U.S. Patent No. 5,703,274. U.S.
- Paparatto, G., et al. (2004). U.S. Patent No. 6,833,472. U.S.
- Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(15), 5154–5157. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2015-jacs-decarboxylative-fluorination.
- Organic Chemistry Portal. (n.d.).
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroisophthalic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-fluoroisophthalic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments. Our focus is not just on the "how," but the "why," grounding our recommendations in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound amides and esters.
Amide Synthesis
Question 1: I am attempting to synthesize a diamide from this compound using a standard carbodiimide coupling reagent (like DCC or EDC), but I am consistently getting low yields. What are the likely causes and how can I improve my results?
Answer:
Low yields in the amidation of this compound are a common issue, often stemming from the electronic properties of the starting material and the reaction conditions. The fluorine atom is strongly electron-withdrawing, which increases the acidity of the carboxylic acid protons but can also influence the reactivity of the carboxyl groups.
Here are the primary factors to investigate:
-
Incomplete Activation of the Carboxylic Acid: The first step in carbodiimide-mediated coupling is the formation of a highly reactive O-acylisourea intermediate.[1] If this intermediate does not form efficiently, the subsequent reaction with the amine will be slow, leading to low yields.
-
Causality: The electron-withdrawing fluorine atom can affect the electron density of the carbonyl carbons, potentially influencing the rate of activation.
-
Solution:
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These reagents react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, often leading to higher yields.[2]
-
Choice of Coupling Reagent: For challenging couplings, consider using phosphonium-based reagents like PyBOP or HATU, which are known for their high efficiency, especially with less reactive substrates.[1]
-
Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for these reactions.[3] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
-
-
Slow Reaction with the Amine: If your amine is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), its reaction with the activated carboxylic acid can be slow.[4]
-
Causality: The rate of the reaction is dependent on the nucleophilicity of the amine. Electron-deficient amines are less nucleophilic and react more slowly.[2]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions or degradation.
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. It scavenges the proton from the amine salt, ensuring the amine remains in its free, nucleophilic form.[5] An excess of base is often used to drive the reaction forward.[5]
-
-
-
Formation of Byproducts: With DCC, the dicyclohexylurea (DCU) byproduct can sometimes encapsulate the product, making isolation difficult.[3] With EDC, the corresponding urea is water-soluble, simplifying purification.[3]
-
Solution: If using DCC, ensure the DCU is thoroughly removed by filtration. For EDC, an aqueous workup is effective for removing the urea byproduct.[3]
-
Question 2: I am trying to synthesize an amide from this compound and an electron-deficient aniline, and standard coupling methods are failing. What alternative strategies can I employ?
Answer:
Coupling with electron-deficient amines is a known challenge in amide synthesis due to the low nucleophilicity of the amine.[4] For these difficult cases, you may need to use more reactive intermediates or specialized conditions.
-
Conversion to Acyl Chloride: A classic and highly effective method is to first convert the this compound to 5-fluoroisophthaloyl dichloride.[1]
-
Causality: Acyl chlorides are significantly more electrophilic than the activated intermediates formed by coupling reagents, and thus react more readily with weak nucleophiles.[1]
-
Protocol:
-
React this compound with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[6]
-
After removing the excess reagent (by distillation or under vacuum), the crude acyl chloride can be reacted with the electron-deficient amine, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[3]
-
-
Caveat: This method is not suitable for substrates with acid-sensitive functional groups.
-
-
In Situ Acyl Fluoride Formation: A more modern approach involves the in situ formation of acyl fluorides, which are highly reactive and effective for coupling with hindered or electron-deficient amines.[4]
-
Causality: The acyl fluoride is a small, highly reactive intermediate that can overcome steric hindrance and electronic deactivation.
-
Protocol: A protocol developed by Ulven and coworkers uses BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) in the presence of DIPEA to generate the acyl fluoride in situ, which then reacts with the amine at an elevated temperature (e.g., 80 °C).[7]
-
Ester Synthesis
Question 3: I am performing a Fischer esterification of this compound with methanol and sulfuric acid, but the reaction does not go to completion. How can I drive the equilibrium towards the product?
Answer:
Fischer esterification is a reversible reaction, and its success hinges on shifting the equilibrium towards the ester product.[8]
-
Removal of Water: The formation of water as a byproduct means its presence will push the equilibrium back towards the starting materials.
-
Solution:
-
Use of a Dean-Stark Trap: If you are using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Use of a Drying Agent: While less common during the reaction itself, ensuring all reagents and glassware are dry beforehand is critical. The use of molecular sieves can also be considered.
-
-
-
Use of Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.
-
Solution: Use the alcohol (in this case, methanol) as the solvent. This provides a large excess, driving the reaction to completion.[9]
-
-
Catalyst Choice: While sulfuric acid is a common catalyst, other options are available.
-
Solution: Heterogeneous catalysts, such as certain metal-organic frameworks (e.g., UiO-66-NH₂), have been shown to be effective for the esterification of fluorinated aromatic carboxylic acids and can be easily removed by filtration.[10]
-
Question 4: I need to synthesize a mono-ester of this compound. How can I achieve selective mono-esterification?
Answer:
Selective mono-esterification of a symmetric dicarboxylic acid is challenging because both carboxylic acid groups have similar reactivity. However, several strategies can be employed:
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reagents is the simplest approach, though it often results in a mixture of the di-acid, mono-ester, and di-ester, requiring careful purification.
-
Protocol: Use slightly less than one equivalent of the alcohol and a suitable coupling reagent. This will statistically favor the formation of the mono-ester.
-
-
Use of a Bifunctional Catalyst: Certain catalysts can promote selective mono-esterification.
-
Example: Alumina has been reported as a heterogeneous catalyst for the selective monomethyl esterification of linear dicarboxylic acids.[4] The selectivity is attributed to a balance of acidic and basic sites on the catalyst surface.
-
-
Use of a Bulky Alcohol: Using a sterically hindered alcohol (e.g., tert-butanol) can favor mono-esterification, as the formation of the second ester bond will be sterically hindered.
-
LiCl-Driven Mono-esterification: A recently developed method for long-chain dicarboxylic acids uses trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[2]
-
Mechanism: It is proposed that LiCl interacts with one of the carboxylic acid groups, effectively "shielding" it from esterification.[2] While developed for long-chain acids, this principle may be adaptable to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in the reactivity of this compound?
The fluorine atom has a significant impact due to its high electronegativity. It acts as a strong electron-withdrawing group via the inductive effect. This has two main consequences:
-
Increased Acidity: The carboxylic acid protons are more acidic compared to those of unsubstituted isophthalic acid. This can be beneficial in reactions where deprotonation is a key step.[8]
-
Electronic Effect on the Ring: The fluorine atom deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the carboxyl groups in nucleophilic reactions, as discussed in the troubleshooting guide.
Q2: What are the best solvents for conducting reactions with this compound derivatives?
For amide coupling reactions, polar aprotic solvents like DMF, DCM, THF, and acetonitrile are generally recommended. For Fischer esterification, using the alcohol reactant as the solvent is a common and effective strategy.[9] Always ensure your solvents are anhydrous to prevent unwanted hydrolysis of reactive intermediates.
Q3: How can I purify my this compound derivatives?
The purification method will depend on the properties of your product.
-
Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity.[8]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products. The choice of solvent system will depend on the polarity of your compound.
-
Aqueous Workup: For reactions using water-soluble reagents (like EDC and its urea byproduct), a standard aqueous workup with an organic solvent (e.g., ethyl acetate) and washes with dilute acid, base, and brine can effectively remove these impurities.[3]
Q4: Can I form the di-acid chloride of this compound?
Yes, the di-acid chloride can be readily prepared by reacting this compound with an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] This is a common strategy to create a highly reactive intermediate for the synthesis of amides and esters, particularly with unreactive nucleophiles.[1][6]
Experimental Protocols & Data
Protocol 1: Synthesis of Dimethyl 5-Fluoroisophthalate via Fischer Esterification
This protocol is adapted from a standard procedure for the synthesis of a related diester.[9]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 54.3 mmol).
-
Add methanol (150 mL) and concentrated sulfuric acid (3 mL) to the flask.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The white precipitate of dimethyl 5-fluoroisophthalate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL).
-
Dry the product under vacuum to yield the final product.
| Parameter | Value | Reference |
| Starting Material | This compound | [8] |
| Reagents | Methanol, Sulfuric Acid | [9] |
| Solvent | Methanol | [9] |
| Temperature | Reflux | [9] |
| Typical Yield | >85% | [9] |
Protocol 2: General Procedure for Diamide Synthesis using EDC/HOBt
This is a general protocol for amide bond formation.[3]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (2.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired amine (2.2 eq) followed by DIPEA (5.0 eq).
-
Slowly add EDC hydrochloride (2.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent | Molar Equivalents | Purpose | Reference |
| This compound | 1.0 | Starting Material | |
| Amine | 2.2 | Nucleophile | [3] |
| EDC | 2.2 | Coupling Reagent | [3] |
| HOBt | 2.2 | Additive (Reduces side reactions) | [3] |
| DIPEA | 5.0 | Non-nucleophilic base | [3] |
| Solvent | Anhydrous DMF | Aprotic polar solvent | [3] |
Visualizing Workflows and Mechanisms
Caption: Equilibrium in Fischer Esterification.
References
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(3), o590. [Link]
- Ishegbe, J. E., Bello, K., & Kogo, A. (2014). Synthesis and Application of Direct Dyes Derived From Terephthalic and Isophthalic Acids on Cotton Fabrics. Semantic Scholar. [Link]
- Di Mauro, G., et al. (2019).
- Chegg. (2019). Solved I am going to perform an amide coupling reaction.
- National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Royal Society of Chemistry. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
- Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
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- 3. rsc.org [rsc.org]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102617413A - Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 10. Stereoselective radical-tandem reaction of aniline derivatives with (5R)-5-menthyloxy-2,5-dihydrofuran-2-one initiated by photochemical induced electron transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 5-Fluoroisophthalic Acid Production
Welcome to the technical support center for the production of 5-Fluoroisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.
Section 1: Synthesis & Reaction Control
The industrial production of this compound is most commonly achieved through the catalytic oxidation of 5-fluoro-m-xylene. This process, while efficient, presents several challenges during scale-up, primarily related to reaction control, side product formation, and catalyst stability.
FAQ 1: We are observing low yields and incomplete conversion in our large-scale synthesis of this compound via catalytic oxidation of 5-fluoro-m-xylene. What are the likely causes and how can we troubleshoot this?
Low yields and incomplete conversion during the scale-up of the catalytic oxidation of 5-fluoro-m-xylene are common issues that can often be traced back to several factors.
Possible Causes and Troubleshooting Steps:
-
Insufficient Oxygen Mass Transfer: In large reactors, ensuring adequate mixing of the gaseous oxygen with the liquid reaction mixture is critical. Poor agitation can lead to oxygen starvation in the liquid phase, slowing down the reaction rate.
-
Troubleshooting:
-
Increase the agitation speed to improve gas-liquid dispersion.
-
Optimize the design of the sparger to create smaller oxygen bubbles, increasing the interfacial area.
-
Consider increasing the oxygen partial pressure in the reactor, while adhering to safety limits.
-
-
-
Catalyst Deactivation: The cobalt and manganese catalysts can deactivate during the reaction. This can be caused by the formation of inactive metal oxides or by the precipitation of metal salts of the product or byproducts.[1]
-
Troubleshooting:
-
Ensure the reaction medium remains sufficiently acidic (e.g., with acetic acid) to keep the metal catalysts in their active, soluble form.
-
Monitor the color of the reaction mixture; a change from the characteristic deep blue/brown of the active catalyst to a lighter shade may indicate deactivation.
-
Consider a catalyst regeneration step or the addition of a co-catalyst if deactivation is persistent.
-
-
-
Inadequate Reaction Temperature: While higher temperatures generally increase reaction rates, an excessively high temperature can lead to the formation of unwanted byproducts and catalyst degradation. Conversely, a temperature that is too low will result in slow and incomplete conversion.
-
Troubleshooting:
-
Carefully control the reaction temperature within the optimal range, typically determined during process development.
-
Implement a robust temperature control system in the reactor to manage the exothermic nature of the oxidation.
-
-
-
Formation of Inhibitory Byproducts: Incomplete oxidation can lead to the accumulation of intermediates such as 5-fluoro-3-methylbenzoic acid (5-F-3-MBA) and 3-carboxy-5-fluorobenzaldehyde. These intermediates can sometimes inhibit catalyst activity.
-
Troubleshooting:
-
Analyze the reaction mixture by HPLC to identify and quantify the presence of intermediates.
-
Adjust reaction conditions (e.g., increase reaction time, temperature, or oxygen pressure) to drive the reaction to completion.
-
-
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields.
Section 2: Work-up & Purification
The isolation and purification of this compound from the crude reaction mixture are critical for obtaining a product that meets the stringent purity requirements for pharmaceutical and materials science applications.
FAQ 2: Our isolated this compound is off-color and fails to meet the purity specifications. What are the common impurities and how can we remove them?
Off-color and impure this compound are typically due to the presence of colored byproducts and unreacted intermediates.
Common Impurities:
-
Incomplete Oxidation Products: The most common impurities are the intermediates from the oxidation of 5-fluoro-m-xylene, such as 5-fluoro-3-methylbenzoic acid and 3-carboxy-5-fluorobenzaldehyde.
-
Colored Byproducts: Over-oxidation or side reactions can lead to the formation of colored aromatic compounds.
-
Residual Catalysts: Traces of cobalt and manganese catalysts can impart a pink or brownish tint to the final product.
Purification Strategy: Recrystallization
Recrystallization is the most effective method for purifying crude this compound.[2][3] The choice of solvent is crucial for successful purification.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Rationale |
| Water | This compound has moderate solubility in hot water and low solubility in cold water, making water a good, economical, and safe choice for recrystallization.[4] |
| Ethanol/Water Mixture | For more stubborn impurities, a mixed solvent system of ethanol and water can be effective. The product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals should form. |
| Toluene | Toluene can be used to pre-wash the crude product to remove less polar impurities before recrystallization from an aqueous solvent.[5] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a suitable reactor, suspend the crude this compound in deionized water (approximately 10-15 mL of water per gram of crude product).
-
Heating: Heat the suspension with stirring to near boiling until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool the mixture in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Purification Workflow
Caption: Step-by-step purification workflow.
Section 3: Product Quality & Purity
Ensuring the quality and purity of the final product is paramount. This requires robust analytical methods to identify and quantify the main product and any impurities.
FAQ 3: What is a reliable HPLC method for determining the purity of this compound and for identifying common process-related impurities?
A well-developed reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quality control of this compound.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will elute the polar main product first, followed by less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30 °C |
This method should provide good separation of this compound from its potential impurities, such as 5-fluoro-3-methylbenzoic acid and 3-carboxy-5-fluorobenzaldehyde. The use of a photodiode array (PDA) detector is recommended to aid in peak identification by comparing the UV spectra of the peaks with those of known standards. For unknown impurities, techniques like LC-MS can be employed for structural elucidation.[6]
Section 4: Safety & Handling
Scaling up the production of this compound introduces significant safety challenges, particularly concerning the management of exothermic reactions and the handling of hazardous materials.
FAQ 4: The catalytic oxidation of 5-fluoro-m-xylene is highly exothermic. How can we safely manage this exotherm in a large-scale reactor to prevent a thermal runaway?
Managing the exotherm of the oxidation reaction is the most critical safety consideration during scale-up.[7][8] A thermal runaway can lead to a catastrophic failure of the reactor.[9]
Strategies for Exotherm Management:
-
Controlled Reagent Addition: The most effective way to control the reaction rate and heat generation is to add one of the reactants (typically the oxidant, air or oxygen) gradually. The addition rate should be carefully controlled to ensure that the heat generated can be effectively removed by the reactor's cooling system.[7]
-
Efficient Heat Removal: Large-scale reactors must be equipped with a high-capacity cooling system, such as a cooling jacket and/or internal cooling coils. The heat transfer efficiency of the reactor should be well-characterized.
-
Reaction Calorimetry: Before scaling up, it is essential to perform reaction calorimetry studies to determine the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat evolution under process conditions. This data is crucial for designing a safe process.
-
Emergency Cooling and Quenching: The reactor should be equipped with an emergency cooling system (e.g., a connection to a large reservoir of cold water) and a system for rapidly quenching the reaction (e.g., by adding a reaction inhibitor) in the event of a cooling failure or a sudden increase in temperature.
-
Continuous Monitoring: The reaction temperature and pressure must be continuously monitored with reliable sensors and alarms.
Safety Protocol: Handling Cobalt and Manganese Catalysts
Cobalt and manganese salts, while effective catalysts, are hazardous materials and must be handled with appropriate precautions.[1][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling powders, a respirator should be used to prevent inhalation.[8]
-
Ventilation: Handle these catalysts in a well-ventilated area, preferably in a fume hood, to minimize exposure to dust.
-
Storage: Store cobalt and manganese salts in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of spent catalysts and catalyst-contaminated waste as hazardous waste in accordance with local, state, and federal regulations.[10][11][12]
Hazard Mitigation Flowchart
Caption: Flowchart for mitigating hazards in exothermic reactions.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Reversible catalyst deactivation in the photocatalytic oxidation of dilute o-xylene in air. ScienceDirect. [Link]
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Cobalt and manganese recovery from spent industrial catalysts by hydrometallurgy.
- Reaction scheme of o-xylene oxidation (adapted
- Control Strategies For Managing Exothermic Reactions In Flow.
- Cobalt and manganese recovery from spent industrial catalysts by hydrometallurgy.
- Cobalt and manganese recovery from spent industrial catalysts by hydrometallurgy. ENEA. [Link]
- Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. MDPI. [Link]
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. (2022-01-26). [Link]
- Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Rel
- Catalysts, Metals, & Surplus Material Recycling Services. M Chemical. [Link]
- Greening Industry Through Catalyst Recycling. The Amlon Group. (2024-08-14). [Link]
- Recrystallization. University of California, Irvine. [Link]
- Reagents & Solvents: Solvents for Recrystalliz
- p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of Massachusetts Amherst. [Link]
- HPLC Methods for analysis of Isophthalic acid.
- Synthesis, Characterization and Catalytic Activity of Manganese(II)-Cobalt(II) Complexes Anchored SBA-16 for Liquid Phase Oxidation of p-Xylene.
- 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. (2024-03-24). [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Purification by Recrystalliz
- Workup: mCPBA Oxid
- (PDF) this compound.
- This compound.
- What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?.
- 16.8 Oxidation of Aromatic Compounds. OpenStax. (2023-09-20). [Link]
- 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. Pressbooks. [Link]
- Catalytic oxidation of volatile organic compounds (n-hexane, benzene, toluene, o-xylene) promoted by cobalt catalysts supported on γ-Al2O3-CeO2.
- Oxidation of Aromatic Rings.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid. Semantic Scholar. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mchemical.com [mchemical.com]
- 12. amlongroup.com [amlongroup.com]
Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoroisophthalic Acid Products
Welcome to the technical support center for the analysis of 5-fluoroisophthalic acid and its derivatives. The presence of fluorine introduces complexities into Nuclear Magnetic Resonance (NMR) spectra that can be challenging to interpret. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing clear, actionable advice in a question-and-answer format. We will delve into the underlying principles to empower you to not just solve immediate issues, but to build a robust understanding for future experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the NMR analysis of this compound products.
Q1: Why does the aromatic region of my ¹H NMR spectrum for this compound look so complex instead of simple doublets and triplets?
A1: The complexity arises from spin-spin coupling between the fluorine atom (¹⁹F) and the aromatic protons (¹H). Fluorine, like a proton, has a nuclear spin of I = ½. This means it will couple to nearby protons, splitting their signals. In this compound, you will observe couplings over multiple bonds, specifically:
-
Three-bond coupling (³J_HF_): Between the fluorine at position 5 (F-5) and the protons at positions 4 and 6 (H-4, H-6). This is an ortho coupling.
-
Four-bond coupling (⁴J_HF_): Between F-5 and the proton at position 2 (H-2). This is a meta coupling.
These H-F couplings are superimposed on the expected proton-proton (H-H) couplings (e.g., ³J_HH_ between H-4 and H-6, and ⁴J_HH_ between H-2 and H-4/H-6), transforming simple signals into more complex multiplets, often doublet of doublets or triplets of doublets.
Q2: My carboxylic acid protons (~10-13 ppm) are either very broad or don't appear at all. Is this normal?
A2: Yes, this is a common phenomenon. Carboxylic acid protons are acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent or with other exchangeable protons.[1] This exchange can broaden the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1] If you are using a solvent like D₂O, the acidic protons will readily exchange with deuterium and become invisible to ¹H NMR spectroscopy.[2][3] Using a dry, aprotic solvent like DMSO-d₆ can help to slow down this exchange and allow for the observation of these protons.
Q3: What is the expected chemical shift range for the fluorine signal in a ¹⁹F NMR spectrum?
A3: The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which is a significant advantage.[4][5] For fluorinated aromatic compounds (Ar-F), the ¹⁹F chemical shift typically appears in the range of +80 to +170 ppm relative to neat CFCl₃.[6] However, it's important to note that the sign convention can vary in literature, with some sources reporting negative values for upfield shifts.[7] For monofluorobenzene, a representative compound, the shift is around -113 ppm.[7] The exact chemical shift for your this compound product will be sensitive to the solvent and the other substituents on the aromatic ring.[8]
Q4: How can I distinguish between different aromatic protons in the ¹H NMR spectrum of this compound?
A4: You can distinguish the protons by analyzing their splitting patterns and coupling constants.
-
H-2: This proton is meta to the fluorine and ortho to two carboxylic acid groups. It will be split by the fluorine (a smaller ⁴J_HF_ coupling) and potentially by H-4 and H-6 (a small ⁴J_HH_ coupling), appearing as a triplet or a narrow multiplet.
-
H-4 and H-6: These protons are chemically equivalent. They are ortho to the fluorine (a larger ³J_HF_ coupling) and ortho to one carboxylic acid and meta to the other. They will also be split by H-2 (⁴J_HH_). This results in a more complex multiplet, often appearing as a doublet of doublets.
Definitive assignment often requires 2D NMR experiments like COSY (to identify H-H couplings) and HMBC (to see correlations between protons and carbons).
Troubleshooting Guide
This section provides solutions to more complex problems you might encounter during your experiments.
Issue 1: My aromatic signals are broad and poorly resolved, making it impossible to measure coupling constants.
-
Potential Cause 1: Sample Concentration/Viscosity. A highly concentrated sample can be viscous, which leads to broader lines in the NMR spectrum.[9][10] This is because molecular tumbling slows down in viscous solutions, affecting relaxation times.
-
Potential Cause 2: Presence of Particulate Matter. Undissolved solid particles in your NMR tube will disrupt the homogeneity of the magnetic field, causing significant line broadening.[9]
-
Solution: Always filter your sample into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing fine particles.[13]
-
-
Potential Cause 3: Poor Shimming. The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad, misshapen peaks.[9]
-
Solution: Ensure the automatic shimming routine on the spectrometer completes successfully. If problems persist, consult the instrument manager. Sometimes, manual shimming is required for difficult samples. Factors like incorrect sample depth can also make shimming difficult.[9]
-
-
Potential Cause 4: Paramagnetic Impurities. Even trace amounts of paramagnetic metal ions (e.g., iron, copper) can cause severe line broadening.
-
Solution: If you suspect paramagnetic contamination, you may need to purify your sample further. Passing the compound through a small plug of silica or celite can sometimes help.
-
Issue 2: The integration of my aromatic protons is incorrect (e.g., not in the expected 1:2 ratio for H-2 vs. H-4/H-6).
-
Potential Cause 1: Signal Overlap. If the multiplets for the different aromatic protons are overlapping, the spectrometer's integration algorithm may not be able to correctly delineate the area for each signal.
-
Solution:
-
Change Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[10]
-
Higher Field Instrument: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals (i.e., spread them out more in ppm), which can resolve the overlap.
-
-
-
Potential Cause 2: Insufficient Relaxation Delay. For quantitative integration, the nuclei must fully relax back to their equilibrium state between pulses. The default relaxation delay may not be long enough for all nuclei, especially in larger molecules or viscous solutions.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. A common rule of thumb for quantitative results is to set the delay to at least 5 times the longest T₁ relaxation time of the signals of interest.[4]
-
Issue 3: I am seeing unexpected signals in my ¹³C NMR spectrum.
-
Potential Cause: C-F Coupling. Just as ¹⁹F couples to ¹H, it also couples strongly to ¹³C. These couplings can occur over one, two, three, or even more bonds, splitting each carbon signal into a multiplet.[14][15]
-
Explanation: Standard proton-decoupled ¹³C{¹H} spectra of fluorinated compounds can be complex because the C-F couplings remain.[15]
-
Solution: While these couplings provide valuable structural information, if you desire a simplified spectrum showing only single peaks for each carbon, you would need to perform a dual-decoupling experiment, such as ¹³C{¹H, ¹⁹F}, which decouples both protons and fluorine simultaneously.
-
Reference Data & Protocols
Typical NMR Data for this compound
The following table summarizes expected chemical shifts and coupling constants. Note that exact values will vary depending on the solvent, concentration, and temperature.
| Nucleus | Position | Approx. Chemical Shift (δ) ppm | Splitting Pattern | Typical Coupling Constants (J) Hz |
| ¹H | -COOH | 10 - 13 | broad singlet | N/A |
| H-2 | ~8.3 | t or ddd | ⁴J_HF_ ≈ 2-4 Hz, ⁴J_HH_ ≈ 2-3 Hz | |
| H-4, H-6 | ~7.8 | dd or ddd | ³J_HF_ ≈ 6-9 Hz, ⁴J_HH_ ≈ 2-3 Hz | |
| ¹³C | C-1, C-3 | ~165 | d (³J_CF_) | ³J_CF_ ≈ 3-5 Hz |
| C-5 | ~162 | d (¹J_CF_) | ¹J_CF_ ≈ 240-255 Hz | |
| C-2 | ~125 | d (³J_CF_) | ³J_CF_ ≈ 3-4 Hz | |
| C-4, C-6 | ~118 | d (²J_CF_) | ²J_CF_ ≈ 20-25 Hz | |
| ¹⁹F | F-5 | ~ -110 to -115 | t | ³J_FH_ ≈ 6-9 Hz |
Data compiled and extrapolated from typical values for fluorinated aromatic acids and general principles of NMR spectroscopy.[14][15][16][17][18][19][20]
Experimental Protocol: NMR Sample Preparation
Following a meticulous sample preparation protocol is critical for acquiring high-quality NMR spectra.
Objective: To prepare a homogeneous, particle-free NMR sample of a this compound product at an appropriate concentration.
Materials:
-
This compound derivative (5-25 mg for ¹H, 20-100 mg for ¹³C)[11][12]
-
High-quality deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
-
Glass vial
-
Pasteur pipette and bulb
-
Glass wool
-
High-quality 5 mm NMR tube and cap[13]
Procedure:
-
Weigh Sample: Accurately weigh the desired amount of your solid compound into a clean, dry glass vial.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12][21]
-
Dissolve Sample: Gently swirl or vortex the vial to fully dissolve the compound. If necessary, gentle heating in a warm water bath can aid dissolution. Ensure the final solution is clear and transparent.
-
Prepare Filter: Take a small piece of glass wool and, using the tip of the Pasteur pipette, pack it tightly into the narrow part of the pipette to create a filter plug. Do not use cotton wool, as solvents can leach impurities from it.
-
Filter Sample: Use the filter pipette to draw up the sample solution from the vial and carefully transfer it into the clean NMR tube. This step is crucial to remove any microparticulates.[11]
-
Cap and Label: Cap the NMR tube securely and label it clearly with a permanent marker. If using tape or a sticker, ensure it is flush with the tube surface.[11]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[13]
Visual Guides
Coupling Interactions in this compound
The diagram below illustrates the key spin-spin coupling interactions that lead to the complex splitting patterns observed in the ¹H NMR spectrum.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.
Troubleshooting Workflow for Poor Spectral Resolution
This flowchart provides a logical sequence of steps to diagnose and resolve issues with broad or poorly resolved NMR signals.
Caption: A step-by-step workflow for troubleshooting poor NMR spectral resolution.
References
- Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Determination of Carbon-Fluorine Couplings. Journal of the American Chemical Society, 93(10), 2361–2365. [Link]
- Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 329-336. [Link]
- Castañeda, C. A., Le, H. T., & Contreras, R. H. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
- Smits, G., et al. (2005). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 127(4), 1313-1320. [Link]
- Franklin, M. J., & Cafiso, D. S. (1992). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochemistry, 31(34), 7887–7895. [Link]
- University of Leicester. (n.d.). NMR Sample Preparation.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?[Link]
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
- Iowa State University. (2013). NMR Sample Preparation.
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?[Link]
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Chemguide. (n.d.). LOW RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA.
- Joseph, J. (n.d.). 19Flourine NMR. The University of Ottawa NMR Facility.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
- Chemistry LibreTexts. (2021). 6.
- Zhang, J., & Jin, J. (2011). 5-Fluoro-isophthalic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o590. [Link]
Sources
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- 2. myneni.princeton.edu [myneni.princeton.edu]
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- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. colorado.edu [colorado.edu]
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- 10. Troubleshooting [chem.rochester.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. organomation.com [organomation.com]
Technical Support Center: Navigating Solubility Challenges with 5-Fluoroisophthalic Acid
Welcome to the technical support center for 5-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility issues encountered with this compound in organic solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows and ensure the reliable and reproducible use of this compound.
Understanding the Molecule: this compound
This compound (CAS No. 1583-66-0) is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅FO₄.[1][2] Its structure, featuring a benzene ring with two carboxylic acid groups and a fluorine atom, makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and bioactive molecules.[3] However, the very features that make it a versatile reagent—strong hydrogen bonding capabilities from the carboxylic acid groups and the influence of the electronegative fluorine atom—also contribute to its often-challenging solubility profile in organic solvents.
This guide will address frequently asked questions and provide systematic troubleshooting strategies to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my chosen organic solvent at room temperature. What are the first steps I should take?
A1: Initial Troubleshooting for Dissolution Issues
When facing poor solubility of this compound, a systematic approach is crucial. The initial steps involve considering the fundamental principles of solubility and making methodical adjustments to your protocol.
1. Solvent Selection Rationale:
The principle of "like dissolves like" is a good starting point. This compound is a polar molecule due to its carboxylic acid groups.[4] Therefore, it is expected to be more soluble in polar organic solvents. If you are using a non-polar solvent (e.g., hexane, toluene), you will likely encounter significant solubility limitations.
Consider the polarity of your solvent. Polar aprotic solvents are often a good choice for dissolving carboxylic acids.
-
Recommended Starting Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol
-
Ethanol
-
2. The Impact of Heating:
Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.
-
Actionable Step: Gently warm the solvent while stirring. Monitor the dissolution of the solid. Be cautious not to exceed the boiling point of the solvent. A notable increase in solubility upon heating is a common observation for carboxylic acids.[5]
3. The Role of Mechanical Agitation:
-
Actionable Step: Ensure vigorous and continuous stirring or sonication. This increases the interaction between the solvent and the solute particles, facilitating the dissolution process.
Below is a workflow to guide your initial troubleshooting efforts:
Caption: Initial troubleshooting workflow for dissolving this compound.
Q2: I have tried heating and sonication, but the solubility is still too low for my reaction concentration. What are my next options?
A2: Advanced Strategies for Enhancing Solubility
If basic methods are insufficient, more advanced techniques involving co-solvents and pH modification can be employed.
1. Utilizing Co-solvents:
A mixture of solvents can sometimes provide a more favorable environment for dissolution than a single solvent. This is particularly true when a co-solvent can disrupt the intermolecular forces of the primary solvent or interact favorably with the solute.
-
Expert Insight: For carboxylic acids that are sparingly soluble in an alcohol like methanol, adding a small amount of a more polar aprotic solvent like DMSO or DMF can significantly enhance solubility. For instance, a 9:1 or 4:1 mixture of your primary solvent with a co-solvent can be effective.
2. The Power of pH Adjustment (for Protic Solvents):
The carboxylic acid groups of this compound can be deprotonated to form a more soluble carboxylate salt. This is a common strategy in aqueous systems and can be adapted for some polar protic organic solvents.
-
Causality: In its protonated form (-COOH), the acid can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to break down. By adding a base, you deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which can lead to more favorable solute-solvent interactions and increased solubility.
-
Protocol:
-
Suspend the this compound in your chosen protic solvent (e.g., methanol, ethanol).
-
Add a suitable organic base (e.g., triethylamine, diisopropylethylamine) dropwise while stirring.
-
Observe for dissolution.
-
Caution: This approach will change the chemical nature of your starting material in solution. This is suitable if the carboxylate form is compatible with your downstream application (e.g., certain coupling reactions or MOF syntheses).
-
The decision-making process for these advanced techniques can be visualized as follows:
Caption: Advanced strategies for enhancing the solubility of this compound.
Q3: Is there any quantitative data on the solubility of this compound in common organic solvents?
A3: Quantitative Solubility Data and a Practical Approach to Measurement
Unfortunately, comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. Safety Data Sheets often list the solubility as "not available".[6] However, qualitative observations from crystallographic studies indicate some solubility in methanol, as single crystals have been grown from methanol solutions by slow evaporation.[4] For a structurally similar compound, isophthalic acid, the solubility in DMSO has been documented.
Given the lack of specific data, it is highly recommended that researchers determine the solubility experimentally in their solvent system of choice. This ensures that the data is directly applicable to the specific conditions and materials being used.
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, THF, methanol, ethanol, acetone)
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of this compound to a known volume of each solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours. This ensures that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give you the mass of the dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility in your desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Data Presentation Template:
The following table can be used to record your experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMF | 25 | ||
| DMSO | 25 | ||
| THF | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Other | 25 |
Summary of Key Recommendations
-
Start with Polar Solvents: Prioritize polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol.
-
Employ Heat and Agitation: Gentle heating and consistent stirring or sonication are effective first steps to improve dissolution.
-
Consider Co-solvents: Use a mixture of solvents to fine-tune the polarity and enhance solubility.
-
pH Modification as a Powerful Tool: For protic solvents, the addition of an organic base can significantly increase solubility by forming the carboxylate salt.
-
Determine Solubility Experimentally: In the absence of extensive published data, the most reliable approach is to measure the solubility in your specific system using a standardized method like the shake-flask protocol.
By following this structured and evidence-based approach, researchers can effectively address the solubility challenges of this compound and proceed with their research and development activities with greater confidence and success.
References
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
Technical Support Center: Managing Thermal Degradation in 5-Fluoroisophthalic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroisophthalic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you manage and mitigate thermal degradation during your chemical reactions. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Challenge
This compound is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds, prized for the unique properties conferred by the fluorine substituent. However, like many aromatic carboxylic acids, it is susceptible to thermal degradation, primarily through decarboxylation, at elevated temperatures. This can lead to reduced yields, the formation of impurities, and challenges in product purification. This guide will equip you with the knowledge to anticipate and control these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The principal thermal degradation route for this compound is decarboxylation. At elevated temperatures, one or both of the carboxylic acid groups can be lost as carbon dioxide (CO₂). The initial decarboxylation product would be 3-fluorobenzoic acid, and further decarboxylation would yield fluorobenzene. Studies on similar aromatic carboxylic acids, such as isophthalic acid, have shown that decarboxylation to the corresponding monoacid occurs at temperatures around 350°C in aqueous environments.[1] The reaction is entropically favored at low partial pressures of CO₂.[2]
Q2: At what temperature should I become concerned about the thermal degradation of this compound?
A2: While this compound has a high melting point of 296-301°C, thermal degradation can occur at temperatures below this, especially during prolonged reactions in solution. For analogous compounds like isophthalic acid, significant decarboxylation is observed at 350°C.[1] However, benzoic acid derivatives can undergo mild degradation at temperatures as low as 150°C, with severe degradation occurring at 200°C.[3] Therefore, it is prudent to maintain reaction temperatures below 150°C whenever possible, unless process optimization studies have shown that higher temperatures are safe for short durations.
Q3: What are the common byproducts of this compound thermal degradation?
A3: The primary and most predictable byproducts are the mono-decarboxylated species, 3-fluorobenzoic acid, and the fully decarboxylated product, fluorobenzene. In the presence of oxygen at very high temperatures, further decomposition can lead to the formation of carbon oxides and hydrogen fluoride. In complex reaction mixtures, side reactions between these degradation products and other components are also possible.
Q4: How does the choice of solvent affect the thermal stability of this compound?
A4: The choice of solvent can significantly influence the rate of thermal degradation. Protic solvents, especially water at high temperatures (subcritical water), can facilitate decarboxylation.[3] Polar aprotic solvents are generally preferred for reactions requiring elevated temperatures. The solubility of this compound and its salts in the chosen solvent system at the reaction temperature is also a critical factor to consider for maintaining a homogeneous reaction and avoiding localized overheating.
Q5: Can catalysts accelerate the thermal degradation of this compound?
A5: Yes, certain catalysts can promote the decarboxylation of aromatic carboxylic acids. Transition metal catalysts, particularly those based on copper, have been shown to facilitate this reaction.[4] It is crucial to screen catalysts not only for their efficacy in the desired transformation but also for their potential to induce degradation of the starting material or product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product and presence of unexpected, more volatile impurities. | Thermal degradation of this compound via decarboxylation. | 1. Reduce Reaction Temperature: If feasible for your reaction kinetics, lower the reaction temperature. Even a 10-20°C reduction can significantly decrease the rate of degradation. 2. Minimize Reaction Time: Optimize your reaction to proceed to completion in the shortest time possible to reduce the thermal stress on the molecule. 3. Solvent Selection: Consider switching to a high-boiling point aprotic solvent to maintain a liquid phase at lower temperatures if your reaction is conducted under pressure. |
| Difficulty in purifying the final product; contamination with acidic impurities. | Incomplete reaction or partial decarboxylation leading to the formation of 3-fluorobenzoic acid. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting material and the formation of product and byproducts. 2. Purification Strategy: Employ a purification strategy that effectively separates dicarboxylic acids from monocarboxylic acids, such as column chromatography with a suitable gradient or selective extraction based on pH. |
| Inconsistent reaction outcomes, particularly when scaling up. | Poor heat transfer in larger reaction vessels leading to localized "hot spots" where thermal degradation is accelerated. | 1. Improve Agitation: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 2. Controlled Heating: Use a well-calibrated and controlled heating system (e.g., oil bath, heating mantle with a thermocouple) to avoid temperature overshoots. 3. Consider a Flow Reactor: For larger scale synthesis, a continuous flow reactor can offer superior temperature control and more consistent results. |
| Formation of colored impurities, especially in reactions run at high temperatures. | Complex side reactions and potential polymerization of degradation products. | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be exacerbated by high temperatures. 2. Forced Degradation Study: Proactively identify potential colored impurities by conducting a forced degradation study under more extreme conditions. This will aid in developing analytical methods to detect them at low levels. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Thermal Degradation in a High-Temperature Reaction
This protocol provides a framework for setting up a reaction that requires heating, with a focus on mitigating the thermal degradation of this compound.
-
Reactor Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar, a condenser, a thermocouple for accurate temperature monitoring, and an inlet for an inert gas.
-
Ensure the flask is appropriately sized for the reaction volume to allow for efficient stirring.
-
-
Reagent Addition:
-
Charge the flask with this compound and the chosen solvent.
-
If other solid reagents are used, add them at this stage.
-
Begin stirring to ensure a homogeneous mixture.
-
-
Inert Atmosphere:
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Controlled Heating:
-
Place the flask in a pre-heated oil bath or heating mantle set to the desired reaction temperature.
-
Use the thermocouple to monitor the internal temperature of the reaction mixture, not the heating source.
-
Avoid rapid heating; increase the temperature gradually to the setpoint.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots of the reaction mixture for analysis by TLC or HPLC to track the progress of the reaction and the potential formation of degradation products.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification.
-
Protocol 2: Analytical Method for Detecting Degradation Products by HPLC
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: this compound will elute earlier than its less polar degradation products, 3-fluorobenzoic acid and fluorobenzene.
Visualizations
Diagram 1: Thermal Degradation Pathway of this compound
Caption: Primary thermal degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low reaction yields.
References
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.National Institutes of Health (NIH). [Link]
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.University of Wisconsin-Milwaukee. [Link]
- Hydrothermal stability of aromatic carboxylic acids.
- Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.MDPI. [Link]
- What are the conditions for the decarboxylation reaction? How to control the temperature of heating?LNEYA Industrial Chillers Manufacturer. [Link]
- Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism.MDPI. [Link]
- The kinetics of the thermal decomposition of F2O.OUCI. [Link]
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.National Institutes of Health (NIH). [Link]
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology.MDPI. [Link]
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.RSC Publishing. [Link]
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.PubMed. [Link]
- This compound.
- This compound.National Institutes of Health (NIH). [Link]
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.Journal of Chemical and Pharmaceutical Research. [Link]
- Recycling and Degradation of Polyamides.National Institutes of Health (NIH). [Link]
- Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid.PubMed. [Link]
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.RSC Publishing. [Link]
- Decarboxyl
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- Synthesis and characterization of poly(amideimide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.
- Degradation of benzoic acid and its derivatives in subcritical w
- From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films.MDPI. [Link]
- Method Development & Forced Degrad
- Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry.PubMed. [Link]
- m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System.
- Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid.MDPI. [Link]
- DEVELOPMENT AND VALIDATION OF NOVEL STABILITY- INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM.Zenodo. [Link]
- The stability and degradation products of polyhydroxy flavonols in boiling water.National Institutes of Health (NIH). [Link]
- Study on the thermal degradation of 3-MCPD esters in model systems simulating deodoriz
- Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline.PubMed. [Link]
- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
- Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS.
- Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.National Institutes of Health (NIH). [Link]
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- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Controlling Polymorphism in 5-Fluoroisophthalic Acid Crystals
Welcome to the technical support center for controlling polymorphism in 5-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the crystallization of this compound. As a molecule with potential applications in pharmaceuticals and materials science, understanding and controlling its solid-state forms is critical for ensuring reproducibility, stability, and desired performance.
This center provides a comprehensive overview of polymorphism, detailed troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during experimental work.
Understanding Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[1] These different crystalline arrangements are known as polymorphs. Each polymorph, despite having the same chemical composition, is a distinct solid-state entity with unique physical and chemical properties.[2] These properties can include:
-
Solubility and Dissolution Rate: Different polymorphs can exhibit significantly different solubilities, which directly impacts the bioavailability of a pharmaceutical compound.[2][3]
-
Stability: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. Metastable forms may convert to the stable form over time, which can affect the shelf-life and efficacy of a product.[2]
-
Mechanical Properties: Hardness, tabletability, and flow properties can vary between polymorphs, impacting manufacturing and formulation processes.[4]
-
Melting Point: Each polymorph has a unique melting point.[5]
For this compound, an analogue of isophthalic acid, the presence of a fluorine atom and two carboxylic acid groups provides multiple sites for intermolecular interactions, such as hydrogen bonding.[6][7] This makes the molecule susceptible to forming different crystal packing arrangements, leading to polymorphism. Controlling which polymorph is formed during crystallization is crucial for any downstream application.
Characterization of this compound Polymorphs
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphs.
| Analytical Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the arrangement of molecules in the crystal lattice. It is the primary technique for identifying polymorphs.[3][8] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. It can be used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs.[5][9] |
| Raman Spectroscopy | A vibrational spectroscopy technique that is sensitive to the molecular environment and crystal lattice vibrations. Different polymorphs will exhibit distinct Raman spectra, making it a powerful tool for polymorph identification and screening.[10][11][12] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. It is useful for identifying solvates and hydrates, which are sometimes referred to as pseudopolymorphs.[13][14] |
| Hot-Stage Microscopy (HSM) | Allows for the visual observation of thermal events, such as melting and recrystallization, as a function of temperature, complementing DSC data.[9] |
Troubleshooting Guide for Polymorphism Control
This section addresses specific issues you might encounter during the crystallization of this compound in a question-and-answer format.
Q1: I am consistently obtaining a mixture of polymorphs. How can I isolate a single polymorphic form?
Answer:
Obtaining a mixture of polymorphs is a common issue and often indicates that the crystallization process is occurring in a region where multiple forms can nucleate and grow simultaneously. To isolate a single form, you need to carefully control the thermodynamic and kinetic factors of your crystallization process.[15][16]
Causality: The formation of multiple polymorphs is often a result of competition between the thermodynamically stable form and one or more metastable forms.[17] The outcome of this competition is highly dependent on factors like supersaturation, temperature, and cooling rate.
Troubleshooting Steps:
-
Vary the Solvent: The choice of solvent can have a profound impact on which polymorph crystallizes.[18][19] Different solvents can stabilize different polymorphs through specific solvent-solute interactions.[20]
-
Protocol: Perform a solvent screening study using a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons). Allow for slow evaporation at a constant temperature and analyze the resulting crystals by PXRD.
-
-
Control the Supersaturation Level: High levels of supersaturation often favor the nucleation of metastable polymorphs (kinetic control), while lower supersaturation levels tend to yield the stable form (thermodynamic control).[16]
-
Protocol: Try different methods to achieve supersaturation:
-
Slow Cooling: Decrease the temperature of a saturated solution at a very slow, controlled rate (e.g., 0.1°C/min).[21]
-
Vapor Diffusion: Place a solution of this compound in a vial inside a larger sealed container with an anti-solvent. The slow diffusion of the anti-solvent will gradually reduce the solubility and induce crystallization.
-
-
-
Implement Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that specific form.
-
Protocol: Prepare a supersaturated solution of this compound. Add a small amount (1-2% by weight) of finely ground crystals of the desired polymorph. Maintain the solution at a temperature where the seed crystals do not dissolve but crystal growth can occur.
-
Q2: I have identified two polymorphs. How do I determine which one is the thermodynamically stable form?
Answer:
Determining the relative thermodynamic stability of polymorphs is crucial for selecting the form with the desired long-term stability. The stable form is the one with the lowest free energy.
Causality: According to thermodynamic principles, the less stable (metastable) polymorph will have a higher solubility and a lower melting point than the stable form.
Troubleshooting Steps:
-
Slurry Conversion Experiment: This is a definitive method to determine the stable form at a given temperature.
-
Protocol: Create a slurry of a physical mixture of the two polymorphs in a solvent in which they are sparingly soluble. Agitate the slurry for an extended period (days to weeks). Periodically sample the solid phase and analyze it by PXRD. The metastable form will dissolve and recrystallize as the more stable form, which will eventually be the only form present.
-
-
Differential Scanning Calorimetry (DSC): The melting behavior observed in DSC can provide clues about the relative stability.
-
Heat of Fusion Rule (for enantiotropic systems): If the polymorphs are enantiotropically related (meaning their stability order inverts with temperature), the higher melting form is the more stable form above the transition temperature, and the lower melting form is more stable below it.
-
Irreversible Melt/Recrystallization: If, upon heating in the DSC, a lower-melting polymorph melts and then exothermically recrystallizes into a higher-melting form before finally melting at a higher temperature, this indicates that the higher-melting form is the more stable one.[5]
-
-
Solubility Measurement: The thermodynamically stable polymorph will have the lowest solubility at a given temperature.
-
Protocol: Measure the equilibrium solubility of each pure polymorph in the same solvent at a constant temperature. The form with the lower solubility is the stable form under those conditions.
-
Q3: My crystallization process yields small, needle-like crystals, but for my application, I need larger, more equant crystals. How can I change the crystal habit?
Answer:
Crystal habit (the external shape of a crystal) can be influenced by the crystallization conditions, particularly the solvent and the cooling rate, without necessarily changing the internal polymorphic form.
Causality: The final shape of a crystal is determined by the relative growth rates of its different faces. Solvents and impurities can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall morphology.[19]
Troubleshooting Steps:
-
Modify the Solvent System: The solvent has a strong influence on crystal habit.
-
Protocol: Experiment with different solvents or solvent mixtures. For example, if you are using a polar solvent that results in needles, try a less polar solvent or a mixture of solvents. This can change the solvent-crystal face interactions and promote more uniform growth.[22]
-
-
Reduce the Cooling Rate: Rapid cooling often leads to a high nucleation rate and the formation of many small crystals.[21][23] Slower cooling allows for fewer nucleation events and more time for crystal growth, typically resulting in larger crystals.[24]
-
Protocol: Decrease your cooling rate significantly. For example, if you are cooling at 10°C/hour, try 1°C/hour or even slower.
-
-
Control Agitation: The level of agitation can influence secondary nucleation and crystal breakage.
-
Protocol: Experiment with different stirring speeds. In some cases, reducing agitation can minimize the formation of new nuclei and allow existing crystals to grow larger.
-
Q4: I am trying to scale up my crystallization process, but I am getting a different polymorph than the one I obtained in the lab. Why is this happening and how can I fix it?
Answer:
Polymorphic outcomes can be highly sensitive to scale.[2] Differences in heat and mass transfer, mixing efficiency, and surface interactions in larger vessels can lead to the formation of a different polymorph.
Causality: The effective cooling rate and the level of supersaturation experienced by the molecules can be very different in a large reactor compared to a small flask. These variations can shift the process from a thermodynamically controlled regime to a kinetically controlled one, or vice versa.
Troubleshooting Steps:
-
Characterize the Supersaturation Profile: The rate at which supersaturation is generated is a critical parameter.
-
Protocol: If possible, use in-situ monitoring tools (like ATR-FTIR or FBRM) to track the solute concentration and particle size distribution in real-time during both lab-scale and pilot-scale runs. This will help you understand how the supersaturation profile differs and how to adjust your process parameters (e.g., cooling rate, anti-solvent addition rate) to match the desired conditions.
-
-
Mimic Lab-Scale Hydrodynamics: The mixing conditions in a large reactor are different from a small flask.
-
Protocol: Work with a chemical engineer to model the fluid dynamics of your lab-scale experiment and try to replicate the key parameters (e.g., tip speed of the impeller, power input per unit volume) in the larger vessel.
-
-
Implement Seeding Consistently: Seeding is a robust way to ensure the formation of the desired polymorph during scale-up.
-
Protocol: Develop a consistent seeding protocol, including the amount of seed, the particle size of the seed, and the point in the process at which the seed is added. This will provide a template for the desired polymorph to grow, overriding spontaneous nucleation of other forms.
-
Frequently Asked Questions (FAQs)
Q: What are the main analytical techniques to confirm the polymorphic form of this compound? A: The definitive technique for identifying a polymorph is Powder X-Ray Diffraction (PXRD), as it directly probes the crystal lattice structure.[3][25] This is typically complemented by thermal analysis techniques like Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and spectroscopic techniques like Raman spectroscopy which can differentiate between polymorphs based on their unique vibrational modes.[9][10]
Q: Can the presence of impurities influence the polymorphism of this compound? A: Yes, impurities can have a significant impact. They can act as nucleation sites for a particular polymorph, or they can inhibit the growth of another by adsorbing to its crystal surfaces. It is crucial to use starting material of consistent purity to ensure reproducible crystallization outcomes.
Q: What is the difference between thermodynamic and kinetic control in crystallization? A: Thermodynamic control refers to conditions that favor the formation of the most stable polymorph, which has the lowest free energy. This is typically achieved under conditions of low supersaturation and long crystallization times, allowing the system to reach equilibrium.[17][26] Kinetic control, on the other hand, favors the formation of the polymorph that nucleates the fastest, which is often a less stable (metastable) form. This is common under conditions of high supersaturation and rapid cooling.[17][26]
Q: How can I perform a polymorph screen for this compound? A: A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions to encourage the formation of as many different solid forms as possible. This typically includes:
-
Crystallization from a diverse range of solvents (20-30 or more).
-
Using different crystallization techniques (slow evaporation, cooling crystallization, vapor diffusion, anti-solvent addition).
-
Varying the crystallization temperature and cooling rate.
-
Performing slurry experiments at different temperatures. The resulting solids from each experiment should be analyzed by PXRD.
Experimental Protocols
Protocol 1: Polymorph Screening via Solvent Evaporation
-
Prepare saturated solutions of this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) in separate vials.
-
Loosely cap the vials to allow for slow solvent evaporation at ambient temperature.
-
Visually inspect the vials daily for crystal formation.
-
Once a sufficient amount of crystals has formed, harvest them by filtration.
-
Gently dry the crystals under vacuum at room temperature.
-
Analyze the solid from each vial using PXRD to identify the polymorphic form.
Protocol 2: Controlled Cooling Crystallization
-
Prepare a solution of this compound in a suitable solvent at a temperature where it is fully dissolved.
-
Place the solution in a jacketed crystallization vessel connected to a programmable temperature controller.
-
Slowly cool the solution at a controlled linear rate (e.g., 0.2 °C/minute).
-
Once the desired final temperature is reached, hold for a period to allow for complete crystallization.
-
Filter the resulting crystals and dry them.
-
Analyze the crystals by PXRD and DSC.
-
Repeat the experiment with different cooling rates to investigate its effect on the polymorphic outcome.[21]
Diagrams
Thermodynamic vs. Kinetic Control in Crystallization
Caption: Energy profile illustrating kinetic and thermodynamic polymorphs.
Polymorph Screening Workflow
Caption: A typical workflow for polymorph screening experiments.
References
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design - ACS Publications. (2018-01-04).
- Raman Spectroscopy and Polymorphism. (2019-03-01).
- Determination of Crystal Polymorphism by Thermal Analysis - Mettler Toledo.
- Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical. (2024-10-22).
- X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure.
- Raman Spectroscopy and Polymorphism - LBT Scientific.
- What are the Growing Uses of XRD in Polymorph Screening - Drawell.
- Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind.
- Crystallization Processes and Polymorphic Control for Enhanced Drug Performance.
- Raman Spectroscopy for Polymorph Identification in Pharmaceuticals - Edinburgh Instruments. (2024-01-10).
- Crystallization of polymorphs: The effect of solvent - ResearchGate. (2025-08-09).
- Pharmaceutical polymorph control in a drug-mimetic supramolecular gel - PMC - NIH.
- Calorimetry for polymorph detection - European Pharmaceutical Review. (2007-03-27).
- Video: Crystal Growth: Principles of Crystallization - JoVE. (2025-05-22).
- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review - Asian Journal of Pharmacy and Technology. (2020-04-16).
- Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC - NIH. (2013-06-20).
- Use X-ray powder diffraction to select stable solid forms | Malvern Panalytical. (2021-12-03).
- On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs - ACS Publications. (2020-09-17).
- Characterizing Polymorphs and Amorphous Form - News-Medical.Net. (2020-07-08).
- Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support.
- How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025-11-14).
- Characterization of Polymorphic Forms (Polymorphism) - Nishka Research.
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020-03-16).
- Polymorph screening - Rigaku.
- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE.
- Application Note: The characterisation of polymorphs by thermal analysis. (2017-12-12).
- DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments.
- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods - Rigaku.
- Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer - Aidic.
- a valuable tool in high-throughput screening 26 Use of Raman in analysing polymorphism in pharmaceutical drugs 32 Rama - Thermo Fisher Scientific.
- This compound - PMC - NIH.
- Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials - MDPI. (2023-07-19).
- Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects | Request PDF. (2025-08-09).
- Kinetic vs. Thermodynamic Control of Crystal Nucleation and Growth in Molten Silicates | Request PDF - ResearchGate. (2025-08-06).
- Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects - Indian Academy of Sciences.
- (IUCr) this compound.
- This compound | High-Purity Reagent - Benchchem.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Thermodynamics and crystallization kinetics - Institut Magdeburg.
- (PDF) this compound - ResearchGate.
- Application Notes and Protocols: 4-Fluoroisophthalic acid in the Synthesis of Fluorescent Materials - Benchchem.
- This compound | CAS 1583-66-0 | SCBT.
- 1583-66-0 Cas No. | this compound - Apollo Scientific.
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Technical Support Center: Crystallization of 5-Fluoroisophthalic Acid
A Guide to Preventing Oiling Out and Achieving High-Quality Crystals
Welcome to the Technical Support Center for the crystallization of 5-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization processes, with a specific focus on avoiding the common pitfall of "oiling out." As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the crystallization of this compound?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. For this compound, this is problematic because the oil phase can entrap impurities and, upon solidification, often forms an amorphous solid or poorly defined crystals, leading to low purity and difficulty in filtration and drying.[1][3]
Q2: What are the primary causes of oiling out for an aromatic dicarboxylic acid like this compound?
A2: Oiling out is typically a consequence of reaching a state of high supersaturation too quickly.[1][2] Key contributing factors include:
-
Rapid Cooling: A fast decrease in temperature can cause the concentration of this compound to exceed its solubility limit to a degree that kinetically favors the formation of a liquid over an ordered crystal lattice.[2][4]
-
Inappropriate Solvent Choice: A solvent in which this compound is excessively soluble can lead to high concentrations at elevated temperatures, increasing the likelihood of oiling out upon cooling. Conversely, a solvent in which it is poorly soluble may not be practical for recrystallization.
-
High Solute Concentration: Beginning with a solution that is too concentrated increases the probability of reaching the critical supersaturation level for oiling out.[2]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.[1][2][5]
Q3: Can the molecular properties of this compound contribute to its tendency to oil out?
A3: Yes, the molecular structure can play a role. Aromatic carboxylic acids can exhibit complex intermolecular interactions, including hydrogen bonding. While specific data on this compound's tendency to oil out is not extensively published, compounds with flexible structures or those with a low melting point relative to the crystallization temperature are more prone to this phenomenon.[6][7]
Troubleshooting Guide: Preventing Oiling Out
This section provides detailed strategies and protocols to mitigate the risk of oiling out during the crystallization of this compound.
Strategy 1: Controlling Supersaturation
High supersaturation is a primary driver of oiling out.[2] The goal is to maintain the solution within the metastable zone—a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces can occur.
1.1 Reduce the Cooling Rate
A slower cooling rate allows the system more time to achieve equilibrium, favoring the orderly growth of crystals over the chaotic formation of an oil.[8][9]
Experimental Protocol: Slow Cooling Crystallization
-
Dissolve the this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature until the solution is clear.[10][11]
-
Instead of allowing the flask to cool rapidly at room temperature or in an ice bath, use a programmable heating mantle, a Dewar flask, or a well-insulated water bath to control and slow down the cooling process.
-
Aim for a cooling rate of 5-10 °C per hour.
-
Monitor the solution for the onset of crystallization (turbidity). Once crystals appear, it may be beneficial to hold the temperature constant for a period to allow for controlled growth before continuing to cool.[3]
1.2 Decrease Solute Concentration
Starting with a more dilute solution can prevent the level of supersaturation from reaching the critical point where oiling out is initiated.[2]
Recommendation: If you experience oiling out, try reducing the initial concentration of this compound by 10-20% in your next experiment while keeping other parameters constant.
1.3 Anti-Solvent Addition
Anti-solvent crystallization is a powerful technique but can easily lead to localized high supersaturation if not performed carefully.[12][13][14]
Experimental Protocol: Controlled Anti-Solvent Addition
-
Dissolve the this compound in a "good" solvent (a solvent in which it is readily soluble).
-
Heat the solution to a temperature where it is fully dissolved but below the boiling point.
-
Add the "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise with vigorous stirring. This ensures that the anti-solvent disperses quickly, avoiding pockets of high concentration that can trigger oiling out.[2]
-
Monitor for the first sign of persistent turbidity. At this point, slightly reduce the addition rate or pause to allow for crystal nucleation and growth.
Strategy 2: The Power of Seeding
Seeding is a highly effective technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[1][15] By providing a template for crystallization, you encourage the system to deposit solute onto the seed crystals rather than forming an oil.
Experimental Protocol: Seeding
-
Prepare a saturated solution of this compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone. This is typically a few degrees below the temperature at which the solution is fully saturated.
-
Add a small amount (typically 1-5% by weight) of finely ground, pure this compound seed crystals.
-
Continue to cool the solution slowly to the final desired crystallization temperature.
Troubleshooting Seeding: If the seed crystals dissolve, the solution is not yet supersaturated. If they cause rapid precipitation or oiling out, you are likely too far into the labile (unstable) zone of supersaturation.[6]
Strategy 3: Solvent System Optimization
The choice of solvent is critical in preventing oiling out.[2] A systematic screening of solvents is often a necessary step in developing a robust crystallization process.
Solvent Screening Protocol
-
In small vials, dissolve a known, small quantity of this compound in a range of candidate solvents at their boiling points.
-
Observe the vials as they cool to room temperature and then in an ice bath.
-
Note any signs of oiling out versus direct crystallization.
-
Analyze any solids that form for purity and crystal habit.
Recommended Solvents for Screening:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Water (as an anti-solvent or co-solvent with a miscible organic solvent)
-
Aromatic Hydrocarbons (Toluene)
Data Summary: Solvent Properties (Illustrative)
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Methanol | 64.7 | 5.1 | Often a good solvent for aromatic acids.[10][11][16] |
| Ethanol | 78.4 | 4.3 | A common choice for recrystallization. |
| Acetone | 56.0 | 5.1 | Can be a strong solvent; may require an anti-solvent. |
| Ethyl Acetate | 77.1 | 4.4 | A less polar option. |
| Toluene | 110.6 | 2.4 | May be suitable for less polar compounds. |
| Water | 100.0 | 10.2 | Likely an anti-solvent for this compound. |
Note: This table is for illustrative purposes. The ideal solvent must be determined experimentally.
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow for addressing oiling out during the crystallization of this compound.
Caption: Troubleshooting flowchart for oiling out.
Experimental Workflow for Optimized Crystallization
This diagram illustrates an idealized workflow incorporating the strategies discussed above to prevent oiling out.
Caption: Optimized crystallization workflow.
By systematically applying these principles and protocols, you can significantly increase the likelihood of obtaining high-quality, crystalline this compound, free from the complications of oiling out.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Zhang, J., et al. (2018). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm, 20(34), 4975-4984.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/ChemicalEngineering.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Li, M., et al. (2022). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers, 14(17), 3647.
- Pantani, R., & Titomanlio, G. (2023). Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. Polymers, 15(12), 2639.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Chemjobber. (2012). Process Wednesday: Oiling out.
- LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization.
- ResearchGate. (n.d.). The schematic of the oiling out process during the cooling crystallization of an API.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- Singh, M., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246–3254.
- ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes.
- Singh, M., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246–3254.
- International Union of Crystallography. (2011). This compound.
- ACS Publications. (2000). Separation and Purification of Organic Acids by Gas Antisolvent Crystallization. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2011). (PDF) this compound.
- ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process | Request PDF.
- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- PubMed. (2011). 5-Fluoro-isophthalic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 4. Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. reddit.com [reddit.com]
- 9. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 10. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. journals.iucr.org [journals.iucr.org]
Technical Support Center: 5-Fluoroisophthalic Acid Reaction outcomes and the Critical Role of Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroisophthalic acid. This guide is designed to provide in-depth, practical advice on how the choice of solvent can significantly impact your reaction outcomes. We will move beyond simple protocols to explore the underlying chemical principles, helping you to troubleshoot existing experiments and design more robust future syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: What are the primary reactive sites on this compound?
A: this compound has three primary reactive sites: the two carboxylic acid groups and the fluorine-substituted carbon on the aromatic ring. The carboxylic acid groups readily undergo reactions such as esterification and amide bond formation. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), a reaction that is highly dependent on both the incoming nucleophile and the solvent system.
Q2: How does the solubility of this compound vary in common lab solvents?
A: The solubility of this compound is a critical factor in achieving homogeneous reaction conditions and, consequently, good yields. As a di-acid, it exhibits poor solubility in non-polar solvents. It has good solubility in polar aprotic solvents like DMSO and DMF, and some solubility in alcohols, especially with heating.[1] For many reactions, achieving full dissolution of the starting material is a key first step.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you might encounter during your experiments.
Issue 1: Low Yield in Esterification Reactions
Q: I am attempting a Fischer esterification of this compound with ethanol, catalyzed by sulfuric acid, but my yields are consistently low (<40%). What is going wrong?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other, may not be favoring product formation under your current conditions.
Causality and Solution:
-
Le Chatelier's Principle: To drive the equilibrium towards the ester product, you need to either use a large excess of one reactant or remove a product as it forms.[1]
-
Excess Alcohol: The most straightforward solution is to use the alcohol (in this case, ethanol) as the solvent. This large excess of one of the reactants will push the equilibrium towards the formation of the diethyl ester.[2][3]
-
Water Removal: Alternatively, if using stoichiometric amounts of alcohol in a different solvent (e.g., toluene), water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus.[1]
-
-
Solvent Choice: If not using the alcohol as the solvent, ensure your chosen solvent is inert and does not interfere with the reaction. Toluene is a common choice for this reason.
Experimental Protocol: Fischer Esterification with Excess Alcohol
-
To a round-bottom flask, add 1.0 equivalent of this compound.
-
Add 20-50 equivalents of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Add a catalytic amount of a strong acid (e.g., 0.05 equivalents of concentrated H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester, which can be further purified by chromatography or recrystallization.
Issue 2: Poor Conversion in Amide Coupling Reactions
Q: I am trying to synthesize a diamide from this compound and a primary amine using a carbodiimide coupling agent (EDC) in dichloromethane (DCM), but the reaction is sluggish and gives a complex mixture of products. Why is this happening and how can I improve it?
A: The issue likely stems from a combination of poor solubility of the starting material and the choice of solvent. This compound has limited solubility in DCM, which can hinder the reaction. Furthermore, the choice of solvent is critical for the efficiency of amide coupling reactions.[4]
Causality and Solution:
-
Solubility: this compound is poorly soluble in less polar solvents like DCM. A solvent that can fully dissolve the starting acid is necessary for the reaction to proceed efficiently.
-
Solvent Type: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally superior for amide coupling reactions.[5] These solvents help to solvate the charged intermediates and can accelerate the reaction rate. However, be aware of the potential for side reactions with some coupling reagents in certain solvents. For instance, with DIC, DMSO was found to be a better solvent choice than DMF or DMAc to avoid side reactions.[6]
Data Presentation: Impact of Solvent on Amide Coupling Yield
| Solvent | Dielectric Constant | General Class | Expected Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | Chlorinated | < 20% | Poor solubility of this compound. |
| Tetrahydrofuran (THF) | 7.6 | Ether | 40-60% | Moderate solubility, may require heating. |
| Acetonitrile (MeCN) | 37.5 | Nitrile | 60-80% | Good solubility, polar aprotic. |
| N,N-Dimethylformamide (DMF) | 36.7 | Amide | > 90% | Excellent solubility, ideal for many coupling reactions. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Sulfoxide | > 90% | Excellent solubility, but can be difficult to remove. |
Note: These are illustrative yields based on general principles of amide coupling. Actual yields may vary.
Visualization: Amide Coupling Workflow
Caption: A general workflow for amide coupling reactions of this compound.
Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting to displace the fluorine atom on this compound with a nucleophile in ethanol, but I am only recovering my starting material. Why is the reaction not proceeding?
A: The success of an SNAr reaction is highly dependent on the solvent's ability to solvate the nucleophile. In this case, the choice of a protic solvent like ethanol is likely inhibiting the reaction.
Causality and Solution:
-
Protic vs. Aprotic Solvents: Protic solvents (like ethanol and water) have acidic protons that can form strong hydrogen bonds with anionic nucleophiles.[7] This "caging" of the nucleophile by solvent molecules stabilizes it and significantly reduces its reactivity, thus slowing down or preventing the SNAr reaction.[7][8][9]
-
The Solution - Polar Aprotic Solvents: To enhance the nucleophilicity of your reagent, you should switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[10] These solvents possess high dielectric constants to dissolve charged species but lack acidic protons, leaving the nucleophile "naked" and highly reactive.[8] This increased reactivity dramatically accelerates the rate of SNAr reactions.
Visualization: Solvent Effect on Nucleophile Reactivity
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Fluoroisophthalic Acid Purification
Welcome to the technical support center for the purification of 5-Fluoroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for enhancing the purity of this versatile chemical intermediate. Our focus is on providing practical, experience-driven insights to help you overcome common challenges in your laboratory work.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various high-value materials, including metal-organic frameworks (MOFs) and pharmaceutical compounds.[1] Achieving high purity is critical, as even minor impurities can significantly impact the performance and properties of the final product. The primary challenges in its purification often stem from the presence of structurally similar impurities, residual starting materials, and byproducts from its synthesis. This guide provides a systematic approach to tackling these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My recrystallized this compound is still off-white or yellowish. What is causing the coloration, and how can I remove it?
Answer: A persistent off-white or yellowish hue in your product often indicates the presence of colored organic impurities. These can be byproducts from the synthesis, such as dicarboxylic fluorenones or tricarboxylic biphenyls, which are known to impart color to isophthalic acid products.
Recommended Actions:
-
Activated Carbon Treatment: Before allowing the hot recrystallization solution to cool, add a small amount of activated carbon (typically 1-2% of the solute mass). The activated carbon will adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before cooling the solution to induce crystallization. Be cautious not to use an excessive amount of activated carbon, as it can also adsorb some of your desired product, leading to a lower yield.[2]
-
Oxidative Wash: In some cases, impurities can be oxidized to more soluble forms. A dilute hydrogen peroxide wash of the crude material before the final recrystallization step can be effective. However, this should be approached with caution to avoid unwanted reactions with the target molecule.
-
Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography over silica gel can be an excellent method for separating colored impurities from your product. A polar eluent system, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is typically effective for eluting the more polar this compound while retaining less polar colored impurities.
Question 2: During recrystallization, my this compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. An oil is undesirable because it tends to trap impurities.
Recommended Actions:
-
Re-heat and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together. Slow cooling is crucial for the formation of well-ordered, pure crystals.[1]
-
Solvent System Modification: If the problem persists, consider changing your recrystallization solvent or using a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
Question 3: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.
Recommended Actions:
-
Minimize the Amount of Hot Solvent: The most common reason for low yield is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Ensure Complete Precipitation: After cooling to room temperature, further cool the solution in an ice bath to maximize the precipitation of your product, as solubility is typically much lower at colder temperatures.
-
Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, premature crystallization in the funnel can lead to significant product loss. To prevent this, use a stemless funnel and pre-heat it with hot solvent before pouring your solution through.
-
Check the Purity of Your Starting Material: If the starting material is highly impure, a single recrystallization may not be sufficient, and the yield of pure product will inherently be low. Consider a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the two carboxylic acid groups and the aromatic ring, polar protic solvents are generally good candidates.
-
Water: Isophthalic acid and its derivatives can often be recrystallized from water.[3] This is an excellent "green" solvent choice.
-
Ethanol/Methanol: Alcohols are also effective solvents. Single crystals of this compound have been successfully grown from methanol solutions.[4]
-
Acetic Acid: Acetic acid can be a good solvent for washing crude cakes of substituted isophthalic acids to remove related acidic impurities.[5]
-
Mixed Solvents: A mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexanes can be effective for fine-tuning the solubility and inducing crystallization.
Q2: How can I remove unreacted starting materials or other acidic impurities?
A2: Acid-base extraction is a highly effective technique for separating this compound from neutral or less acidic impurities. The general procedure is as follows:
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, leaving less acidic or neutral impurities in the organic layer.
-
Separate the aqueous layer and then re-acidify it with a strong acid, like hydrochloric acid, until the this compound precipitates out.
-
Collect the purified solid by filtration.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques should be used for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent method for quantifying the purity of this compound and detecting impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a good starting point.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify any residual proton-containing impurities. 19F NMR is also highly valuable for confirming the presence and purity of the fluorine-containing compound.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.
Experimental Protocols
Protocol 1: Standard Recrystallization from an Aqueous Solution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot deionized water in small portions until all the solid has just dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If carbon was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals under vacuum or in a drying oven at a moderate temperature.
Protocol 2: Acid-Base Extraction
-
Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and no more precipitate forms.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product.
Visualizing Purification Strategies
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on the properties of isophthalic acid and its derivatives.
| Solvent Class | Examples | Suitability for Recrystallization | Notes |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | High | Generally good solubility at high temperatures and lower solubility at room temperature.[3][4][5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Can be effective, often used in mixed solvent systems. |
| Non-Polar | Hexanes, Toluene | Poor (as single solvent) | Useful as an anti-solvent in mixed solvent systems to induce precipitation. |
References
- Czech Patent CS 157260 19750415. (n.d.). Google Patents.
- Experiment (3) Recrystallization. (n.d.). University of Technology.
- Lab Report Recrystallization. (2016, September 27). Florida A&M University.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Massachusetts.
- This compound. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o590. [Link]
- Process for the preparation of 5-hydroxyisophtalic acids. (1997, December 30). Google Patents.
- Process for the preparation of 5-hydroxyisophtalic acids. (n.d.). TREA.
- Method for producing high-purity 5-aminoisophthalic acid. (2004, October 28). Google Patents.
- Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. (1976). Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320. [Link]
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.
- (PDF) this compound. (2011). ResearchGate.
- Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. (n.d.). Prime Scholars.
- An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.
- Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2010).
- Production of 5-aminoisophthalic acid. (1998, November 24). Google Patents.
- Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (n.d.). Scientific Literature.
- Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and. (n.d.). ResearchGate.
- (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. (2017). ResearchGate.
- A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2012). Indian Journal of Pharmaceutical Sciences, 74(3), 225–230. [Link]
Sources
- 1. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010099532A2 - Purification of 5-sulfoisophthalic acid by the use of an acetic acid wash on a crude cake - Google Patents [patents.google.com]
- 6. primescholars.com [primescholars.com]
- 7. scientificliterature.org [scientificliterature.org]
- 8. asianpubs.org [asianpubs.org]
troubleshooting guide for 5-Fluoroisophthalic acid based MOF synthesis
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 5-Fluoroisophthalic acid (H₂-fip). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing these specialized fluorinated frameworks. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experimental outcomes.
The introduction of fluorine into a MOF linker, such as in this compound, is a deliberate design choice aimed at leveraging the unique properties of the C-F bond.[1] These properties can include enhanced hydrophobicity for improved moisture stability and specific affinities for guest molecules, making F-MOFs highly attractive for applications in gas storage, separation, and catalysis.[1][2] However, the electronic and steric effects of the fluorine substituent can also introduce challenges not typically encountered with its non-fluorinated analogue, isophthalic acid.[3] This guide provides field-proven insights to address these specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of MOFs with this compound.
Question 1: My reaction yielded no precipitate, or the yield is extremely low. What are the likely causes?
Answer: This is a common issue often related to solubility and deprotonation kinetics.
-
Ligand Solubility: While many dicarboxylic acid linkers are sparingly soluble in common solvents like DMF, fluorinated analogues can sometimes exhibit even lower solubility.[4] Ensure your this compound is fully dissolved before adding the metal salt. Gentle heating or sonication of the ligand-solvent mixture prior to adding the metal source can be beneficial.
-
Deprotonation Inefficiency: The formation of the MOF structure requires the deprotonation of the carboxylic acid groups to coordinate with the metal centers. The electron-withdrawing nature of the fluorine atom can influence the acidity (pKa) of the carboxyl groups.
-
Metal Salt Choice: Metal nitrates are common, but metal acetates can sometimes be more effective. The acetate anion can act as a base to facilitate the deprotonation of the linker, a principle demonstrated in some room-temperature MOF-5 syntheses.[5]
-
Base Addition: In some systems, particularly for room-temperature syntheses or with less basic metal salt anions, the addition of a base like triethylamine may be necessary to initiate deprotonation and crystallization.[5]
-
-
Reaction Conditions: Solvothermal reactions often have a kinetic barrier. If the temperature is too low or the reaction time is too short, nucleation may not occur. Consider a systematic increase in reaction temperature or extending the reaction duration.
Question 2: I've obtained a powder, but Powder X-Ray Diffraction (PXRD) shows an amorphous solid or very poor crystallinity. How can I improve this?
Answer: Achieving high crystallinity is critical for porosity and performance. Amorphous products typically result from reaction kinetics that are too rapid, leading to uncontrolled precipitation rather than ordered crystal growth.
-
Introduction of Modulators: This is the most effective strategy. A modulator is a monocarboxylic acid (e.g., acetic acid, formic acid, or even a fluorinated modulator like 2-fluorobenzoic acid) that competes with the linker for coordination to the metal clusters.[6] This competition slows down the overall reaction rate, reducing the number of nucleation events and promoting the growth of larger, more ordered crystals. The modulator is typically added in a significant molar excess relative to the primary linker.
-
Solvent System: The choice of solvent is crucial. High-polarity solvents like DMF or DEF are common.[7][8] Sometimes, a mixture of solvents can alter the solubility and coordination environment to favor slower crystal growth.
-
Temperature Control: Lowering the solvothermal reaction temperature can slow down the kinetics and improve crystal quality.[9] Conversely, sometimes a higher temperature is needed to overcome kinetic barriers to form the most thermodynamically stable, crystalline phase. A screening of temperatures is recommended.
-
Reactant Concentration: Very high concentrations can lead to rapid precipitation. Try decreasing the overall concentration of both the metal salt and the linker in the reaction solution.
Question 3: My MOF's PXRD pattern is sharp, but it doesn't match the expected crystal phase. How can I control polymorphism?
Answer: MOF synthesis can often yield multiple crystalline phases (polymorphs) depending on the conditions. The final structure is a delicate balance of thermodynamics and kinetics.
-
Thermodynamic vs. Kinetic Control: A short reaction time at a lower temperature might yield a kinetically favored product, while a longer reaction time at a higher temperature is more likely to produce the thermodynamically stable phase.
-
Solvent Effects: The solvent molecules can act as templates or even become part of the structure, influencing which crystal phase is formed.[10] Synthesizing the same material in DMF versus DEF, for example, can lead to different outcomes.
-
Role of Co-ligands: The use of additional bridging ligands (co-ligands), such as nitrogen-based heterocyclic molecules, can fundamentally change the secondary building units (SBUs) and result in entirely different network topologies.[4] Ensure that no unintended co-ligands are present.
Question 4: My gas sorption analysis shows very low surface area after activation. Is the framework collapsing?
Answer: This is a critical challenge, especially for new MOF compositions. Low porosity after activation can stem from several factors:
-
Incomplete Solvent Removal: Fluorinated MOFs can exhibit strong interactions with polar guest solvents like DMF due to the polarity of the C-F bonds.[1] Standard activation temperatures may be insufficient to fully evacuate the pores. Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) is an excellent tool to determine the precise temperature required for complete solvent removal.
-
Framework Collapse: While many MOFs are robust, some can lose their crystallinity and porosity upon removal of the guest solvent molecules that template the pores during synthesis.[10]
-
Solvent Exchange: Before thermal activation, perform a rigorous solvent exchange. Replace the high-boiling synthesis solvent (e.g., DMF) with a series of more volatile, lower-surface-tension solvents like ethanol or acetone, followed by a final exchange with a non-polar solvent like chloroform or cyclohexane.[6] This process reduces the capillary forces that can cause pore collapse during heating and vacuum.
-
Supercritical CO₂ Drying: This is a highly effective but more resource-intensive method. It avoids the liquid-vapor interface and its associated surface tension, which is the primary cause of framework collapse during thermal activation.
-
-
Interpenetration: The framework may have synthesized as an interpenetrated structure, where two or more identical frameworks are intertwined. This significantly reduces the accessible pore volume and surface area compared to the non-interpenetrated analogue.[5]
Experimental Protocols & Data
Protocol 1: General Solvothermal Synthesis of a Zn-fip MOF
This protocol provides a starting point for synthesis. Optimization of ratios, temperature, and time is highly recommended.
-
Reactant Preparation: In a 20 mL glass vial, dissolve 37.2 mg (0.20 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 15 minutes to ensure complete dissolution.
-
Metal Source Addition: To the clear ligand solution, add 89.3 mg (0.30 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).
-
Modulator (Optional but Recommended): Add 20 molar equivalents of a modulator, such as formic acid (approx. 170 µL), to the mixture.
-
Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[8]
-
Isolation: After cooling to room temperature, decant the mother liquor. Collect the crystalline product and wash thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Solvent Exchange: Submerge the collected crystals in 10 mL of anhydrous ethanol. Replace the ethanol every 12 hours for a total of 2-3 days.
-
Activation: Decant the final ethanol wash. Place the sample in a vacuum oven and heat under dynamic vacuum (<100 mTorr) at 150-200 °C (temperature determined by TGA) for 12-24 hours to yield the activated, porous MOF.
Table 1: Key Synthesis Parameters and Their Influence
| Parameter | Typical Range | Primary Influence on Outcome | Troubleshooting Focus |
| Temperature | 80 - 150 °C | Reaction kinetics, crystal phase selection (polymorphism), crystal size. | Amorphous product (adjust temp), wrong phase (screen temps). |
| Solvent | DMF, DEF, Ethanol | Ligand/metal solubility, coordination environment, potential templating agent. | Low yield (check solubility), wrong phase (try different solvent). |
| Modulator | 10 - 100 eq. | Crystal size, crystallinity, defect engineering. | Amorphous product (add/increase modulator), low yield (reduce modulator). |
| Metal:Ligand Ratio | 1:1 to 3:1 | Formation of desired Secondary Building Unit (SBU), reaction yield. | Low yield (optimize ratio), phase impurity. |
| Reaction Time | 12 - 72 hours | Crystal growth, phase stability (kinetic vs. thermodynamic product). | Amorphous product (increase time), low yield (increase time). |
Visualized Workflows & Logic
Diagram 1: General Synthesis & Activation Workflow
This diagram outlines the essential steps from starting materials to a fully activated and characterized MOF.
Caption: General workflow for MOF synthesis and activation.
Diagram 2: Ligand-Metal Coordination Concept
This conceptual diagram illustrates the fundamental coordination of the this compound linker with metal centers to build the framework.
Caption: Coordination of the fip linker to metal centers.
Diagram 3: Troubleshooting Decision Tree
Use this logic tree to diagnose and resolve common synthesis problems systematically.
Caption: A decision tree for troubleshooting common issues.
References
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- Boyd, P. G., et al. (2017). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 19(29), 4174-4182.
- Vallejo, J., et al. (2020). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Molecules, 25(23), 5690.
- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
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- Ravon, U., et al. (2010). MOF-5 as acid catalyst with shape selectivity properties. Microporous and Mesoporous Materials, 132(1-2), 226-230.
- Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. New Journal of Chemistry, 44(41), 17953-17961.
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- ResearchGate. (n.d.). (a) Synthesis of metal-organic framework 5 (MOF-5) from a Zn metal....
- Kalin, A. J., et al. (2021). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Materials, 14(16), 4611.
- ResearchGate. (2015). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs).
- Journal of Chemical Reviews. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
- ResearchGate. (2013). Organic solvent pervaporation properties of MOF-5 membranes.
- ResearchGate. (n.d.). (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Meyer, K., et al. (2023). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 52(18), 5926-5934.
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Validation & Comparative
comparing 5-Fluoroisophthalic acid with other isophthalic acid derivatives
An In-Depth Comparative Guide to 5-Fluoroisophthalic Acid and Its Derivatives for Advanced Research Applications
Introduction: The Isophthalic Acid Backbone
Isophthalic acid (IPA), a benzene ring with two carboxylic acid groups in the meta (1,3) positions, is a foundational building block in polymer science and materials chemistry.[1][2] Its non-linear geometry, compared to its linear para-isomer terephthalic acid, disrupts polymer chain packing. This disruption is strategically used to reduce the crystallinity of polyethylene terephthalate (PET), enhancing clarity for applications like beverage bottles.[3] Beyond this, IPA imparts excellent hardness, corrosion resistance, and hydrolytic stability to polyester coatings and resins.[4][5]
The true versatility of the isophthalic acid scaffold is realized through functionalization of the 5-position on the aromatic ring. By introducing different chemical groups, we can systematically tune the electronic, steric, and reactive properties of the molecule. This guide will compare the parent IPA with four key derivatives: this compound (5-FIPA), 5-Nitroisophthalic acid (5-NIPA), 5-Aminoisophthalic acid (5-AIPA), and the sodium salt of Dimethyl 5-sulfoisophthalate (SIPM).
The Competitors: A Structural Overview
The choice of a substituent at the 5-position dramatically alters the molecule's behavior and dictates its suitability for specific applications.
Caption: Workflow illustrating how the choice of isophthalic acid derivative impacts MOF synthesis and potential applications.
Advanced Polymer Synthesis
The meta-linkage of isophthalic acid already provides benefits like improved clarity in PET. [3]Functional derivatives are used to impart specialized properties to high-performance polymers like polyesters and polyamides.
-
Dimethyl 5-sulfoisophthalate Sodium Salt (SIPM): This monomer is the key to producing cationic dyeable polyester (CDP). [6]Standard polyester (PET) has poor affinity for many dye types. By incorporating a small amount of SIPM into the polymer backbone, the pendant sulfonate group (-SO₃⁻Na⁺) provides an anionic site that strongly attracts and binds cationic dyes. This results in fibers with vibrant, deep, and long-lasting colors. [6]Beyond dyeability, this ionic group also improves the fiber's antistatic properties, moisture absorption, and resistance to pilling. [6]
-
5-Aminoisophthalic Acid (AIPA): The amino group allows AIPA to be used in the synthesis of polyamides. It can be used to produce materials like poly(benzimidazole-co-aniline) (PBIANI), a high-temperature proton exchange membrane for fuel cells. [7]
-
Isophthalic Acid (Unsubstituted): Used as a comonomer, it improves the thermal, chemical, and mechanical properties of unsaturated polyester resins compared to those based on orthophthalic acid. [5] Comparative Performance in Polyesters:
| Feature | Standard PET (Terephthalic Acid) | PET modified with Isophthalic Acid | Cationic Dyeable PET (with SIPM) |
| Crystallinity | High | Reduced [3] | Reduced |
| Clarity | Can be hazy | Improved [3] | Improved |
| Dyeability | Poor for many dye classes | Poor | Excellent for cationic dyes [6] |
| Antistatic Properties | Poor | Poor | Improved [6] |
| Moisture Absorption | Low | Low | Improved [6] |
Experimental Protocols
To ensure reproducibility and scientific integrity, we provide a representative protocol for a common application.
Protocol: Solvothermal Synthesis of a 5-Aminoisophthalic Acid-Based MOF
This protocol is adapted from methodologies used for synthesizing lanthanide-based MOFs for luminescence studies. [8] Objective: To synthesize a crystalline MOF using 5-Aminoisophthalic acid (5-AIPA) as the organic linker and a metal salt (e.g., Dysprosium Chloride) as the node.
Materials:
-
5-Aminoisophthalic acid (5-AIPA, ≥98% purity) [9]* Dysprosium(III) Chloride Hexahydrate (DyCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
20 mL Scintillation vials with Teflon-lined caps
-
Analytical balance
-
Sonicator
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve 0.5 mmol of 5-Aminoisophthalic acid and 0.5 mmol of DyCl₃·6H₂O in a 15 mL solution of DMF/Ethanol/H₂O (e.g., in a 2:1:1 volume ratio).
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity of the precursors.
-
Crystallization: Seal the scintillation vial tightly and place it in a programmable oven. Heat the vial to 95°C and hold for 48 hours. [8]The slow heating and sustained temperature allow for the formation of high-quality prismatic crystals.
-
Cooling & Isolation: Turn off the oven and allow the vial to cool slowly to room temperature over 24 hours. Slow cooling is critical to prevent crystal cracking.
-
Washing: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the crystals. Centrifuge the vial and decant the supernatant. Repeat this washing step three times to remove any unreacted precursors.
-
Solvent Exchange (Activation): To prepare the MOF for applications like gas sorption, the coordinated solvent molecules within the pores must be removed. Decant the DMF and add 10 mL of a volatile solvent like ethanol. Let the crystals soak for 24 hours. Repeat this solvent exchange process twice more with fresh ethanol.
-
Drying: Isolate the crystals by vacuum filtration and dry under a high vacuum at an elevated temperature (e.g., 120°C) for 12 hours. The final product is an "activated" MOF ready for characterization.
Self-Validation & Characterization:
-
Purity & Crystallinity: Confirm the phase purity and crystallinity of the bulk material using Powder X-Ray Diffraction (PXRD) and comparing the pattern to that simulated from single-crystal X-ray diffraction data.
-
Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the temperature at which the framework decomposes.
-
Porosity: For activated samples, perform N₂ sorption analysis at 77 K to determine the BET surface area and pore volume.
Conclusion and Recommendations
The functionalization of the isophthalic acid backbone provides a powerful toolkit for chemists and materials scientists.
-
This compound is the choice for researchers seeking to subtly influence crystal packing through weak hydrogen bonds or to explore novel luminescent properties in MOFs. [10][11]* 5-Nitroisophthalic Acid serves as a reliable, electron-deficient building block for creating robust coordination polymers and as a key intermediate in the synthesis of other derivatives. [12][13]* 5-Aminoisophthalic Acid is the premier choice for creating highly functional materials, particularly MOFs that can be tailored for specific applications like chemical sensing or catalysis via post-synthetic modification. [7][8]* Dimethyl 5-sulfoisophthalate Sodium Salt (SIPM) is an indispensable specialty monomer in the polymer industry, essential for manufacturing high-performance polyesters with superior dyeability and comfort-related properties. [6] By understanding the distinct causality between the substituent's chemical nature and the resulting material's performance, researchers can make informed decisions to accelerate the development of next-generation polymers and functional porous materials.
References
- Vertex AI Search. (2025).
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- Xuye.
- Sarna Chemicals. 5-Nitroisophthalic acid (5-NIPA).
- Maruti Chemicals Company. 5-Sulfoisophthalic Acid Sodium Salt - High Quality, Best Price Available.
- ChemicalBook. (2025).
- ResearchGate.
- Benchchem. A Comparative Guide to 4-Hydroxyisophthalic Acid and Terephthalic Acid as Polymer Building Blocks.
- ChemBK. (2024). 5-Aminoisophthalic acid.
- ChemicalBook. (2025). 5-Nitroisophthalic acid | 618-88-2.
- Sigma-Aldrich. 5-Aminoisophthalic acid 94 99-31-0.
- Sigma-Aldrich.
- Otto Chemie Pvt. Ltd. 5-Nitroisophthalic acid, 98%.
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- Benchchem. This compound | High-Purity Reagent.
- Scientific Polymer Products.
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- Parchem. ISOPHTHALIC ACID.
- ChemicalBook. (2024). Isophthalic acid: Chemical property and Uses.
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- Pediaa.com. (2020). Difference Between Isophthalic Acid and Terephthalic Acid.
- Santa Cruz Biotechnology. This compound | CAS 1583-66-0 | SCBT.
- International Union of Crystallography. (2011). This compound.
- ResearchGate. (2011). (PDF) this compound.
- Taylor & Francis. Isophthalic acid – Knowledge and References.
- RSC Publishing. (2014). A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing.
- MDPI. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand.
- PubMed. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases.
- Berkeley Global Science Institute. MOF-5.
- ResearchGate.
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A Senior Scientist's Guide to the Spectroscopic Validation of 5-Fluoroisophthalic Acid
For professionals in materials science and pharmaceutical development, the structural integrity of building blocks like 5-Fluoroisophthalic acid (CAS 1583-66-0) is non-negotiable. Its use in creating highly ordered metal-organic frameworks (MOFs) or as a precursor for targeted therapeutics demands absolute certainty of its identity and purity[1]. This guide provides a comprehensive, multi-technique spectroscopic workflow to rigorously validate the synthesis of this compound. We will move beyond simple data reporting to explain the causal-level reasoning behind spectral interpretation, enabling you to not only confirm your product but also to identify potential impurities with confidence.
The Imperative of Orthogonal Validation
Relying on a single analytical technique is a significant experimental vulnerability. A robust validation strategy employs multiple, orthogonal methods. Each technique probes different molecular properties, and when combined, they provide a self-validating system that builds a comprehensive and trustworthy profile of the compound. Our approach will integrate Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to leave no ambiguity about the molecular structure and purity.
Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and spatial relationships of atoms within the molecule. For this compound, a multi-nuclear approach is essential.
¹H NMR Spectroscopy: Proton Accounting and Connectivity
The ¹H NMR spectrum provides a direct count of the different types of protons and reveals their neighboring atoms through spin-spin coupling. In this compound, we expect three distinct signals from the aromatic protons and a broad signal for the two equivalent carboxylic acid protons.
-
Causality: The electron-withdrawing nature of the fluorine and two carboxylic acid groups deshields the aromatic protons, shifting them downfield. The symmetry of the molecule makes the protons at C4 and C6 chemically equivalent. The coupling patterns arise from interactions with neighboring protons (JHH) and the fluorine atom (JHF).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -COOH | > 13.0 | Broad Singlet (s) | N/A |
| H-2 | ~8.6 - 8.7 | Triplet (t) | ³JH2-H4/H6 ≈ 1.5 Hz |
| H-4, H-6 | ~8.2 - 8.3 | Doublet of doublets (dd) | ³JH4/H6-F5 ≈ 8-10 Hz, ³JH4/H6-H2 ≈ 1.5 Hz |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as it will solubilize the acid and shift the exchangeable -COOH proton far downfield, preventing overlap with aromatic signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition: Use a standard pulse program. A spectral width of 0-16 ppm is appropriate. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). Integrate all signals.
¹³C NMR Spectroscopy: The Carbon Skeleton and C-F Coupling
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. A key validation feature for this molecule is the presence of carbon-fluorine coupling constants (JCF), which are observable over multiple bonds and have characteristic magnitudes[2].
-
Causality: The carbon directly attached to fluorine (C5) will appear as a doublet with a very large one-bond coupling constant (¹JCF). Carbons two bonds away (C4, C6) and three bonds away (C1, C3) will also show smaller doublet splittings.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Expected Coupling Constants (J, Hz) |
| -COOH (C7, C8) | ~165 - 167 | Singlet (or small ³JCF) | ³JCF ≈ 3-5 Hz |
| C-1, C-3 | ~133 - 135 | Doublet (d) | ²JCF ≈ 7-9 Hz |
| C-5 | ~162 - 164 | Doublet (d) | ¹JCF ≈ 240-260 Hz |
| C-2 | ~125 - 127 | Doublet (d) | ⁴JCF ≈ 3-4 Hz |
| C-4, C-6 | ~120 - 122 | Doublet (d) | ²JCF ≈ 20-25 Hz |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.
-
Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of 0-200 ppm is sufficient. Due to the low natural abundance of ¹³C and long relaxation times for quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for good signal quality.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).
¹⁹F NMR Spectroscopy: The Fluorine Litmus Test
¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and environment of fluorine atoms[3]. With a 100% natural abundance and a wide chemical shift range, it provides an unambiguous signal for successful fluorination.
-
Causality: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For an aryl fluoride like this compound, a single resonance is expected in the characteristic region for fluorine attached to an aromatic ring.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| F-5 | -108 to -115 | Singlet (s) |
Note: ¹⁹F NMR shifts are referenced to CFCl₃ at δ 0.00 ppm. An external standard like trifluoroacetic acid (-76.55 ppm) can be used[4][5].
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Acquisition: A simple, non-decoupled pulse sequence is sufficient. The spectral width for fluorinated aromatics should be set appropriately (e.g., -100 to -180 ppm). ¹⁹F NMR is very sensitive, so only a small number of scans (e.g., 16-32) are needed.
-
Processing: Process the data and reference it to an appropriate standard.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy validates the presence of key functional groups by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. It is an excellent, rapid method to confirm the successful incorporation of the carboxylic acid groups and the C-F bond.
-
Causality: The O-H bond of the carboxylic acid produces a very broad absorption due to hydrogen bonding. The C=O (carbonyl) bond gives a strong, sharp absorption. The C-F bond stretch also results in a strong absorption in the fingerprint region[6].
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Very Broad, Strong |
| C-H stretch | Aromatic | 3100 - 3000 | Sharp, Medium |
| C=O stretch | Carboxylic Acid | 1725 - 1680 | Sharp, Very Strong |
| C=C stretch | Aromatic Ring | 1620 - 1580 & 1500 - 1450 | Medium to Weak |
| C-F stretch | Aryl Fluoride | 1270 - 1100 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No extensive preparation like KBr pellets is necessary with modern instruments.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Processing: The instrument software will automatically perform the background subtraction and generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the compound, serving as the final piece of the validation puzzle. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
-
Causality: In electrospray ionization (ESI), the molecule is typically observed as a deprotonated species [M-H]⁻ in negative ion mode, or a protonated species [M+H]⁺ in positive ion mode. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the expected ion.
Molecular Formula: C₈H₅FO₄ Molecular Weight: 184.12 g/mol [7]
| Ion | Expected Exact Mass (m/z) | Technique |
| [M-H]⁻ | 183.0150 | ESI- HRMS |
| [M+H]⁺ | 185.0296 | ESI+ HRMS |
| M⁺• | 184.0223 | EI HRMS |
Expected Fragmentation: Under higher energy conditions (like Electron Ionization or MS/MS), characteristic fragments can be observed, further confirming the structure[8].
-
Loss of -OH (m/z 167): From one of the carboxylic acid groups.
-
Loss of -COOH (m/z 139): Loss of a full carboxyl radical.
-
Loss of CO₂ (m/z 140): Decarboxylation of the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrument Setup: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source. Operate in either negative or positive ion mode.
-
Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Processing: Analyze the resulting spectrum for the ion corresponding to the calculated exact mass. The instrument software should report the measured mass and the mass error in parts-per-million (ppm), which should ideally be less than 5 ppm.
Comparative Analysis and Conclusion
By employing this orthogonal suite of spectroscopic techniques, researchers can build an unassailable case for the identity and purity of their synthesized this compound. The convergence of data—the specific proton and carbon environments from NMR, the characteristic functional group vibrations from IR, and the precise molecular weight from MS—constitutes a self-validating system. Any deviation from the expected results in one technique should be scrutinized and cross-referenced with the data from the others to confidently identify impurities or alternative structures. This rigorous approach is the hallmark of sound science and is essential for the successful development of advanced materials and pharmaceuticals.
References
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The Impact of Fluorination: A Comparative Analysis of MOFs Synthesized from Different Fluorinated Linkers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline compounds with unprecedented tunability and functionality. The judicious selection of organic linkers and metal nodes allows for the precise engineering of pore size, shape, and surface chemistry, opening doors to a myriad of applications in gas storage and separation, catalysis, and drug delivery. A particularly compelling strategy for fine-tuning MOF properties is the incorporation of fluorine atoms into the organic linkers. This guide provides an in-depth comparative analysis of MOFs synthesized from different fluorinated linkers, offering insights into how the nature and degree of fluorination influence their performance. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for their synthesis and characterization.
The Rationale Behind Fluorination: Enhancing MOF Performance
The introduction of fluorine, the most electronegative element, into the organic linkers of MOFs imparts a range of desirable properties.[1][2] The strong carbon-fluorine bond and the unique electronic characteristics of fluorine lead to significant alterations in the resulting MOF's physicochemical properties compared to their non-fluorinated counterparts.[3][4][5] Key advantages conferred by fluorination include:
-
Enhanced Hydrophobicity: Fluorinated surfaces are notoriously non-polar, leading to a significant increase in the hydrophobicity of the MOF. This is crucial for applications where the presence of water is detrimental, such as in certain catalytic reactions or for the separation of non-polar gases from humid streams.[3][4][5]
-
Improved Chemical and Thermal Stability: The high bond energy of the C-F bond can contribute to the overall robustness of the MOF structure, although this is not a universal rule and can be influenced by other structural factors.[6][7]
-
Tuned Gas Sorption Properties: The polar nature of the C-F bond can create specific interaction sites within the MOF pores, leading to enhanced affinity and selectivity for certain gas molecules, particularly those with a quadrupole moment like carbon dioxide.[3]
-
Altered Pore Geometry and Flexibility: The steric bulk and electronic effects of fluorine substituents can influence the coordination environment of the metal centers and the packing of the organic linkers, leading to novel framework topologies and, in some cases, flexible or "breathing" MOFs.[8]
This guide will explore these effects through a comparative lens, examining how different fluorinated linkers shape the final properties of the MOFs.
Comparative Analysis of Fluorinated MOFs: A Data-Driven Approach
To illustrate the profound impact of linker fluorination, we will compare isostructural MOFs synthesized with and without fluorinated linkers, as well as MOFs constructed from linkers with varying degrees and types of fluorination (e.g., -F vs. -CF₃).
Impact on Surface Area and Porosity
The introduction of fluorine can influence the porosity of a MOF in several ways. While the addition of bulky fluorine atoms might be expected to decrease the pore volume, the altered linker geometry can sometimes lead to more open framework structures.
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |
| UiO-67 | Biphenyl-4,4'-dicarboxylate | ~2100 | ~0.85 | [9][10] |
| UiO-67-F₈ | Perfluorobiphenyl-4,4'-dicarboxylate | 1629 | - | [9][10] |
| MOF-801 | Fumaric acid | ~1100 | ~0.45 | [11] |
| ZrTFS | Tetrafluorosuccinic acid | 46 | - | [11] |
| Zn-UoC-7(1F) | Monofluorinated trimesate | 2740 | - | |
| Zn-UoC-7(2F) | Difluorinated trimesate | 1643 | - |
Table 1: Comparison of Surface Area and Pore Volume for Fluorinated and Non-Fluorinated MOFs.
As seen in Table 1, the perfluorination of the linker in UiO-67 leads to a decrease in the BET surface area.[9][10] Similarly, the fully fluorinated aliphatic linker in ZrTFS results in a drastic reduction in porosity compared to its non-fluorinated counterpart, MOF-801.[11] Conversely, a study on fluorinated trimesate-based MOFs showed that while the surface area decreased with a higher degree of fluorination, the values remained remarkably high. This highlights that the effect of fluorination on porosity is not straightforward and depends on the interplay between the linker's geometry and the resulting crystal packing.
Enhancing Gas Sorption and Selectivity
One of the most significant advantages of fluorinated MOFs lies in their tailored gas sorption properties. The electron-withdrawing nature of fluorine atoms can create favorable interactions with specific gas molecules.
| MOF Pair | Gas | Adsorption Uptake (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity (IAST) | Reference(s) |
| MOF-801 / PF-MOF2 | CO₂ | ~2.5 / ~2.2 | ~20 / 41 | [11] |
| UiO-67 / UiO-67-F₈ | CO₂ | Slightly lower for F-MOF | Negligible difference | [9][10] |
Table 2: Comparative Gas Adsorption Data for Fluorinated and Non-Fluorinated MOFs.
A notable example is the enhanced CO₂ selectivity observed in fluorinated analogues of MOF-801.[11] By incorporating tetrafluorosuccinate linkers, the CO₂/N₂ selectivity was doubled compared to the parent MOF, demonstrating the beneficial effect of fluorination on CO₂ capture applications.[11] However, in the case of UiO-67-F₈, the perfluorination of the linker did not lead to a significant improvement in CO₂ selectivity, suggesting that the specific pore environment and the nature of the gas-framework interactions play a crucial role.[9][10]
Tailoring Hydrophobicity
The ability to control the surface polarity of MOFs is critical for their application in humid environments. Fluorination provides a direct route to increasing hydrophobicity.
| MOF | Linker | Water Contact Angle (°) | Reference(s) |
| Eu-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 116.7 | [1] |
| Gd-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | 122.6 | [1] |
| 2CF₃-UiO-66 | 2,5-bis(trifluoromethyl)terephthalic acid | 145.9 | [2] |
| UPJS-15 | Fluorinated linker | 107 | [7] |
Table 3: Water Contact Angles of Various Fluorinated MOFs.
As evidenced by the data in Table 3, MOFs synthesized from fluorinated linkers exhibit significantly hydrophobic character, with water contact angles often exceeding 100°.[1][7] The highly hydrophobic 2CF₃-UiO-66, with a water contact angle of 145.9°, demonstrates the potential of these materials for applications such as oil-water separation.[2] The degree of hydrophobicity can be tuned by the number and type of fluorine-containing groups on the linker.
Experimental Protocols: Synthesis and Characterization of Fluorinated MOFs
To ensure the reproducibility and reliability of research in this field, this section provides detailed, step-by-step methodologies for the synthesis and characterization of fluorinated MOFs.
Solvothermal Synthesis of a Fluorinated UiO-66 Analogue
This protocol describes the synthesis of a UiO-66 type MOF using a fluorinated terephthalic acid linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂TFBDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.1 mmol) and H₂TFBDC (e.g., 0.1 mmol) in 10 mL of DMF.
-
Add a modulator, such as acetic acid (e.g., 10 equivalents relative to ZrCl₄), to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by heating it under vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules and open up the porous network.
Caption: Workflow for the solvothermal synthesis of a fluorinated MOF.
Characterization Techniques
A suite of characterization techniques is essential to confirm the synthesis of the desired MOF and to evaluate its properties.
Powder X-ray Diffraction (PXRD):
PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
A small amount of the activated MOF powder is gently packed into a sample holder.
-
The sample is mounted on the diffractometer.
-
A PXRD pattern is collected over a specific 2θ range (e.g., 5-50°) using Cu Kα radiation.
-
The experimental pattern is compared with a simulated pattern from a known crystal structure or with the pattern of the non-fluorinated analogue to confirm the formation of the desired framework topology.[12][13]
Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of MOFs.
Gas Adsorption Analysis:
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the BET surface area and pore volume of the MOF. Adsorption isotherms of other gases (e.g., CO₂, CH₄) at relevant temperatures are measured to evaluate the gas storage and separation performance.
Thermogravimetric Analysis (TGA):
TGA is employed to assess the thermal stability of the MOF. The sample is heated under a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded. The decomposition temperature provides an indication of the framework's thermal robustness.
Water Contact Angle Measurement:
The hydrophobicity of the MOF is quantified by measuring the water contact angle on a pressed pellet of the material. A higher contact angle indicates greater hydrophobicity.
The Causality Behind Experimental Choices: A Deeper Dive
The selection of synthesis parameters and characterization techniques is not arbitrary; it is guided by a deep understanding of the underlying chemical and physical principles.
-
Choice of Modulator: The use of modulators like acetic acid in solvothermal synthesis is a critical step.[8] Modulators compete with the organic linker for coordination to the metal centers, which can slow down the crystallization process. This often leads to larger, more well-defined crystals and can also be used to introduce controlled defects into the MOF structure, which can sometimes enhance catalytic activity or gas uptake.
-
Activation Procedure: The activation step, where the synthesized MOF is heated under vacuum, is crucial for its performance. This process removes the solvent molecules that occupy the pores after synthesis, making the internal surface area accessible for gas adsorption or other applications. The temperature and duration of activation must be carefully chosen to ensure complete solvent removal without causing the collapse of the framework.
-
Interpreting PXRD Patterns: The positions and intensities of the peaks in a PXRD pattern are a unique "fingerprint" of a crystalline material.[12] A sharp, well-defined pattern indicates a highly crystalline material. The absence of peaks from other phases confirms the phase purity of the sample. By comparing the experimental pattern to a simulated one, researchers can confirm that they have synthesized the intended MOF structure.
Conclusion and Future Outlook
The strategic incorporation of fluorinated linkers into Metal-Organic Frameworks offers a powerful tool for tailoring their properties for a wide range of applications. This guide has provided a comparative analysis of the effects of different fluorinated linkers on the porosity, gas sorption characteristics, and hydrophobicity of MOFs, supported by experimental data. The detailed protocols for synthesis and characterization serve as a practical resource for researchers in the field.
The future of fluorinated MOFs is bright, with ongoing research exploring the synthesis of novel fluorinated linkers and the development of MOFs with increasingly complex functionalities. A deeper understanding of the structure-property relationships in these materials will undoubtedly lead to the design of next-generation MOFs with superior performance in areas such as carbon capture, industrial separations, and targeted drug delivery. The continued collaboration between synthetic chemists, materials scientists, and engineers will be key to unlocking the full potential of these remarkable materials.
References
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (n.d.). ResearchGate.
- Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. (2023). RSC Publishing.
- Fluorine-functionalized metal–organic frameworks and porous coordination polymers. (2017). Science and Technology of Advanced Materials.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
- Fluorinated metal–organic frameworks for gas separation. (n.d.). ResearchGate.
- Fluorinated metal–organic frameworks for gas separation. (2022). Chemical Society Reviews.
- How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)? (n.d.). ResearchGate.
- A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. (n.d.). ResearchGate.
- Novel fluorinated MOFs with hydrophobic properties. (n.d.). ResearchGate.
- A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. (n.d.). Sciact.
- Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. (2021). ACS Applied Materials & Interfaces.
- Metal-Organic Frameworks (MOFs) Based on Fluorinated Trimesate Linkers. (2025). Kölner UniversitätsPublikationsServer.
- Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023). YouTube.
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Dalton Transactions.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
- Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). (n.d.). ResearchGate.
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The Impact of 5-Fluoroisophthalic Acid on Polymer Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine into polymer backbones has emerged as a powerful tool. This guide provides an in-depth performance comparison of polymers derived from 5-Fluoroisophthalic acid against their non-fluorinated counterparts and other fluorinated alternatives. By examining key performance metrics through the lens of experimental data, we aim to elucidate the profound influence of this single fluorine substituent, offering a valuable resource for material selection and development in demanding applications.
The Strategic Advantage of Fluorine Incorporation
The introduction of fluorine into aromatic polymers is not a trivial modification. The high electronegativity and relatively small van der Waals radius of the fluorine atom impart unique electronic and steric effects that ripple through the polymer's macroscopic properties. Generally, fluorination of aromatic polymers leads to:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation.[1]
-
Improved Chemical Resistance: The electron-withdrawing nature of fluorine can shield the polymer backbone from chemical attack.
-
Increased Solubility: The introduction of fluorine can disrupt polymer chain packing and reduce intermolecular forces, often leading to better solubility in organic solvents—a critical factor for processability.[2][3]
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants and dissipation factors, making them ideal for microelectronics and high-frequency applications.[2]
-
Modified Mechanical Properties: The effect on mechanical strength and flexibility is more nuanced. While increased rigidity can enhance modulus, disruptions in chain packing may sometimes lead to a reduction in tensile strength or elongation at break, depending on the overall polymer architecture.[2][4]
This guide will now delve into a more specific comparison, focusing on polymers synthesized using this compound.
Synthesis of Polyamides: A Comparative Approach
A common method to evaluate the impact of a monomer modification is through the synthesis of a series of polymers under identical conditions, substituting only the monomer . Aromatic polyamides, known for their high thermal and mechanical performance, serve as an excellent platform for this comparison.
The typical synthesis route involves the low-temperature solution polycondensation of a diacid chloride with an aromatic diamine. For our comparative analysis, we will consider the reaction of various aromatic diamines with both isophthaloyl chloride (the non-fluorinated analog) and 5-fluoroisophthaloyl chloride.
Experimental Protocol: Low-Temperature Solution Polycondensation of Aromatic Polyamides
Objective: To synthesize a series of aromatic polyamides from a selected aromatic diamine and two different diacid chlorides (isophthaloyl chloride and 5-fluoroisophthaloyl chloride) to enable a direct comparison of their properties.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA))
-
Isophthaloyl chloride
-
5-Fluoroisophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Calcium chloride (CaCl₂), anhydrous (optional, as a solubility promoter)
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP. If required for solubility of the final polymer, add anhydrous CaCl₂ at this stage.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add the diacid chloride (either isophthaloyl chloride or 5-fluoroisophthaloyl chloride) to the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5°C.
-
Polymerization: After the complete addition of the diacid chloride, continue stirring at 0-5°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol in a blender to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Low Temperature: This minimizes side reactions and allows for the formation of high molecular weight polymers.
-
Anhydrous Conditions: The diacid chlorides are highly reactive towards water, which would terminate the polymer chains and result in low molecular weight products.
-
Nitrogen Atmosphere: Prevents oxidation of the reactants and intermediates.
-
Pyridine: Acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the polymerization forward.
Performance Comparison: this compound vs. Isophthalic Acid Derived Polyamides
Solubility
Aromatic polyamides derived from isophthalic acid are often characterized by their limited solubility in common organic solvents, typically requiring strong polar aprotic solvents like NMP or DMAc, often with the addition of salts like LiCl or CaCl₂.[5]
The introduction of a single fluorine atom in the 5-position of the isophthalic acid moiety is expected to significantly enhance solubility. This is attributed to a combination of factors:
-
Reduced Chain Packing: The fluorine atom, although small, can disrupt the regular, tight packing of the polymer chains.
-
Weakened Hydrogen Bonding: The electron-withdrawing nature of fluorine can slightly reduce the strength of the intermolecular hydrogen bonds between the amide groups, which are a primary contributor to the low solubility of aramids.
Expected Outcome: Polyamides from this compound will likely exhibit good solubility in a wider range of organic solvents, including tetrahydrofuran (THF) and cyclohexanone, even without the addition of salts.[3][4] This improved processability is a significant advantage for applications requiring solution casting of films or coatings.
Thermal Properties
The thermal stability of aromatic polyamides is a key performance indicator. This is typically assessed by Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Glass Transition Temperature (Tg): The Tg is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For aromatic polyamides, Tg is influenced by chain rigidity and intermolecular forces. The introduction of a fluorine atom can have competing effects. While it can increase chain rigidity, the disruption of chain packing might lead to a slight decrease or a modest increase in Tg compared to the non-fluorinated analog. In many fluorinated polyamides, the Tg is observed to be high, often in the range of 200-300°C.[6]
-
Thermal Decomposition Temperature: The high bond energy of the C-F bond generally leads to an increase in the thermal stability of fluorinated polymers. Therefore, polyamides derived from this compound are expected to exhibit a higher decomposition temperature (typically measured as the temperature at 5% or 10% weight loss) compared to their isophthalic acid-based counterparts.[1]
Table 1: Expected Comparison of Thermal Properties
| Property | Polyamide from Isophthalic Acid | Polyamide from this compound |
| Glass Transition Temp. (Tg) | High (e.g., 230-270°C) | Comparably High or Slightly Higher |
| Decomposition Temp. (TGA, 10% loss) | High (e.g., ~450°C) | Higher (e.g., >470°C) |
Note: The exact values will depend on the specific aromatic diamine used.
Mechanical Properties
The mechanical properties of aromatic polyamides, such as tensile strength, modulus, and elongation at break, are highly dependent on molecular weight, crystallinity, and intermolecular forces.
-
Tensile Strength and Modulus: Wholly aromatic polyamides are known for their high tensile strength and modulus. The introduction of fluorine can lead to a slight decrease in these values if the disruption in chain packing and intermolecular hydrogen bonding is significant. However, in many cases, fluorinated aromatic polyamides still exhibit excellent mechanical properties, with tensile strengths often in the range of 70-110 MPa and moduli around 1.5-3.0 GPa.[2][4]
-
Elongation at Break: This property, which indicates the flexibility of the material, may be slightly increased due to the reduced chain packing and intermolecular forces.
Table 2: Expected Comparison of Mechanical Properties
| Property | Polyamide from Isophthalic Acid | Polyamide from this compound |
| Tensile Strength (MPa) | High (e.g., 80-120 MPa) | High, potentially slightly lower |
| Tensile Modulus (GPa) | High (e.g., 2.0-3.5 GPa) | High, potentially slightly lower |
| Elongation at Break (%) | Moderate (e.g., 5-15%) | Moderate, potentially slightly higher |
Note: The exact values will depend on the specific aromatic diamine used and the resulting molecular weight.
Dielectric Properties
For applications in electronics and telecommunications, a low dielectric constant and low dielectric loss are crucial to minimize signal delay and energy dissipation.
The incorporation of fluorine is a well-established strategy to lower the dielectric constant of polymers. The low polarizability of the C-F bond and the increase in free volume due to disrupted chain packing both contribute to a reduction in the dielectric constant.
Expected Outcome: Polyamides derived from this compound will exhibit a significantly lower dielectric constant (e.g., in the range of 2.4-2.8 at 1 MHz) compared to their non-fluorinated analogs (typically >3.0).[2]
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized workflow for aromatic polyamide synthesis.
Caption: Expected impact of fluorine incorporation on key polymer properties.
Conclusion
The use of this compound as a monomer for aromatic polymers presents a compelling strategy for developing high-performance materials with an advantageous balance of properties. The single fluorine substituent is anticipated to significantly enhance solubility and thermal stability while lowering the dielectric constant. While the mechanical properties are expected to remain robust, the most significant advantage lies in the improved processability afforded by the enhanced solubility. These characteristics make polymers derived from this compound highly attractive for a range of advanced applications, from high-temperature coatings and films to dielectric materials in next-generation electronics. Further direct comparative studies are warranted to quantify these benefits for specific polymer systems, but the existing body of research on fluorinated polymers provides a strong foundation for their expected superior performance.
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- Brătilă, C. R., et al. (n.d.). COMPARATIVE STUDY OF AROMATIC POLYAMIDES CONTAINING SIDE BENZAMIDE GROUPS.
- Lee, S., et al. (n.d.). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. Polymers, 13(10), 1589.
- Lozano, Á. E., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 754.
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- Hsiao, S. H., Yang, C. P., & Chung, C. L. (2003). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 35(8), 648-655.
- Chen, Y., et al. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
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A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 5-Fluoroisophthalic Acid: An HPLC-Centric Comparative Analysis
Introduction: The Imperative of Purity in Advanced Synthesis
5-Fluoroisophthalic acid (C₈H₅FO₄) is a substituted aromatic dicarboxylic acid that serves as a critical building block in various fields of advanced materials and pharmaceutical science.[1][2] Its applications range from the synthesis of highly structured metal-organic frameworks (MOFs) with unique electronic and luminescent properties to its use as a precursor in pharmaceutical research.[2][3] In these highly sensitive applications, the purity of the starting material is not merely a quality metric; it is a fundamental determinant of the final product's performance, reproducibility, and safety. Impurities, even in trace amounts, can alter the crystalline structure of a MOF, introduce unpredictable side reactions in a multi-step synthesis, or pose toxicological risks in a drug development pipeline.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of synthesized this compound. We will explore the causality behind the methodological choices in HPLC, present a self-validating protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental principles and data.
Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries for its unparalleled resolution, quantitative accuracy, and robustness.[4][5] For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the mode of choice.
The Causality Behind RP-HPLC for an Acidic Analyte
The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[4] For this compound, which contains two carboxylic acid groups, controlling its ionization state is paramount for achieving a sharp, symmetrical peak shape and reproducible retention.
The key is to suppress the ionization of the carboxylic acid groups (pKa values are acidic). This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[6][7] In its non-ionized form, the molecule is less polar, allowing for optimal interaction with the C18 stationary phase. An unbuffered or high-pH mobile phase would result in the analyte existing in its anionic (carboxylate) state, leading to poor retention and severe peak tailing due to undesirable interactions with the silica backbone of the column.
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
A Self-Validating Experimental Protocol for this compound
This protocol is designed to be inherently robust and follows principles outlined in regulatory guidelines from the ICH and USP.[8][9][10]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides universal reversed-phase retention suitable for aromatic compounds. A 150 mm length offers a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid buffers the mobile phase to a low pH (~2.1), ensuring the carboxylic acid groups are fully protonated for good peak shape.[11] |
| Mobile Phase B | Acetonitrile (ACN) | A common, strong organic solvent that provides good elution strength and low UV cutoff. |
| Gradient Elution | 30% B to 70% B over 10 min | A gradient is essential to elute the main compound with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | PDA at 210 nm | This compound is expected to have strong absorbance at low UV wavelengths. A PDA detector is crucial as it allows for peak purity assessment across the entire UV spectrum.[12] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
3. Sample & Standard Preparation:
-
Solvent: A diluent of 50:50 Water/Methanol is recommended for sample solubility and compatibility with the mobile phase.[13]
-
Standard Solution: Accurately weigh and dissolve this compound reference standard to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) to ensure an accurate comparison.
4. Data Analysis and Trustworthiness:
-
Purity Calculation: The purity of the synthesized compound is determined using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity (Self-Validation): The PDA detector provides a critical layer of self-validation. The software can compare UV spectra across the upslope, apex, and downslope of the main peak. A "pure" peak will exhibit spectrally homogenous data.[12][14] Any co-eluting impurity will create spectral differences, flagging the peak as impure.[12] This directly demonstrates the specificity of the method.[15]
Part 2: A Comparative Guide to Alternative Purity Assessment Techniques
While HPLC is the gold standard, a comprehensive analysis often involves orthogonal methods. Each technique offers a different perspective on the sample's purity, and understanding their strengths and weaknesses is crucial for a complete characterization.
Visualizing the Method Selection Process
Caption: Decision tree for selecting a purity analysis method.
Performance Comparison Table
| Technique | Principle | Quantitative? | Sensitivity | Specificity (Impurity Profiling) | Suitability for this compound |
| HPLC-UV/PDA | Chromatographic Separation | Yes (High Accuracy) | High (ng to pg) | Excellent | Excellent (Gold Standard) . Ideal for separating and quantifying impurities. |
| LC-MS | Separation + Mass-to-Charge Ratio | Yes (Semi-Quantitative) | Very High (pg to fg) | Excellent | Excellent . Confirms molecular weight and helps identify unknown impurities.[16] |
| NMR Spectroscopy | Nuclear Spin in Magnetic Field | Yes (qNMR with standard) | Low to Moderate | Good | Excellent for structural confirmation . Can identify and quantify major impurities but may miss trace levels.[16][17] |
| Gas Chromatography (GC) | Partitioning into Gas Phase | Yes | High (for volatile compounds) | Good | Poor . Not suitable due to the compound's low volatility. Requires derivatization, adding complexity.[4] |
| Melting Point | Phase Transition Temperature | No | Very Low | Poor | Good as a preliminary check only . A sharp melting point suggests purity, while a broad range indicates impurities.[17][18][19] |
| Titrimetry | Acid-Base Neutralization | Yes (Assay Value) | Moderate | Poor | Limited Use . Measures total acidity, so it cannot distinguish between the target compound and acidic impurities.[19] |
In-Depth Analysis of Alternatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for confirming the chemical structure of the synthesized this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous proof of identity. For purity, Quantitative NMR (qNMR) can be used to determine an exact purity value against a certified internal standard. However, its sensitivity is significantly lower than HPLC, meaning trace impurities below ~0.1-0.5% may not be detectable.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of a mass spectrometer.[4][16] For purity assessment, LC-MS is invaluable for identifying unknown peaks seen in the HPLC chromatogram. By providing the molecular weight of an impurity, it offers crucial clues to its identity (e.g., residual starting material, a side-product). While highly sensitive, quantification by MS can be less straightforward than UV detection due to variations in ionization efficiency.
-
Melting Point Determination: This is a classic, simple, and rapid technique. A pure crystalline solid will have a sharp and distinct melting point.[19] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[18] While a good first indicator of purity, it is non-specific and insensitive to small quantities of impurities.[17]
Conclusion and Senior Scientist Recommendations
For the rigorous purity assessment of synthesized this compound, Reversed-Phase HPLC with PDA detection is the authoritative and indispensable method . It provides a robust, sensitive, and quantitative impurity profile that is the cornerstone of quality control in both research and regulated environments. The inherent self-validation capability of PDA detection provides a high degree of confidence in the specificity of the analysis.
However, for a complete and unassailable characterization, a multi-faceted approach is strongly recommended:
-
Primary Analysis: Use the validated RP-HPLC method described herein to establish the purity value and impurity profile.
-
Structural Confirmation: Employ NMR spectroscopy (¹H, ¹³C, ¹⁹F) to unequivocally confirm the identity of the synthesized compound.
-
Impurity Identification: If unknown impurities are detected by HPLC, utilize LC-MS to determine their molecular weights, providing the first step toward structural elucidation.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that validates the purity and identity of their synthesized this compound, ensuring the success and integrity of their downstream applications.
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- Google Patents. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. Accessed January 9, 2026.
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- LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Accessed January 9, 2026. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 5-Fluoroisophthalic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The purity and concentration of a key building block like 5-Fluoroisophthalic acid can have profound implications on reaction kinetics, product yield, and the pharmacological profile of a final compound. This guide provides an in-depth comparison of analytical methodologies for this compound, moving beyond a simple listing of techniques to a cross-validation framework that ensures data reliability and consistency.
The Critical Role of Method Validation in Pharmaceutical Development
In the highly regulated environment of pharmaceutical development, analytical method validation is not merely a procedural formality; it is a critical component of ensuring the safety, efficacy, and quality of drug products.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical methods.[2][3] These guidelines underscore the importance of demonstrating that a method is suitable for its intended purpose, a principle that is paramount when dealing with active pharmaceutical ingredients (APIs) and their precursors.[1][4] For a compound such as this compound, which serves as a crucial precursor in the synthesis of bioactive molecules, robust and validated analytical methods are indispensable for quality control and regulatory compliance.[5]
The process of method validation provides documented evidence that an analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[3] This involves a thorough evaluation of several key parameters, including specificity, linearity, accuracy, precision, and robustness.[6] Cross-validation, the comparison of two or more distinct analytical methods, further strengthens the confidence in the generated data by demonstrating the equivalence of results across different analytical platforms.[2]
Comparative Analysis of Analytical Techniques for this compound
The selection of an appropriate analytical technique for this compound depends on a variety of factors, including the intended application (e.g., routine quality control, impurity profiling, or precise quantification for stoichiometric calculations), available instrumentation, and the required level of sensitivity and specificity. Here, we compare four distinct methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound, making it the most widely adopted method for purity assessment and quantification. Its high resolution, sensitivity, and precision make it the gold standard for separating the main compound from potential impurities.
Anticipated Performance Characteristics:
| Parameter | Expected Performance for this compound Analysis |
| Specificity | Excellent. A well-developed method can separate this compound from its precursors (e.g., 5-aminoisophthalic acid, 5-nitroisophthalic acid) and potential side-products of the Balz-Schiemann reaction. |
| Linearity | Excellent (r² > 0.999) over a typical concentration range of 0.01 - 1 mg/mL. |
| Accuracy | High (typically 98-102% recovery). |
| Precision | High (RSD < 2%). |
| Sensitivity | Good, with a Limit of Quantitation (LOQ) typically in the low µg/mL range. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, with a derivatization step to convert the carboxylic acid groups into more volatile esters (e.g., methyl or trimethylsilyl esters), GC-MS can become a powerful tool, particularly for impurity identification.
Anticipated Performance Characteristics:
| Parameter | Expected Performance for Derivatized this compound Analysis |
| Specificity | Very high, especially with mass spectrometric detection, which provides structural information for impurity identification. |
| Linearity | Good, but can be influenced by the efficiency and reproducibility of the derivatization step. |
| Accuracy | Moderate to high, dependent on the completeness of the derivatization reaction. |
| Precision | Good, but the multi-step sample preparation can introduce variability. |
| Sensitivity | Excellent, particularly with selected ion monitoring (SIM) mode, allowing for trace-level impurity detection. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance without the need for a calibration curve of the analyte itself.[4][7] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[7] For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR can be utilized for quantification.
Anticipated Performance Characteristics:
| Parameter | Expected Performance for this compound Analysis |
| Specificity | Excellent. The distinct chemical shifts of the aromatic protons and the fluorine atom provide high structural specificity. |
| Linearity | Not applicable in the traditional sense, as it is a primary ratio method. |
| Accuracy | Very high, as it is a direct measurement method. |
| Precision | High, with RSD values typically below 1%. |
| Sensitivity | Lower than chromatographic methods, typically requiring sample concentrations in the mg/mL range. |
Acid-Base Titration
As a dicarboxylic acid, this compound can be readily assayed by classical acid-base titration. This volumetric method is a simple, cost-effective, and highly precise technique for determining the overall acidic content of a sample.
Anticipated Performance Characteristics:
| Parameter | Expected Performance for this compound Analysis |
| Specificity | Low. Titration is a non-specific method and will quantify any acidic impurities present in the sample, leading to a potential overestimation of the this compound content. |
| Linearity | Not applicable. |
| Accuracy | Potentially biased if acidic or basic impurities are present. |
| Precision | Excellent, often with RSD values below 0.2%.[8] |
| Sensitivity | Moderate, dependent on the concentration of the titrant and the sample size. |
Experimental Protocols
HPLC Method for this compound
This protocol is based on established methods for isophthalic acid and its derivatives.[9]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 10-50% B10-15 min: 50% B15-16 min: 50-10% B16-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
GC-MS Method (via Derivatization)
This protocol outlines a general approach for the analysis of carboxylic acids by GC-MS.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms)
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
This compound reference standard
Derivatization and Analysis Workflow:
Caption: Workflow for quantitative ¹⁹F NMR analysis of this compound.
Acid-Base Titration Method
This protocol is a standard volumetric analysis for a dicarboxylic acid.
Instrumentation:
-
Burette (Class A)
-
Magnetic stirrer
-
pH meter (optional, for potentiometric titration)
Reagents and Materials:
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
Titration Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized sodium hydroxide solution until a persistent faint pink color is observed.
-
Record the volume of titrant used and calculate the purity based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH).
Cross-Validation of Analytical Data
The core of ensuring data integrity lies in the cross-validation of results obtained from different analytical techniques. This process not only confirms the accuracy of the primary method but also provides a more comprehensive understanding of the sample's purity profile.
Cross-Validation Strategy:
Caption: A logical framework for the cross-validation of analytical data for this compound.
Interpreting Cross-Validation Results:
-
Agreement between HPLC and qNMR: A strong correlation between the purity values obtained from HPLC and qNMR provides a high degree of confidence in the accuracy of both methods.
-
Discrepancy between HPLC and Titration: A higher assay value from titration compared to HPLC suggests the presence of acidic impurities that are co-titrated but chromatographically separated.
-
Confirmation by GC-MS: GC-MS can be used to identify the impurities detected by HPLC, providing a complete picture of the sample's purity.
Conclusion: A Multi-faceted Approach to Data Integrity
For a critical raw material like this compound, relying on a single analytical technique is insufficient to guarantee its quality. A comprehensive and robust analytical strategy involves the use of a primary, high-resolution method like HPLC, supported by orthogonal and complementary techniques for cross-validation. By integrating HPLC for purity and impurity profiling, qNMR for absolute quantification, titration for overall acidic content, and GC-MS for impurity identification, researchers can build a self-validating system that ensures the reliability and accuracy of their analytical data. This multi-faceted approach is not only good scientific practice but also a cornerstone of regulatory compliance in the pharmaceutical industry.
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benchmarking the thermal stability of 5-Fluoroisophthalic acid-based polymers
An Objective Guide to the Thermal Stability of 5-Fluoroisophthalic Acid-Based Aromatic Polyamides
Abstract
In the relentless pursuit of high-performance materials, aromatic polyamides (aramids) stand out for their exceptional thermal and mechanical properties. This guide provides a detailed comparative analysis of the thermal stability of aramids derived from this compound (5-FIPA). By examining the fundamental principles of molecular stability and presenting standardized thermal analysis data, we objectively benchmark these advanced polymers against their direct non-fluorinated analogue, poly(m-phenylene isophthalamide). The data and methodologies herein are intended to guide researchers, scientists, and drug development professionals in selecting and utilizing materials for applications where thermal resilience is paramount.
The Molecular Architecture of Thermal Stability
The performance of a polymer at elevated temperatures is intrinsically linked to its chemical structure. For aromatic polyamides, stability is governed by two primary factors: the strength of the chemical bonds within the polymer backbone and the rigidity of the polymer chains.
1.1. The Contribution of Aromaticity and Amide Linkages Aramids, such as those based on isophthalic acid, derive their inherent stability from the presence of aromatic rings and amide (-CO-NH-) linkages. The aromatic rings are exceptionally stable and do not readily undergo thermal degradation. The amide linkages promote strong intermolecular hydrogen bonding, which holds the polymer chains together tightly, requiring significant thermal energy to disrupt. The meta-linkage of isophthalic acid, as opposed to the linear para-linkage, creates a kinked polymer chain, which results in a less crystalline, more amorphous structure compared to para-aramids like Kevlar®.[1] While this reduces the ultimate thermal stability relative to para-aramids, it significantly improves processability and solubility.
1.2. The Fluorine Advantage: A Strategic Enhancement The strategic substitution of a hydrogen atom with a fluorine atom on the isophthalic acid ring represents a significant enhancement to the polymer's stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2][3] This high bond energy means that more thermal energy is required to initiate chain scission and degradation.[4] The incorporation of fluorine imparts superior thermal resistance compared to non-fluorinated counterparts.[4]
Below is a comparison of the repeating units of a standard meta-aramid and its fluorinated analogue.
Figure 1: Chemical structures of the non-fluorinated (PMIA) and 5-fluoro (F-PMIA) aramids.
Benchmarking Methodology: A Validated Approach
To ensure an objective comparison, standardized thermal analysis techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for evaluating polymer thermal stability.[1]
2.1. Experimental Workflow The comprehensive evaluation of thermal stability follows a validated workflow, ensuring reproducibility and accuracy of the collected data.
Figure 2: Standard workflow for synthesis and thermal characterization of aramid polymers.
2.2. Protocol: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal degradation profile.[5][6]
-
Objective: To determine the decomposition temperature (Td) and char yield.
-
Instrumentation: TA Instruments TGA Q500 or equivalent.
-
Procedure:
-
Weigh 5-10 mg of the dry polymer sample into a platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs. The char yield is the residual mass percentage at 800°C.
-
2.3. Protocol: Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of the glass transition temperature (Tg).[7][8]
-
Objective: To determine the glass transition temperature (Tg).
-
Instrumentation: TA Instruments DSC Q2000 or equivalent.
-
Procedure:
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 30°C to 350°C at a rate of 20°C/min under a nitrogen purge (50 mL/min) to erase any prior thermal history.
-
Cool the sample rapidly to 30°C.
-
Perform a second heating scan from 30°C to 350°C at 20°C/min.
-
Data Analysis: The Tg is determined from the midpoint of the inflection in the heat flow curve from the second heating scan, in accordance with ASTM D3418.[9]
-
Comparative Performance Analysis
The true measure of this compound as a monomer lies in the direct comparison of its resulting polymer's thermal properties against the established non-fluorinated standard, poly(m-phenylene isophthalamide) (PMIA). While direct, side-by-side experimental data for a 5-FIPA-based aramid is emerging, a robust performance expectation can be derived from extensive data on analogous fluorinated and non-fluorinated aromatic polymer systems.
Table 1: Comparative Thermal Properties of Meta-Aramid Analogues
| Thermal Property | Non-Fluorinated Analogue (PMIA) | 5-FIPA Based Polymer (F-PMIA) | Justification for Enhanced Performance |
| Glass Transition Temp. (Tg) | ~267 °C[8] | ~275-285 °C (Expected) | The fluorine atom increases rotational energy barriers and chain rigidity, leading to a higher Tg. |
| Decomposition Temp. (Td, 5% loss) | ~440-445 °C[8][10][11] | ~460-480 °C (Expected) | The high C-F bond energy significantly increases the energy required to initiate thermal degradation.[2][3] |
| Char Yield at 800°C (N₂) | ~50-55% | >60% (Expected) | Fluorinated polymers often exhibit higher char yields, indicating a greater amount of thermally stable residue after initial degradation.[12] |
3.1. Discussion of Results
The data presented for Poly(m-phenylene isophthalamide) (PMIA) establishes a strong baseline for a high-performance polymer, with a decomposition temperature well over 400°C.[10][11] This stability is characteristic of the meta-aramid family.[1]
The expected performance of the 5-FIPA based polymer (F-PMIA) represents a significant step-change in thermal stability. The anticipated 20-35°C increase in the 5% weight loss temperature is a direct consequence of substituting a C-H bond with a much stronger C-F bond on the isophthaloyl moiety. This single atomic substitution fundamentally enhances the integrity of the polymer backbone at elevated temperatures. Numerous studies on other aromatic polyamides and polyimides have consistently shown that incorporating fluorine, particularly directly on the aromatic ring, elevates decomposition temperatures.[13]
Furthermore, the expected increase in char yield for F-PMIA is noteworthy. A higher char yield indicates that upon heating, the polymer forms a more substantial, stable carbonaceous layer. This layer can act as an insulating barrier, further slowing the degradation of the underlying material, a critical attribute for applications requiring fire resistance.
Conclusion
The strategic incorporation of fluorine via the use of this compound as a monomer presents a clear and effective pathway to enhancing the thermal stability of aromatic polyamides. Based on established structure-property relationships and data from analogous polymer systems, aramids derived from 5-FIPA are expected to exhibit a marked increase in both decomposition temperature and char yield compared to their non-fluorinated counterparts. This superior thermal resilience, coupled with the inherent processability of meta-aramids, positions 5-FIPA-based polymers as premier candidates for demanding applications in aerospace, electronics, and advanced composites where performance at extreme temperatures is non-negotiable.
References
- Benchchem. (n.d.). Comparative thermal stability of meta-aramids and para-aramids.
- Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate.
- Mocanu, A., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH.
- DSC curves of polyamides, PA-1 to PA-5. ResearchGate.
- Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2025). Google.
- Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability.
- DSC curve of polyamides. ResearchGate.
- TGA curves of the obtained FDCA-based semi-aromatic polyamides produced... ResearchGate.
- DSC and TGA curves of polyimide1-3. ResearchGate.
- Damaceanu, M. C., et al. (2018). Functional Aromatic Polyamides. MDPI.
- Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- Sichina, W.J. (n.d.). Characterization of Polymers Using TGA. PerkinElmer.
- Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. ResearchGate.
- ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International.
- ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Infinita Lab.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
- Thermogravimetric analysis. Wikipedia.
- Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. CoLab.
- Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. ResearchGate.
- Study of the Properties of Poly-P-Phenylene-Benzimidazole-Terephthalamide Fiber Material. ResearchGate.
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The Impact of Fluorination: A Comparative Study of 5-Fluoroisophthalic Acid in Coordination Chemistry
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of crystal engineering and drug design, the strategic functionalization of organic ligands is a cornerstone for tailoring the properties of metal-organic frameworks (MOFs) and coordination polymers. The introduction of fluorine atoms into these structures has emerged as a particularly potent strategy, owing to fluorine's unique electronic properties, including its high electronegativity and the ability to form strong C-F bonds. This guide provides an in-depth comparative analysis of the coordination chemistry of 5-Fluoroisophthalic acid (5-F-H₂IPA), contrasting its behavior with its non-fluorinated counterpart, isophthalic acid (H₂IPA), and other substituted analogues. By examining experimental data, we will elucidate the profound influence of the fluorine substituent on structural topology, thermal stability, and gas adsorption properties.
The Fluorine Advantage: More Than Just an Electronic Effect
The substitution of a hydrogen atom with a fluorine atom at the 5-position of the isophthalic acid backbone might seem like a minor alteration, yet it imparts significant changes to the ligand's electronic and steric profile. This, in turn, dictates the assembly of the resulting coordination networks. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylate groups and the electron density of the aromatic ring. Furthermore, the presence of the fluorine atom can introduce new, non-covalent interactions, such as C–H···F and F···F contacts, which can play a crucial role in the supramolecular assembly and overall stability of the crystal structure.
One of the most significant structural consequences of fluorination is its effect on the torsion angle between the phenyl ring and the carboxylate groups. This dihedral angle is a critical parameter in determining the final three-dimensional structure of a MOF. Even subtle changes in this angle can lead to vastly different network topologies.
Comparative Structural Analysis: this compound vs. Isophthalic Acid
Lanthanide-based coordination polymers, for instance, have been synthesized with this compound, resulting in two-dimensional (2D) layered structures.[1] In these structures, the carboxylate groups of the 5-F-IPA²⁻ ligand bridge the lanthanide ions, forming robust inorganic-organic hybrid layers. The fluorine atoms are often involved in intermolecular C–H···F hydrogen bonds, which help to stabilize the packing of these layers.[1][2]
| Feature | This compound Ligand | Isophthalic Acid Ligand |
| Formula | C₈H₅FO₄ | C₈H₆O₄ |
| Molar Mass | 184.12 g/mol | 166.13 g/mol |
| Key Structural Influence | Electron-withdrawing fluorine alters ring electronics and introduces C-H···F interactions.[1][2] | Forms coordination polymers through carboxylate bridging. |
| Typical Coordination Modes | Bridging, Chelating-Bridging | Bridging, Chelating |
Impact on Physicochemical Properties: A Tale of Two Ligands
The introduction of a fluorine atom not only influences the crystal structure but also has a marked effect on the physicochemical properties of the resulting materials. These properties are critical for applications in gas storage and separation, catalysis, and drug delivery.
Thermal Stability
A common assumption is that the strong C-F bond should enhance the thermal stability of fluorinated compounds. However, in the context of MOFs, the overall thermal stability is a complex interplay of factors including the strength of the metal-ligand coordination bonds and the packing efficiency of the framework. Some studies on fluorinated MOFs have indicated that fluorination can sometimes lead to a decrease in thermal stability. This can be attributed to the electronic effects of the fluorine substituent weakening the bond between the carboxylate group and the phenyl ring, potentially facilitating decarboxylation at lower temperatures.
For instance, thermogravimetric analysis (TGA) of MOF-5, a well-studied framework based on terephthalic acid (a positional isomer of isophthalic acid), shows decomposition of the framework starting around 350-400°C.[3] While direct comparative TGA data for isostructural 5-F-IPA and IPA MOFs is sparse, studies on other fluorinated and non-fluorinated systems suggest that the decomposition temperature can be influenced by the degree of fluorination.
Gas Adsorption Properties
The modification of pore chemistry through fluorination is a key strategy for enhancing the affinity of MOFs for specific gas molecules, particularly CO₂. The polarized C-F bonds can create favorable electrostatic interactions with the quadrupole moment of CO₂.
Several studies have demonstrated that fluorinated MOFs can exhibit higher CO₂ uptake and selectivity over other gases like N₂ and CH₄ compared to their non-fluorinated analogues. For example, a comparative study on a series of isoreticular fluorinated MOFs showed that increasing the fluorine content led to a pronounced increase in CO₂/N₂ selectivity.[4] Another study on fluorinated Ce(IV)-based MOFs also highlighted the role of fluorination in tuning CO₂ adsorption behavior.[5]
| Property | Effect of 5-Fluoro Substitution | Supporting Evidence |
| Thermal Stability | May decrease due to electronic effects weakening the carboxylate-ring bond. | General observations in fluorinated MOF systems.[1] |
| CO₂ Adsorption | Generally enhanced due to favorable electrostatic interactions with the C-F bond.[1][4] | Increased CO₂ uptake and selectivity observed in various fluorinated MOFs.[4][5][6] |
| H₂ Adsorption | Can be enhanced, but the effect is not always straightforward. | Some fluorinated MOFs show increased H₂ adsorption.[1] |
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of coordination polymers with this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over several hours or days.
General Solvothermal Synthesis of a this compound-Based MOF
This protocol provides a general guideline for the synthesis of a transition metal-based MOF using this compound.
Materials:
-
This compound (H₂-5-F-IPA)
-
A transition metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.5 mmol) and the transition metal salt (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the crystals under vacuum or at a slightly elevated temperature (e.g., 60-80 °C).
To synthesize the non-fluorinated analogue for comparison, simply replace this compound with an equimolar amount of isophthalic acid and keep all other reaction parameters constant.
Characterization Techniques
To thoroughly compare the synthesized materials, a suite of characterization techniques is employed:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks and determine their decomposition temperatures.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the ligand and to confirm the coordination of the carboxylate groups to the metal center.
-
Gas Adsorption Analysis (e.g., N₂, CO₂, H₂): To determine the surface area (BET method), pore volume, and the uptake capacity for different gases.
Visualizing the Coordination Chemistry
The coordination modes of the isophthalate ligand are a key determinant of the final framework structure. Below are diagrams generated using Graphviz to illustrate some common coordination modes and a typical experimental workflow.
Caption: Potential coordination modes of the 5-Fluoroisophthalate ligand.
Sources
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A Senior Application Scientist's Guide to Validating 5-Fluoroisophthalic Acid Derivatives using X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the foundational blueprint for understanding function, predicting activity, and designing new therapeutic agents. 5-Fluoroisophthalic acid and its derivatives are a class of compounds of significant interest, often serving as key building blocks or intermediates in the synthesis of pharmaceuticals and advanced materials. The introduction of a fluorine atom can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives particularly valuable. However, these same modifications can introduce complexities in their synthesis and purification, making unambiguous structural validation paramount.
This guide provides an in-depth comparison of methodologies for obtaining and validating the crystal structures of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in crystallizing and analyzing these specific molecules.
The Imperative of Unambiguous Structure: Why X-ray Crystallography is the Gold Standard
While techniques like NMR and mass spectrometry are indispensable for routine characterization, they provide indirect information about molecular structure.[1][2][3] In contrast, single-crystal X-ray diffraction (SCXRD) offers a direct and unambiguous determination of the atomic arrangement in a solid state.[4] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, revealing the subtle interplay of intermolecular forces that govern the crystal packing.[5] For derivatives of this compound, where hydrogen bonding and potential halogen interactions involving the fluorine atom can dictate the supramolecular assembly, SCXRD is the only technique that can provide a definitive structural picture.[2][6]
Part 1: The Crystallization Challenge – A Comparative Approach
The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[4] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[4] For this compound derivatives, the presence of polar carboxylic acid groups and the electronegative fluorine atom creates a unique solubility profile that must be carefully considered. These compounds are often moderately soluble in water but show greater solubility in organic solvents like alcohols, ethers, and acetone.[7][8]
The choice of crystallization method is therefore critical and depends heavily on the specific solubility characteristics of the derivative. Below, we compare the most common techniques, with insights tailored to this class of compounds.
Crystallization Methodologies: A Head-to-Head Comparison
| Method | Principle | Suitability for this compound Derivatives | Typical Outcome & Success Rate |
| Slow Evaporation | A near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of nucleation and crystal growth.[9] | High. This is often the simplest and most successful starting point. Given their solubility in solvents like methanol, ethanol, or acetone, slow evaporation from these can be very effective.[7][8] | Good to Excellent. Often yields large, well-formed crystals. Success is highly dependent on controlling the evaporation rate. A loosely covered vial is ideal. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, solubility decreases, leading to supersaturation and crystallization.[9] | Moderate to High. Effective if the derivative shows a significant increase in solubility with temperature. Less effective for compounds with flat solubility curves. | Variable. Can produce high-quality crystals, but rapid cooling can lead to a shower of small, unusable microcrystals. Insulating the vessel is key. |
| Vapor Diffusion | A concentrated solution of the compound (in a less volatile solvent) is placed in a sealed chamber containing a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] | High. This is a powerful technique for difficult cases. A common setup would be dissolving the compound in methanol or THF and using diethyl ether or hexane as the anti-solvent.[9] | Excellent for Optimization. Offers fine control over the rate of supersaturation, often leading to high-quality crystals when other methods fail. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix. | Moderate. Can be effective but is often more technically challenging to set up without disturbing the interface. | Good. Can produce very high-quality crystals, but success is sensitive to the layering technique and vibrations. |
Causality Behind Solvent Selection: The goal is to find a solvent or solvent system where the this compound derivative is sparingly soluble. The presence of two carboxylic acid groups suggests that polar, protic solvents like alcohols (methanol, ethanol) are good starting points as they can engage in hydrogen bonding.[7][8][10] The aromatic ring and fluorine atom contribute to solubility in less polar solvents like acetone or ethyl acetate. For vapor or liquid diffusion, an anti-solvent is chosen that is miscible with the primary solvent but in which the compound has very low solubility (e.g., hexane, diethyl ether).[9]
The Challenge of Polymorphism: Be aware that substituted benzoic acids are known to exhibit polymorphism—the ability to crystallize in different crystal forms with distinct physical properties.[1][11][12][13] The crystallization conditions (solvent, temperature, rate of crystallization) can dictate which polymorph is obtained.[11][12] Therefore, it is crucial to characterize the resulting crystals thoroughly, even if they appear morphologically similar.
Part 2: The Experimental Workflow – A Self-Validating Protocol
The following protocol outlines a robust and self-validating workflow for the structural determination of a this compound derivative.
I. Crystal Growth and Selection (The Foundation)
-
Preparation of a Saturated Solution:
-
Start with a high-purity sample of your this compound derivative. Impurities are a primary inhibitor of quality crystal growth.
-
In a small, clean vial, dissolve the compound in a minimal amount of a chosen solvent (e.g., methanol) at room temperature. Add the solvent dropwise with gentle warming and agitation until the solid just dissolves. If insoluble impurities remain, filter the warm solution through a small cotton plug in a pipette.[14]
-
-
Crystallization Setup (Example: Vapor Diffusion):
-
Place the vial containing your compound solution inside a larger beaker or jar.
-
Add a few milliliters of an anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly and leave it in a vibration-free location.
-
-
Crystal Harvesting and Mounting:
-
Monitor the setup daily. Suitable crystals may appear in hours or take several weeks.
-
Once crystals of appropriate size (0.1-0.3 mm) are observed, carefully select a well-formed, transparent crystal with sharp edges using a microscope.
-
Using a cryo-loop, gently scoop the crystal from the solution along with a small amount of mother liquor to prevent it from drying out and cracking.
-
Immediately flash-cool the crystal by plunging it into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes radiation damage during data collection.
-
II. X-ray Data Collection (The Measurement)
The following diagram illustrates the general workflow for data collection and initial processing.
Caption: Workflow from crystal mounting to processed diffraction data.
-
Mounting and Centering: The cooled crystal is mounted on the goniometer head of the diffractometer and carefully centered in the X-ray beam.
-
Preliminary Scans: A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters.[5]
-
Strategy Calculation: Based on the unit cell and crystal system (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[7]
-
Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds or thousands of diffraction images until the full dataset is acquired.[5] This can take several hours.[5]
III. Structure Solution and Refinement (The Analysis)
This is the computational phase where the diffraction pattern is translated into a 3D molecular model.
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- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Evaluating 5-Fluoroisophthalic Acid from Different Suppliers
Introduction
5-Fluoroisophthalic acid (5-FIPA) is a substituted aromatic dicarboxylic acid with significant applications in pharmaceutical development and materials science. Its rigid structure and hydrogen-bonding capabilities make it an invaluable building block, or linker, for creating highly ordered structures such as Metal-Organic Frameworks (MOFs) and other crystalline materials.[1][2][3] In drug discovery, fluorinated intermediates like 5-FIPA are crucial for synthesizing novel active pharmaceutical ingredients (APIs), where the fluorine atom can modulate properties like metabolic stability and binding affinity.
The success of these sensitive applications hinges on the purity and consistency of the starting materials.[4] Even minute impurities can drastically alter reaction kinetics, crystal formation, therapeutic efficacy, and safety profiles.[5][6][7] Consequently, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. A rigorous, in-house validation of 5-FIPA from various sources is not just good practice; it is a prerequisite for reproducible and reliable research.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the properties of this compound from different suppliers. We will move beyond the spec sheet to provide detailed experimental protocols, explain the scientific rationale behind our choices, and offer a logical workflow for making an informed purchasing decision.
Part 1: Decoding the Certificate of Analysis: Critical Quality Attributes
Before any bench work begins, a thorough evaluation of the supplier's documentation is the first step. The Certificate of Analysis is a declaration of quality, but its utility depends on the data it provides. Here’s what to scrutinize:
-
Purity/Assay: This is the most prominent specification. Suppliers often list purity at levels such as 97% or higher.[8][9][10] It is crucial to understand how this value was determined.
-
HPLC Purity: A high-performance liquid chromatography (HPLC) value indicates the percentage of the main component relative to all other detectable peaks. This is excellent for identifying the presence of organic impurities.[11][12]
-
Titration Assay: An acid-base titration provides the percentage of active carboxylic acid functional groups.[13] A high titration assay is a strong indicator of the functional integrity of the molecule. A discrepancy between HPLC purity and titration assay can suggest the presence of non-acidic impurities.
-
-
Identification: The CoA should confirm the material's identity. While techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are the gold standard, they are not always included. If not present, this becomes a primary task for in-house validation.
-
Physical Properties:
-
Appearance: The expected appearance is typically an off-white or white solid/powder.[9] Any significant deviation (e.g., yellow, brown, or clumpy) is a red flag for contamination or degradation.
-
Melting Point: A sharp, narrow melting point range is a classic indicator of high purity.[6] Impurities tend to depress and broaden the melting range. A broad range suggests a mixture of compounds.
-
-
Lot-Specific Data: Always ensure the CoA provides data specific to the lot you are purchasing, not just a general specification sheet.[14] This guarantees the data reflects the actual material in hand.
Part 2: A Practical Guide to In-House Experimental Validation
No two batches are ever identical. The following protocols are designed as a self-validating system to empirically compare 5-FIPA from different suppliers. The causality behind these experimental choices is to build a multi-faceted profile of the material, assessing its chemical purity, functional integrity, and physical behavior.
Experimental Workflow Overview
Caption: A streamlined workflow for the systematic evaluation of 5-FIPA.
Protocol 1: Comparative Solubility Assessment
Expertise & Experience: The solubility of a compound is a fundamental physical property. Inconsistent solubility between lots or suppliers can indicate differences in crystalline form (polymorphism) or the presence of insoluble impurities. This can have significant downstream effects on reaction rates and formulation. We use a simple, semi-quantitative method for rapid comparison.
Methodology:
-
Preparation: For each supplier's sample, accurately weigh 50 mg into three separate, clearly labeled glass vials.
-
Solvent Addition:
-
To the first vial of each set, add 1.0 mL of deionized water.
-
To the second vial, add 1.0 mL of 5% aqueous sodium bicarbonate (NaHCO₃).
-
To the third vial, add 1.0 mL of methanol.
-
-
Agitation: Securely cap the vials and vortex them at a consistent speed for 2 minutes.
-
Observation: Allow the vials to stand for 10 minutes. Visually inspect and record the degree of dissolution. Use a simple scoring system:
-
3: Completely soluble, clear solution.
-
2: Mostly soluble, slight haze or few remaining particles.
-
1: Partially soluble, significant amount of solid remains.
-
0: Insoluble.
-
-
Trustworthiness Check: The test is self-validating. As a dicarboxylic acid, 5-FIPA should be poorly soluble in neutral water but readily soluble in a weak base like sodium bicarbonate due to salt formation, often with effervescence (CO₂ release).[15][16] All samples should exhibit this behavior; failure to do so indicates a fundamental issue with the material.
Protocol 2: Purity and Impurity Profiling by HPLC
Expertise & Experience: HPLC is the definitive technique for assessing the purity of non-volatile organic compounds.[11] It separates the main compound from any process-related impurities or degradation products. Comparing the impurity profiles between suppliers is often more informative than the absolute purity value itself, as different synthetic routes yield different impurity signatures.
Methodology:
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 5-FIPA from each supplier into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 acetonitrile/water diluent.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: Compare the impurity profiles. Do some suppliers have more impurity peaks than others? Are there specific, large impurity peaks in one sample that are absent in others? A high-quality material will have a clean baseline and minimal secondary peaks.
-
Protocol 3: Functional Assay by Potentiometric Titration
Expertise & Experience: While HPLC measures purity relative to other UV-active compounds, it doesn't quantify non-UV active impurities (like inorganic salts) or water. A potentiometric titration directly measures the molar quantity of the acidic functional groups, providing a highly accurate assay of the active molecule.[13] This is a classic, robust pharmacopeial method.
Methodology:
-
Reagent Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH) using a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 184 mg of 5-FIPA (equivalent to 1 mmol) into a 150 mL beaker. Dissolve the sample in ~50 mL of a 1:1 mixture of ethanol and deionized water.[15] Gentle warming may be required.
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[13]
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
Immerse the pH electrode in the solution.
-
Add the standardized 0.1 M NaOH from a burette in small increments (e.g., 0.5 mL), recording the pH after each addition. As you approach the equivalence points (there will be two for a dicarboxylic acid), add in smaller increments (0.1 mL).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the second equivalence point (the point of steepest inflection on the curve). This can be found more accurately by plotting the first derivative (ΔpH/ΔV).
-
Calculation: Assay % = (V * M * FW) / (W * 2 * 10)
-
V = Volume of NaOH at the second equivalence point (mL)
-
M = Molarity of standardized NaOH
-
FW = Formula Weight of 5-FIPA (184.12 g/mol )
-
W = Weight of the 5-FIPA sample (mg)
-
The factor of 2 accounts for the two acidic protons.
-
-
-
Trustworthiness Check: The protocol is validated by the standardization of the titrant (NaOH) against a primary standard. The shape of the titration curve, showing two distinct equivalence points, confirms the dicarboxylic acid nature of the analyte.
Part 3: Synthesizing the Data for an Authoritative Decision
After completing the experimental work, all quantitative data should be consolidated for a clear, head-to-head comparison.
Data Summary Table: Hypothetical Results
| Parameter | Supplier A | Supplier B | Supplier C |
| CoA Purity | ≥ 98% (HPLC) | 99% (Titration) | ≥ 98.5% (HPLC) |
| Visual Inspection | White Powder | Off-white Powder | White Powder |
| Solubility (H₂O) | 1 (Partially) | 1 (Partially) | 1 (Partially) |
| Solubility (NaHCO₃) | 3 (Soluble) | 3 (Soluble) | 3 (Soluble) |
| Solubility (Methanol) | 3 (Soluble) | 2 (Slight Haze) | 3 (Soluble) |
| In-House HPLC Purity | 98.6% | 99.2% | 99.5% |
| Impurity Profile | 3 minor impurities | 1 minor impurity | 1 trace impurity |
| In-House Titration Assay | 98.2% | 99.1% | 99.4% |
Decision Logic Framework
The final decision should be based on a holistic view of the data, weighing purity, consistency, and any application-specific needs.
Caption: A logical flow for supplier selection based on empirical evidence.
Interpretation of Hypothetical Data:
-
Supplier A: Meets its CoA specification, but the titration assay is slightly lower than the HPLC purity, and it has more impurities than the others. It is acceptable but not superior.
-
Supplier B: Shows good purity and assay, but the slight insolubility in methanol could be a concern for organic-phase reactions. This warrants further investigation.
-
Supplier C: Demonstrates the highest purity by both HPLC and titration, has the cleanest impurity profile, and exhibits ideal physical properties. This supplier would be the top choice for demanding applications.
Conclusion and Recommendations
The selection of a chemical supplier should be a data-driven process. While the Certificate of Analysis provides a starting point, it is the in-house experimental verification that delivers the authoritative grounding needed for high-stakes research. For a critical reagent like this compound, a higher price from a supplier that consistently delivers superior purity (like Supplier C in our hypothetical example) is often a sound investment, saving time and resources by preventing failed or irreproducible experiments.
As a final recommendation, always qualify a new supplier by testing a sample lot before committing to a large-scale purchase. Build a relationship with suppliers who are transparent with their data and can provide consistent, high-quality material. This diligence is the foundation of scientific integrity and successful research outcomes.
References
- Unknown. (n.d.). Carboxylic Acid Unknowns and Titration.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids.
- Elchemy. (2024). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci. 45(1):78-93.
- Arbor Pharmchem. (2024). API Intermediates Production Purity.
- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions.
- Lab-Chemicals.Com. (n.d.). This compound, 97%.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1583-66-0.
- CymitQuimica. (n.d.). This compound.
- Apollo Scientific. (n.d.). 1583-66-0 Cas No. | this compound.
- PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. S4Science.
- BenchChem. (n.d.). This compound | High-Purity Reagent.
- ResearchGate. (n.d.). (PDF) this compound.
- National Institutes of Health. (2011). This compound. PMC.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
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A Comparative Guide to the Synthetic Routes of 5-Fluoroisophthalic Acid
Introduction
5-Fluoroisophthalic acid is a valuable fluorinated aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of advanced materials and pharmaceuticals. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom, make it a sought-after component in the design of metal-organic frameworks (MOFs), specialty polymers, and biologically active compounds. The strategic placement of the fluorine atom and the two carboxylic acid groups on the benzene ring allows for precise tuning of the physicochemical properties of the resulting materials. This guide provides a comprehensive comparison of the most viable synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, and environmental impact.
Route 1: Oxidation of 5-Fluoro-m-xylene
This is the most direct and industrially relevant approach to this compound. The synthesis begins with the readily available precursor, 5-fluoro-m-xylene (also known as 3,5-dimethylfluorobenzene), which is then oxidized to the desired dicarboxylic acid.
Causality Behind Experimental Choices
The choice of oxidizing agent is critical for the efficiency and selectivity of this reaction. While strong oxidants like potassium permanganate can be effective, industrial processes often favor catalytic oxidation using a mixed-metal catalyst system (e.g., cobalt and manganese salts) with a bromine source in acetic acid, under high temperature and pressure. This catalytic approach offers better control, higher yields, and is more atom-economical.
Synthetic Pathway
Caption: Synthetic pathway for this compound via oxidation of 5-Fluoro-m-xylene.
Experimental Protocols
Protocol 1A: Permanganate Oxidation (Laboratory Scale)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-fluoro-m-xylene (1 equivalent) and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (KMnO4) (4 equivalents) in portions to control the exothermic reaction.
-
Continue refluxing until the purple color of the permanganate has disappeared (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.
-
Wash the MnO2 cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
The white precipitate of this compound is collected by filtration, washed with cold water, and dried.
Protocol 1B: Catalytic Oxidation (Industrial Approach)
-
Charge a high-pressure reactor with 5-fluoro-m-xylene, acetic acid (solvent), cobalt(II) acetate, manganese(II) acetate, and a bromide source (e.g., sodium bromide).
-
Seal the reactor and pressurize with air or oxygen.
-
Heat the mixture to 150-200°C with vigorous stirring.
-
Maintain the reaction at temperature and pressure until the oxidation is complete (monitored by gas uptake or HPLC).
-
Cool the reactor, vent the excess pressure, and discharge the reaction mixture.
-
The product is isolated by crystallization and filtration, followed by washing and drying.
Route 2: Balz-Schiemann Reaction of 5-Aminoisophthalic Acid
This route offers a classic method for the introduction of a fluorine atom onto an aromatic ring, starting from the corresponding aniline derivative. 5-Aminoisophthalic acid is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.
Causality Behind Experimental Choices
The Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides.[1][2] The use of fluoroboric acid (HBF4) or its salts is crucial as it serves both as the diazotizing acid and the fluoride source for the final substitution. The thermal decomposition of the intermediate diazonium tetrafluoroborate salt is the key step that yields the aryl fluoride.[3][4]
Synthetic Pathway
Caption: Conceptual nucleophilic aromatic substitution pathway.
Experimental Protocol (Conceptual)
-
In a reaction vessel, combine 5-bromoisophthalic acid (1 equivalent), an excess of spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., 18-crown-6).
-
Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat the mixture to a high temperature (e.g., 150-200°C) with efficient stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a strong acid to precipitate the product.
-
Collect the crude this compound by filtration, wash with water, and purify by recrystallization.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Oxidation of 5-Fluoro-m-xylene | Route 2: Balz-Schiemann Reaction | Route 3: Nucleophilic Substitution |
| Starting Material | 5-Fluoro-m-xylene | 5-Aminoisophthalic acid | 5-Bromoisophthalic acid / 5-Hydroxyisophthalic acid |
| Key Reagents | KMnO4 or Co/Mn catalyst, O2 | NaNO2, HBF4 | KF, Phase-transfer catalyst |
| Reaction Conditions | High temperature and pressure (catalytic) or reflux (permanganate) | Low temperature for diazotization, then high temperature for decomposition | High temperature |
| Typical Yield | High (>80% for catalytic) | Moderate to Good (50-70%) | Variable, likely moderate to low |
| Scalability | Excellent, especially the catalytic route | Moderate, limited by the safety of diazonium salts | Potentially scalable, but may require optimization |
| Safety & Environmental | Catalytic route is more atom-economical. Permanganate route generates significant MnO2 waste. | Diazonium salts are potentially explosive. Use of HBF4. | Use of high-boiling polar aprotic solvents. |
| Purity of Product | Generally high after crystallization. | Good, but may require careful purification to remove byproducts. | May require significant purification. |
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges.
-
Route 1 (Oxidation of 5-Fluoro-m-xylene) stands out as the most practical and scalable method, particularly the catalytic variant, making it the preferred choice for industrial production. The laboratory-scale permanganate oxidation is a viable, albeit less efficient, alternative.
-
Route 2 (Balz-Schiemann Reaction) offers a reliable, albeit potentially hazardous, method for laboratory-scale synthesis, especially when the starting 5-aminoisophthalic acid is readily available.
-
Route 3 (Nucleophilic Aromatic Substitution) is a more conceptual approach that would require significant optimization to be synthetically useful, given the challenges associated with SNAr on unactivated aromatic rings.
The selection of the most appropriate synthetic route will ultimately depend on the desired scale of production, the availability of starting materials, and the specific safety and environmental considerations of the research or manufacturing setting.
References
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.).
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- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- Ventre, S., Thevenet, D., & MacMillan, D. W. C. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 136(24), 8506–8509. [Link]
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2015). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Gogate, P. R., & Pandit, A. B. (2001). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. Ultrasonics Sonochemistry, 8(1), 21–27. [Link]
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2015). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- 1,4-benzenedicarboxylic acid from xylene by oxidation. (2007, April 7). Powered by XMB 1.9.11. [Link]
- Singh, R., & Singh, R. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(42), 25016–25038. [Link]
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- Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]
- Half oxidation of toluene or xylene utilizing potassium permanganate or manganese dioxide/peroxide. (2021, September 21). Reddit. [Link]
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- The Role of 5-Fluoro-m-xylene in Modern Chemical Synthesis and Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Oxidation of conjugated dienes into carboxylic acids by potassium permanganate. (2018, March 12). Chemistry Stack Exchange. [Link]
- Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. (2022, July 1).
- Functionality-based formation of secondary organic aerosol from m-xylene photooxidation. (2022, August 3). Atmospheric Chemistry and Physics. [Link]
- Catalytic Direct Carboxylation. (n.d.). Gunnoe Lab - The University of Virginia. [Link]
- Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical-Polar Crossover Enabled by Photoredox Catalysis. (2020, May 7). Semantic Scholar. [Link]
- A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. (2011, August 15). Semantic Scholar. [Link]
- This compound. (n.d.).
- Performance and Mechanism of Co and Mn Loaded on Fe-Metal-Organic Framework Catalysts with Different Morphologies for Simultaneous Degradation of Acetone and NO by Photothermal Coupling. (n.d.). MDPI. [Link]
- Method for preparing 5-bromoisophthalic acid compound. (n.d.).
- Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. (n.d.).
- Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron- Donor. (n.d.). SciSpace. [Link]
- Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine). (n.d.).
- Direct Photochemical C-H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. (2018, October 2). PubMed. [Link]
- Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid. (n.d.). MDPI. [Link]
- Microwave-Enhanced Catalytic Performance of Benzene Oxidation on MOF-Derived Mn/Ce-Co Oxides. (n.d.). MDPI. [Link]
- Study of the Direct CO 2 Carboxylation Reaction on Supported Metal Nanoparticles. (n.d.). MDPI. [Link]
- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene. (n.d.).
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- Enhanced catalytic oxidation of toluene over amorphous cubic structured manganese oxide-based catalysts promoted by functionally designed Co–Fe nanowires | Request PDF. (n.d.).
- Process for production of 3,5-dimethyl aniline. (n.d.).
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A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Fluoroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. 5-Fluoroisophthalic acid, a key building block in the synthesis of various pharmaceutical compounds, necessitates a robust and reliable analytical method for its quantification to ensure product quality and consistency. This guide provides a comprehensive walkthrough of the validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.
This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of this novel method against other potential analytical techniques.
The Critical Need for a Validated Analytical Method
This compound (C₈H₅FO₄) is a fluorinated aromatic dicarboxylic acid.[5][6] Its presence and purity can significantly impact the efficacy and safety of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.[7][8] Such a method ensures that the measurements are accurate, precise, and specific for the analyte of interest.
Development of a Novel HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique in pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. For this compound, a reverse-phase HPLC method is proposed, leveraging the compound's aromatic nature and the presence of chromophoric carboxylic acid groups.
Justification of Method Parameters:
-
Column: A C18 column is selected for its versatility and ability to retain non-polar to moderately polar compounds. The aromatic ring of this compound will interact with the C18 stationary phase.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (acidified with phosphoric acid) is chosen. The organic modifier (acetonitrile) will elute the analyte, and the acidic aqueous phase will suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. An acidic mobile phase has been shown to be effective for the analysis of isophthalic acid.[9][10]
-
Detection Wavelength: Based on the UV spectrum of the parent compound, isophthalic acid, which shows absorption maxima around 210 nm and 228 nm, a detection wavelength in this range is selected to ensure high sensitivity.[9] A preliminary scan of a this compound standard would be performed to determine the optimal wavelength.
-
Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are chosen to ensure reproducible retention times and efficient separation.
A Rigorous Approach to Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[11][12] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[2][4][11][13]
Experimental Workflow for Method Validation
Sources
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 5-Fluoroisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. UV-Vis Spectrum of Isophthalic acid | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
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The Fluorine Advantage: A Comparative Guide to Gas Adsorption in MOFs with and without 5-Fluoroisophthalic Acid
For researchers, scientists, and professionals in drug development, the quest for materials with highly tunable and selective adsorption properties is perpetual. Among the vast landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptional porosity, vast surface areas, and the ability to be chemically tailored for specific applications. A key strategy in this tailoring process is the functionalization of the organic linkers that constitute the framework. This guide provides an in-depth comparative analysis of the gas adsorption properties of MOFs synthesized with and without 5-Fluoroisophthalic acid, a fluorinated analogue of the more common isophthalic acid linker. We will delve into the causal mechanisms behind the observed performance differences, provide detailed experimental protocols, and present supporting data to offer a comprehensive understanding of the "fluorine advantage" in gas separation and storage.
The Rationale for Fluorination: Enhancing Affinity and Selectivity
The introduction of fluorine atoms onto the organic linkers of MOFs is a strategic approach to modulate their gas adsorption characteristics.[1] Fluorine's high electronegativity imparts a significant dipole moment to the C-F bond, which can lead to more favorable electrostatic interactions with quadrupolar gas molecules like carbon dioxide (CO₂). This enhanced interaction can translate to higher adsorption capacities and improved selectivity for CO₂ over other gases such as methane (CH₄) or nitrogen (N₂).[1][2] Furthermore, the presence of fluorine can alter the pore size and shape of the MOF, influencing the diffusion and sieving of gas molecules.
This guide will use a comparative framework, examining isostructural MOFs where the primary difference is the presence or absence of the fluorine substituent on the isophthalic acid linker. This approach allows for a direct assessment of the impact of fluorination on the material's performance.
Comparative Gas Adsorption Performance: A Data-Driven Analysis
To illustrate the tangible benefits of fluorination, let's consider a hypothetical isostructural MOF series, herein designated as MOF-X (utilizing isophthalic acid) and MOF-X-F (utilizing this compound). The following table summarizes the expected gas adsorption performance based on trends observed in similar fluorinated MOF systems.
| Property | MOF-X (Isophthalic Acid) | MOF-X-F (this compound) | Rationale for Difference |
| BET Surface Area (m²/g) | ~1200 | ~1150 | The slightly larger fluorine atom can marginally reduce the overall surface area. |
| CO₂ Uptake (mmol/g at 298 K, 1 bar) | 2.5 | 3.5 | Enhanced electrostatic interactions between the C-F dipole and the CO₂ quadrupole moment.[1] |
| CH₄ Uptake (mmol/g at 298 K, 1 bar) | 1.8 | 1.5 | Fluorination can introduce a degree of "methane-phobicity," reducing non-specific van der Waals interactions. |
| IAST Selectivity (CO₂/CH₄ at 1 bar) | 15 | 30 | The combined effect of increased CO₂ affinity and slightly decreased CH₄ uptake leads to a significant enhancement in selectivity. |
| Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | 25 | 35 | A higher Qst value indicates stronger interactions between the adsorbent and the adsorbate, a direct consequence of the fluorine functionalization.[1] |
Note: The data presented are representative values based on published literature on analogous fluorinated and non-fluorinated MOFs and are intended for comparative purposes.
The "Why": Mechanistic Insights into the Fluorine Effect
The enhanced performance of fluorinated MOFs is not merely a consequence of a single factor but a synergistic interplay of several phenomena.
-
Enhanced Electrostatic Interactions: As previously mentioned, the highly polar C-F bond creates localized positive charge on the carbon and negative charge on the fluorine. This dipole can interact favorably with the quadrupole moment of CO₂, leading to stronger binding and higher uptake at lower pressures.[1]
-
Tuning of Pore Aperture: The introduction of the fluorine atom can subtly alter the geometry of the organic linker, leading to a fine-tuning of the pore dimensions. This can enhance the molecular sieving effect, favoring the passage of smaller gas molecules while hindering larger ones.
-
Hydrophobicity: Fluorinated surfaces are known for their hydrophobic character. In gas streams containing moisture, this property can be advantageous as it can prevent water molecules from competing with the target gas molecules for adsorption sites.
Experimental Protocols: A Guide to Synthesis and Characterization
Reproducibility is the cornerstone of scientific advancement. The following are detailed, self-validating protocols for the synthesis of a hypothetical isostructural MOF pair and their subsequent characterization by gas adsorption analysis.
Protocol 1: Solvothermal Synthesis of MOF-X (Isophthalic Acid Linker)
-
Reagent Preparation:
-
Dissolve 1.0 mmol of the chosen metal salt (e.g., Zinc Nitrate Hexahydrate) in 20 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of isophthalic acid in 20 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Purification and Activation:
-
After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 20 mL).
-
Immerse the crystals in methanol for 3 days, replacing the methanol daily, to exchange the DMF solvent.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove the methanol and any residual solvent from the pores.
-
Protocol 2: Solvothermal Synthesis of MOF-X-F (this compound Linker)
This protocol is identical to Protocol 1, with the exception of substituting isophthalic acid with this compound in step 1. All other parameters (reagent ratios, solvent, temperature, and time) should be kept constant to ensure the formation of an isostructural framework.
Protocol 3: Gas Adsorption Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the activated MOF sample and place it in the sample tube of a volumetric gas adsorption analyzer.
-
Degas the sample in-situ at 150 °C under high vacuum for at least 4 hours to ensure the removal of any adsorbed atmospheric gases.
-
-
Adsorption Isotherm Measurement:
-
Perform N₂ adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.
-
Measure the CO₂ and CH₄ adsorption isotherms at relevant temperatures (e.g., 273 K and 298 K) up to a pressure of 1 bar.
-
-
Data Analysis:
-
Calculate the BET surface area from the N₂ isotherm.
-
Determine the gas uptake capacities for CO₂ and CH₄ at 1 bar from their respective isotherms.
-
Calculate the isosteric heat of adsorption (Qst) for CO₂ using the Clausius-Clapeyron equation from isotherms measured at two different temperatures.
-
Calculate the IAST selectivity for a CO₂/CH₄ mixture (e.g., 50:50) using the pure component isotherm data.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine into the organic linkers of MOFs, specifically through the use of this compound, presents a powerful tool for enhancing their gas adsorption properties. The resulting materials exhibit increased affinity and selectivity for CO₂, driven by favorable electrostatic interactions and potential modifications to the pore environment. The provided protocols offer a robust framework for the synthesis and comparative evaluation of these advanced materials.
As the demand for more efficient gas separation and storage technologies continues to grow, the exploration of fluorinated MOFs will undoubtedly play a pivotal role. Future research will likely focus on the development of MOFs with higher degrees of fluorination, the investigation of more complex fluorinated linkers, and the scale-up of synthesis processes for industrial applications. The "fluorine advantage" is a clear and compelling direction in the ongoing evolution of Metal-Organic Frameworks.
References
- Fluorinated porous organic frameworks for improved CO2 and CH4 capture.
- Interfacial nanoarchitectonics for ZIF-8 membranes with enhanced gas separation. Beilstein Journal of Nanotechnology, 12, 836-845. [Link]
- Linker Engineering in Fluorinated CeIV-based Metal-Organic Frameworks: Impact on Cooperative CO2 Adsorption and Biogas Upgrading Potential. ChemRxiv. [Link]
- Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces, 12(41), 46279-46287. [Link]
- FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. Brazilian Journal of Chemical Engineering, 37(1), 181-192. [Link]
- UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. International Journal of Molecular Sciences, 21(18), 6858. [Link]
- Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. CrystEngComm, 21(40), 6065-6072. [Link]
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(58), 35057-35065. [Link]
- Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Sensors, 22(9), 3392. [Link]
- Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol.
- A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. Journal of Materials Chemistry A, 2(39), 16563-16571. [Link]
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(23), 14754-14777. [Link]
Sources
evaluating the reproducibility of 5-Fluoroisophthalic acid synthesis protocols
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Synthetic Protocols and Analytical Validation
Welcome to this in-depth technical guide on the synthesis of 5-fluoroisophthalic acid, a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to provide a comparative analysis of synthetic methodologies, offering insights into the reproducibility, scalability, and potential challenges of each approach. As Senior Application Scientists, our goal is to equip you with the knowledge to not only replicate these syntheses but also to understand the underlying chemical principles that govern their success.
Introduction: The Significance of this compound
This compound (CAS 1583-66-0) is an aromatic dicarboxylic acid featuring a fluorine substituent. This unique structure imparts desirable properties to molecules that incorporate it, including altered acidity, lipophilicity, and metabolic stability, making it a sought-after component in the design of novel pharmaceuticals. Furthermore, its rigid structure and the presence of two carboxylic acid groups make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and other advanced materials.
Despite its utility, detailed and reproducible synthesis protocols can be scattered throughout the literature. This guide aims to consolidate and critically evaluate the most viable synthetic routes to empower researchers in their chemical synthesis endeavors.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies emerge from the literature for the preparation of this compound: the oxidation of 5-fluoro-m-xylene and the double carboxylation of a dihalo-fluorobenzene precursor via a Grignard reaction.
| Metric | Method 1: Permanganate Oxidation | Method 2: Grignard Carboxylation |
| Starting Material | 5-Fluoro-m-xylene | 1,3-Dibromo-5-fluorobenzene |
| Key Reagents | Potassium permanganate (KMnO₄), Water, Sulfuric Acid (H₂SO₄) | Magnesium (Mg), Dry Ice (solid CO₂), Hydrochloric Acid (HCl) |
| Solvent | Water | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 80-100 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 2-4 hours |
| Reported/Expected Yield | Moderate to High | Variable |
| Purity | Moderate (requires purification) | Moderate (requires purification) |
| Key Advantages | Utilizes a common and powerful oxidizing agent; straightforward setup. | Classical and versatile organometallic reaction. |
| Key Challenges | Potential for incomplete oxidation or ring cleavage; formation of MnO₂ waste. | Requires strictly anhydrous conditions; di-Grignard formation can be challenging. |
In-Depth Protocol Analysis and Rationale
Method 1: Potassium Permanganate Oxidation of 5-Fluoro-m-xylene
This method is a robust and classical approach for the oxidation of alkyl side chains on an aromatic ring. The strong oxidizing power of potassium permanganate is harnessed to convert the two methyl groups of 5-fluoro-m-xylene into carboxylic acids.
Caption: Oxidation of 5-fluoro-m-xylene to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-m-xylene in an aqueous solution of potassium permanganate. The molar ratio of KMnO₄ to the xylene derivative is crucial and is typically in the range of 4:1 to ensure complete oxidation of both methyl groups.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be visually monitored by the disappearance of the characteristic purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). This step typically requires 4 to 12 hours.
-
Workup and Isolation: After the reaction is complete (as indicated by the absence of the purple color), cool the mixture to room temperature and filter it while hot to remove the MnO₂ byproduct.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and carefully acidify it with a strong acid, such as concentrated sulfuric acid, until the pH is acidic. This will protonate the carboxylate salts and precipitate the this compound.
-
Purification: Collect the crude product by filtration, wash it with cold water to remove any remaining inorganic salts, and then dry it. For higher purity, recrystallization from a suitable solvent, such as an ethanol/water mixture, is recommended.
The choice of potassium permanganate is based on its efficacy in oxidizing alkyl chains attached to aromatic rings to carboxylic acids, a reaction that is generally tolerant of a fluorine substituent. The benzylic protons on the methyl groups are susceptible to radical abstraction by the permanganate, initiating the oxidation process. It is critical to use a sufficient excess of KMnO₄ to drive the reaction to completion; otherwise, a mixture of partially oxidized products (such as 5-fluoro-3-methylbenzoic acid) may be obtained, complicating the purification. The final acidification step is essential to convert the soluble disodium salt into the less soluble free acid, enabling its isolation.
Method 2: Synthesis via Grignard Reagent Carboxylation
This classical organometallic approach involves the formation of a di-Grignard reagent from a dihalo-fluorobenzene, which is then reacted with carbon dioxide (in the form of dry ice) to generate the dicarboxylic acid.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Fluoroisophthalic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to include the safe and responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-Fluoroisophthalic acid (CAS No. 1583-66-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower your research by providing knowledge that builds a foundation of safety and trust.
Immediate Safety and Hazard Identification
Before initiating any disposal protocol, it is paramount to understand the hazards associated with this compound. This solid, fluorinated aromatic carboxylic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can cause significant irritation, and inhalation of dust can impair respiratory function.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield. | To prevent contact with dust particles that can cause serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation upon contact. |
| Body | Laboratory coat, long pants, and closed-toe shoes. | To minimize exposed skin and prevent incidental contact. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | To prevent inhalation of dust, which can lead to respiratory tract irritation. |
The Core Principle of Disposal: Segregation and Incineration
This compound is a halogenated organic compound .[2] This classification is critical as it dictates the primary disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), land disposal of halogenated organic compounds is heavily restricted.[3][4][5] The carbon-fluorine bond is exceptionally strong, contributing to the compound's environmental persistence if not properly destroyed.[6]
The scientifically accepted and regulatory-mandated method for the disposal of such compounds is high-temperature incineration at a licensed hazardous waste facility.[5] This process ensures the complete destruction of the molecule, breaking it down into less harmful components. During combustion, hazardous decomposition products such as carbon oxides and hydrogen fluoride can be generated, which are then treated by the facility's flue-gas scrubbing systems.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
-
Identify the Waste Stream: All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., weighing paper, gloves), must be treated as hazardous waste.
-
Segregate at the Source: Designate a specific waste container for "Halogenated Organic Solids." [2][7] This is a critical step to prevent inadvertent and dangerous reactions. Do not mix with other waste streams, especially:
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing lid is appropriate.[8] The container must be clean, dry, and in good condition.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
-
Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and incompatible materials.[1]
-
In a cool, dry, and well-ventilated location.
-
-
Hazardous Waste Determination: As the generator, you are responsible for determining if the waste is hazardous under RCRA. This compound waste is considered hazardous due to its characteristics and classification as a halogenated organic compound. While it may not have a specific EPA waste code unless it's part of a listed process, its properties necessitate its management as hazardous waste.[9][10] If the pH of a solution containing this acid is ≤ 2, it would also be classified as a corrosive hazardous waste with the code D002 .[9][10]
-
Contact Environmental Health & Safety (EHS): When the container is nearing full (do not exceed 75% capacity for liquids, if applicable) or the accumulation time limit is reached, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Transportation: The licensed waste contractor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Final Disposition: The TSDF will consolidate the waste and destroy it via high-temperature incineration in a unit that complies with EPA regulations for hazardous waste combustion.[5]
Special Considerations: Neutralization
For many acidic waste streams, neutralization is a common pre-treatment step.[12] However, for halogenated organic acids, this is not recommended as a standard laboratory procedure without specific guidance. The rationale is based on the potential for incomplete reactions or the formation of other hazardous intermediates.
-
Cornell University's EHS guidance , for example, explicitly states not to neutralize hydrofluoric acid due to its high toxicity and recommends managing it through the hazardous waste program.[13] While this compound is not hydrofluoric acid, the principle of exercising caution with fluorinated acids is transferable.
-
The primary disposal method is incineration, which is equipped to handle the acidic nature of the compound and its decomposition products. On-site neutralization adds complexity and potential risk for no significant benefit in this disposal pathway.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If safe to do so, remove any sources of ignition.[1]
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department.
By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- This compound Safety Data Sheet. AK Scientific, Inc. URL: www.aksci.com/sds/X2818.pdf
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. URL: https://govt.westlaw.com/calregs/Document/I4EC2E0F0D44F11DEB97CFEB3A627344D?
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=30000N3P.txt
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. URL: Not Available
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.edu/campus-health-safety/hazardous-materials/hazardous-waste-manual/chapter-7-management-procedures-specific-waste-types
- Safety Data Sheet: 5-Fluoroorotic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4015-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzM1NTB8YXBwbGljYXRpb24vcGRmfGg3ZC9oNTgvMTA0NzM0ODEwMTEzNTgucGRmfGI2N2Q1ZjE2YjM1YjM4YjYyZTIzYjY2YjY0ZDI3ZTY2YjY3ZGRhMGI1Y2U3YjU5YmY4YjQzY2U3YjY2YjY0ZDI
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. URL: https://sites.northwestern.
- Neutralization of Strong Acids and Bases. Kansas State University. URL: https://www.k-state.
- How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. URL: https://greenflow.ca/how-to-dispose-of-acid-safely-a-step-by-step-guide/
- UW Approved Hazardous Waste Disposal Sites. University of Washington Environmental Health & Safety. URL: https://www.ehs.washington.edu/system/files/resources/uw-approved-hazardous-waste-disposal-sites.pdf
- This compound | High-Purity Reagent. Benchchem. URL: https://www.benchchem.com/product/b99878
- Environmental Fate and Transport Processes – PFAS. Interstate Technology and Regulatory Council. URL: https://pfas-1.itrcweb.
- Treatment and Disposal Services. Republic Services. URL: https://www.republicservices.
- Low-temperature mineralization of perfluorocarboxylic acids. Science. URL: https://www.science.org/doi/10.1126/science.abm8868
- Process for the preparation of 5-hydroxyisophtalic acids. Google Patents. URL: https://patents.google.
- 5-Hydroxyisophthalic acid Safety Data Sheet. Santa Cruz Biotechnology.
- EPA Hazardous Waste Codes. Alfred University. URL: https://www.alfred.edu/ehs/hazardous-waste-management/epa-hazardous-waste-codes.cfm
- DOE & Commercial Disposal Facilities. U.S. Department of Energy. URL: https://www.energy.gov/em/doe-commercial-disposal-facilities
- Acid Neutralization. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.
- This compound | CAS 1583-66-0. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-fluoroisophthalic-acid-cas-1583-66-0
- Hazardous Materials Disposal Guide. Nipissing University. URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf
- Hazardous Waste Listings. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw/hazardous-waste-listings
- Waste Code. U.S. Environmental Protection Agency. URL: https://www.epa.gov/rcra/waste-code
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2015-05/documents/b-3.pdf
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. URL: https://essr.umd.edu/environmental-affairs/hazardous-waste/epa-hazardous-waste-codes
- This compound. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050220/
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- Environmental fate and toxicology of chlorothalonil. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11592390/
- SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. URL: https://ozone.unep.org/system/files/2018-07/SAP-2018-TFA-report.pdf
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An Essential Guide to Personal Protective Equipment for Handling 5-Fluoroisophthalic Acid
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 5-Fluoroisophthalic acid (CAS No. 1583-66-0), a versatile building block in organic synthesis. While instrumental in advancing our projects, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety and excellence within your laboratory.
Understanding the Hazard: The "Why" Behind the "What"
This compound is a solid, typically a powder, that presents several distinct health hazards as classified by the Globally Harmonized System (GHS).[1] Understanding these hazards is the critical first step in our risk assessment, as it dictates the necessary layers of protection.
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2] This is not a simple rash; it's a localized inflammatory response that can compromise the skin's barrier function, potentially leading to more severe chemical absorption or secondary infections.
-
Serious Eye Irritation (H319): Direct contact with the eyes, particularly from airborne dust particles, can lead to serious irritation.[1][2] The delicate tissues of the eye are highly susceptible to chemical damage, which can result in pain, redness, and impaired vision.
-
Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[1][2] This can manifest as coughing, shortness of breath, and a feeling of tightness in the chest.[2]
-
Acute Toxicity (Harmful): Some safety data sheets also indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2]
These hazards necessitate a multi-faceted PPE strategy that shields the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.
The Core Arsenal: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific task, the quantity of material being handled, and the potential for dust generation or splashing.
Given the serious eye irritation hazard (H319), protecting your eyes is non-negotiable.
-
Minimum Requirement: At all times when handling this compound, even in small quantities, chemical splash-resistant safety glasses with side protection are mandatory.[1]
-
Elevated Risk Scenarios: For tasks that increase the risk of splashes (e.g., dissolving the acid, transferring solutions) or significant dust generation, you must upgrade your protection. In these cases, wear chemical splash goggles that form a seal around the eyes.[3]
-
Maximum Protection: When handling large quantities or when there is a significant splash hazard, a face shield should be worn in addition to chemical splash goggles.[3][4] The face shield provides a critical barrier for the entire face.
To counter the skin irritation hazard (H315), comprehensive dermal protection is essential.
-
Hand Protection: Chemical-resistant gloves are required.[2] Nitrile gloves are a common and effective choice for handling solid chemicals and their solutions, offering good resistance and dexterity.[4] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Body Protection: A standard laboratory coat is the minimum requirement to protect your skin and personal clothing.[1] For procedures with a higher risk of dust or splash, such as large-scale weighing or transfers, a chemical-resistant apron should be worn over the lab coat.[3] Ensure all clothing, including long pants and closed-toe shoes, is worn to minimize exposed skin.[1]
The risk of respiratory irritation (H335) is primarily linked to the inhalation of airborne dust. The primary control measure is not a respirator, but proper engineering controls.
-
Engineering Controls: All handling of this compound powder that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This captures dust at the source, preventing it from entering your breathing zone.
-
When Respirators are Necessary: In the rare event that engineering controls are insufficient to keep airborne concentrations low, or during an emergency situation like a large spill, respiratory protection is required.[1] A NIOSH-approved respirator, such as a particle-filtering N95 mask or a respirator with an appropriate cartridge, should be used.[2][4] Note that respirator use requires a formal respiratory protection program, including fit testing and training.[4]
Table 1: Hazard-Based PPE Selection Summary
| GHS Hazard Statement | Hazard Description | Primary Route of Exposure | Required PPE & Controls |
| H315 | Causes skin irritation | Dermal | Chemical-resistant gloves (Nitrile), Lab Coat |
| H319 | Causes serious eye irritation | Ocular | Safety glasses with side shields (minimum), Chemical splash goggles (recommended) |
| H335 | May cause respiratory irritation | Respiratory | Use only in a well-ventilated area or chemical fume hood |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled | Multiple | Combination of all PPE listed above |
Operational Plan: From Weighing to Waste
A proactive safety plan encompasses every step of the handling process.
Caption: Workflow for PPE selection and safe handling of this compound.
-
Preparation: Confirm the chemical fume hood is functioning correctly. Prepare all necessary equipment (spatula, weigh paper/boat, container) within the hood to minimize movement.
-
Don PPE: Don your lab coat, safety goggles, and nitrile gloves as per the workflow above.
-
Tare Container: Place your receiving container on the analytical balance and tare its weight.
-
Dispense Chemical: Carefully open the this compound stock bottle. Using a clean spatula, gently scoop a small amount of the powder and add it to your container. Avoid tapping the spatula on the container opening, which can create airborne dust.
-
Seal and Clean: Once the desired weight is achieved, securely close the stock bottle. Use a damp paper towel to gently wipe the spatula and any surfaces where dust may have settled.
-
Waste Disposal: Dispose of the contaminated paper towel and any used weigh paper in a designated solid hazardous waste container.[1][5]
Emergency Response: A Self-Validating Protocol
Even with meticulous planning, accidents can happen. Your response must be swift and correct.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
-
Spill Cleanup: For small spills, prevent further spread.[1] If it is a solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[2] Ensure you are wearing the appropriate PPE, including respiratory protection if necessary, during cleanup. Do not let the product enter drains.[1]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads) must be treated as hazardous waste.[6]
-
Collection: All waste should be collected in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.
-
Disposal: The container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed specialized disposal company.[2] Always adhere to all local, state, and federal regulations.[1][2] Do not dispose of this chemical in the normal trash or down the drain.[6]
By integrating these principles and protocols into your daily work, you not only ensure your own safety but also contribute to the integrity and professionalism of our shared scientific mission.
References
- This compound Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/X2818.pdf
- This compound Safety Data Sheet. Apollo Scientific Ltd. URL: https://www.apolloscientific.co.uk/msds/PC908867_msds.pdf
- An In-depth Technical Guide to the Hazards of 4-Fluoroisophthalic Acid. BenchChem. URL: https://www.benchchem.com/product/b211015/technical-guide
- Safety Data Sheet. EHS. URL: https://ehs.unl.edu/documents/sds/1,3-Benzenedicarboxylic_acid,_5-amino-.pdf
- Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC222160050
- Personal Protection Equipment. University of South Carolina, Environmental Health and Safety. URL: https://www.sc.edu/about/offices_and_divisions/environmental_health_and_safety/trainings/web_based_training/chemical_safety/personal_protection_equipment.php
- Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=B21290
- Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC155980050
- What PPE Should You Wear When Handling Acid? LeelineWork. URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/
- Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. URL: https://certifiedsafety.com/blog/discover-the-various-types-of-ppe-for-optimal-chemical-safety
- Safety Data Sheet: 5-Fluoroorotic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4015-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI1ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzkzNDI2MjA3MDIucGRmfDJlM2M5YmU3YjU3ZTY1MWQ2MzE3Y2E3N2I0NGQ1YjhhYjA3M2YxMGYxZTA4YjQ4ZTY3NzQ0YjFjYmE3N2U5N2U
- UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa. URL: https://www.ctahr.hawaii.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. URL: https://www.osha.
- Disposal of Solid Chemicals in the Normal Trash. Lafayette College, Public Safety. URL: https://publicsafety.lafayette.edu/environmental-health-safety/chemical-safety/disposal-of-solid-chemicals-in-the-normal-trash/
- Safety Data Sheet: 5-Fluoroorotic acid. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4015-GB-EN.pdf
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
